3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Description
BenchChem offers high-quality 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Introduction
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a sterically hindered aromatic scaffold—makes it a versatile precursor for the synthesis of complex molecules, including Schiff base ligands, macrocycles, and novel heterocyclic systems. Understanding its fundamental physical properties is paramount for its effective use in reaction design, purification, and materials science applications.
This guide provides a comprehensive overview of the core physical, crystallographic, and spectroscopic properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. We will delve into experimentally determined data, provide detailed protocols for property validation, and offer insights grounded in the compound's unique molecular structure.
Part 1: Physicochemical and Crystallographic Properties
The foundational physical and structural characteristics of a compound dictate its behavior in both chemical reactions and solid-state formulations. The data presented here are derived from vendor specifications and peer-reviewed crystallographic studies.
Summary of Physical Properties
The key physicochemical identifiers and properties for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | N/A |
| Synonyms | 3-Bromo-5-tert-butylsalicylaldehyde | [1] |
| CAS Number | 119646-68-3 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |
| Molecular Weight | 257.11 g/mol | [2] |
| Physical Form | Solid, powder or crystals | [1] |
| Melting Point | 81 - 83 °C | [1] |
| Boiling Point | 261.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.409 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.583 (Predicted) | [1] |
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms was elucidated via single-crystal X-ray diffraction, providing profound insights into the molecule's stability and conformation.[2][3]
The compound crystallizes in an orthorhombic system with the space group Pbca .[3] This crystallographic information is crucial for solid-state characterization and polymorphism studies. The molecular conformation is significantly stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group.[2][3] This interaction locks the functional groups in a pseudo-six-membered ring, enforcing a high degree of planarity across all non-hydrogen atoms of the salicylaldehyde core.[2] This structural rigidity has direct implications for its reactivity and its ability to act as a chelating ligand.
Key Crystallographic Parameters: [2]
-
System: Orthorhombic
-
Space Group: Pbca
-
Unit Cell Dimensions:
-
a = 9.9727 Å
-
b = 12.174 Å
-
c = 18.558 Å
-
-
Volume (V): 2253.0 ų
-
Molecules per unit cell (Z): 8
Part 2: Predicted Spectroscopic Features
While experimental spectra for this specific compound are not widely available in public databases, its spectroscopic features can be reliably predicted based on its known structure. These predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.
-
Hydroxyl Proton (-OH): A broad singlet in the range of δ 11.0-12.0 ppm . The significant downfield shift is a direct consequence of the strong intramolecular hydrogen bonding to the aldehyde oxygen.
-
Aromatic Protons (-ArH): Two doublets in the aromatic region (δ 7.0-8.0 ppm ). These two protons are on the benzene ring and will appear as distinct signals that split each other (ortho-coupling).
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, located upfield around δ 1.3-1.5 ppm , characteristic of the magnetically equivalent methyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a map of the carbon framework:
-
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded, appearing around δ 190-195 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most shielded, while the carbon bearing the bromine (C-Br) and the aldehyde (C-CHO) will also be clearly identifiable.
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (δ 30-40 ppm ) and one for the three equivalent methyl carbons (δ 25-35 ppm ).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups:
-
O-H Stretch: A very broad and weak band from 2500-3200 cm⁻¹ , characteristic of a strongly hydrogen-bonded phenol.
-
C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2960 cm⁻¹ ) from the tert-butyl group.
-
C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹ . The frequency is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and the intramolecular hydrogen bond.
-
C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹ .
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 256 and 258. The presence of a single bromine atom results in a characteristic M⁺ and M+2 isotopic pattern of nearly 1:1 intensity, which is a definitive indicator of the compound's identity.
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 amu) from the tert-butyl moiety and the loss of the aldehyde group (-29 amu).
Part 3: Experimental Methodologies for Property Determination
Scientific integrity demands that physical properties are not just reported but are verifiable. The following protocols outline the standard, self-validating procedures for determining the key properties discussed.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for precision and objectivity.
Step-by-Step Protocol:
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula to ensure uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Rapid Scan (Optional but recommended): Set a rapid heating ramp (~10-20 °C/min) to quickly find the approximate melting temperature.
-
Precise Measurement: Using a fresh capillary, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan.
-
Data Collection: Set the heating ramp rate to a slow value (1-2 °C/min ) to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.
Caption: Workflow for precise melting point determination.
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. The protocol involves growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.
Step-by-Step Protocol:
-
Crystal Growth: Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) in a loosely covered vial. The goal is to grow a single, defect-free crystal of 0.1-0.3 mm in size.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer on the diffractometer (e.g., a Bruker SMART APEXII).[2]
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam (e.g., Mo Kα radiation).[2]
-
Collect a series of diffraction images (frames) while rotating the crystal through various angles (ω and φ scans).[3]
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the reflections.
-
Solve the crystal structure using direct methods or Patterson functions to obtain an initial electron density map and atomic model.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined model is validated by metrics like the R-factor, which indicates the goodness of fit between the calculated and observed data.[2]
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 4: Solubility Profile
Qualitative Assessment: A quantitative solubility profile has not been published. However, based on its molecular structure—a large, non-polar tert-butyl group and aromatic ring combined with polar hydroxyl and aldehyde functionalities—a qualitative assessment can be made.
-
High Solubility: Expected in moderately polar to non-polar organic solvents such as chloroform (CHCl₃), dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. A related compound, 3,5-di-tert-butylsalicylaldehyde, is reported to be soluble in methanol and DMSO.[4]
-
Low to Insoluble: Expected in highly non-polar solvents like hexanes and highly polar solvents like water.
Experimental Protocol for Qualitative Solubility Determination:
-
Add ~10 mg of the compound to a small test tube.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating.
-
Observe for dissolution.
-
Categorize solubility as:
-
Soluble: Dissolves completely in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution or requires > 1 mL of solvent.
-
Insoluble: No visible dissolution.
-
Part 5: Safety and Handling
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Conclusion
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. Available at: [Link]
-
LookChem (n.d.). Cas 119646-68-3, 3-BROMO-5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE. LookChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. PubChem. Available at: [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E67, o3375. Available at: [Link]
-
Balasubramani, V., et al. (2011). Supporting Information for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]
Sources
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde CAS number and molecular formula.
An In-Depth Technical Guide to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals
As a foundational reagent in synthetic organic chemistry, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde that serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromine atom, and the characteristic hydroxybenzaldehyde moiety, makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers in drug discovery and development.
Compound Identification and Properties
CAS Number: 119646-68-3[1] Molecular Formula: C₁₁H₁₃BrO₂[1][2]
The structural isomer, 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde, is also commercially available under CAS Number 153759-58-1. It is crucial for researchers to verify the CAS number to ensure they are using the correct regioisomer for their intended application.
Physicochemical Properties
The properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (aldehyde oxygen) leads to a strong intramolecular O—H⋯O hydrogen bond, which stabilizes the molecular conformation and influences its physical and chemical properties.[2][3]
| Property | Value | Source |
| Molecular Weight | 257.11 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 81 - 83 °C | [1] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | |
| InChI Key | TUTMRJRVZVXKAM-UHFFFAOYSA-N | [1] |
Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde can be achieved through a two-step process starting from 4-tert-butylphenol. The methodology, adapted from the work of Balasubramani et al. (2011), involves an initial formylation via a modified Reimer-Tiemann reaction, followed by regioselective bromination.[2][3]
Synthetic Workflow Diagram
Caption: Synthetic route to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Experimental Protocol
Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde
This step employs the Reimer-Tiemann reaction, which is a classic method for the ortho-formylation of phenols. The reaction proceeds via the electrophilic substitution of the phenoxide ion by dichlorocarbene, generated in situ from chloroform and a strong base.
-
In a suitable reaction vessel, dissolve 60 g of sodium hydroxide in 80 mL of water.
-
To this solution, add 15 g of 4-tert-butylphenol.
-
Heat the mixture to 60-65°C with stirring.
-
Slowly and carefully add 30 mL of chloroform dropwise to the reaction mixture.
-
Maintain the temperature and continue heating for one hour. The formation of a precipitate should be observed.
-
After the reaction is complete, separate the product-containing liquid layer via suction filtration.
Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The intermediate from Step 1 is then brominated. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. As the para position is blocked by the tert-butyl group and one ortho position is occupied by the aldehyde, the bromine is directed to the remaining ortho position.
-
The crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step is dissolved in glacial acetic acid.
-
Liquid bromine is added dropwise to the solution with stirring at room temperature.
-
The reaction mixture is stirred for an additional hour to ensure complete bromination.
-
The final product, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a solid product.[2]
Applications in Drug Discovery and Medicinal Chemistry
Salicylaldehyde derivatives are pivotal precursors in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. The formation of a Schiff base from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and a primary amine introduces a new site for coordination with metal ions. These resulting metal complexes have been extensively investigated for their potential therapeutic properties.
Workflow for Schiff Base Ligand and Metal Complex Synthesis
Caption: General scheme for synthesizing bioactive metal complexes.
The biological activity of such complexes is often attributed to their ability to interact with biological macromolecules. The substituents on the salicylaldehyde ring, such as the bromo and tert-butyl groups, can modulate the lipophilicity, electronic properties, and steric hindrance of the final complex, thereby influencing its pharmacological profile. While specific studies on the drug development applications of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for their antimicrobial and anticancer activities.
Safety and Handling
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and beyond. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of derivatives, particularly Schiff base ligands and their metal complexes. Further research into the biological activities of these derivatives could lead to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.
References
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available at: [Link]
-
ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest in synthetic chemistry and materials science. We will delve into the structural, spectroscopic, and theoretical facets of this non-covalent interaction, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on the molecule's properties. This guide integrates crystallographic data, established spectroscopic principles, and computational insights to present a holistic view of the subject.
Introduction: The Significance of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds are a fundamental class of non-covalent interactions that play a pivotal role in determining the conformation, stability, and reactivity of molecules. In the realm of drug design and materials science, the ability to understand and engineer these interactions is of paramount importance. Substituted salicylaldehydes, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, serve as exemplary systems for studying a particularly strong form of intramolecular hydrogen bonding, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB). This guide will elucidate the key features of the intramolecular hydrogen bond in this specific molecule, providing a robust framework for its application in advanced chemical design.
Molecular Structure and Synthesis
The definitive evidence for the intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde comes from single-crystal X-ray diffraction studies.[1][2] The crystal structure reveals a planar conformation of the molecule, a feature that is stabilized by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde.[1][2]
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is typically achieved through a two-step process.[1][3] The initial step involves the formylation of 4-tert-butylphenol, often via a modified Reimer-Tiemann reaction, to yield 5-tert-butyl-2-hydroxybenzaldehyde.[1][3] Subsequent bromination of this intermediate, using bromine in acetic acid, selectively introduces a bromine atom at the C3 position of the benzene ring, affording the final product.[1][3]
Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde
-
Dissolve 60g of sodium hydroxide in 80 mL of water.
-
Add 15g of 4-tert-butylphenol to the solution and heat to 60-65°C.
-
Add 30 mL of chloroform dropwise to the heated mixture.
-
Maintain the reaction mixture at this temperature for one hour, allowing for the formation of a precipitate.
-
Separate the liquid layer, which contains the product, via suction filtration.
Step 2: Bromination to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
-
Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde in acetic acid.
-
Slowly add liquid bromine to the solution.
-
Stir the reaction mixture at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the final product by recrystallization.
Crystallographic Evidence of Intramolecular Hydrogen Bonding
The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde provides precise geometric parameters that unequivocally confirm the presence and nature of the intramolecular hydrogen bond.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
| O-H···O Distance | 2.650(6) Å | [1] |
| O-H···O Angle | 145° | [1] |
| Planarity (r.m.s. deviation) | 0.011 Å | [1][2] |
The short O-H···O distance of 2.650 Å is significantly less than the sum of the van der Waals radii of oxygen and hydrogen, indicating a strong hydrogen bond.[4] The planarity of the molecule, stabilized by this interaction, facilitates π-electron delocalization across the newly formed six-membered ring, a characteristic feature of Resonance-Assisted Hydrogen Bonding.[1][2]
Figure 1: Molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde showing the intramolecular hydrogen bond.
Spectroscopic Manifestations of the Intramolecular Hydrogen Bond
Fourier-Transform Infrared (FT-IR) Spectroscopy
The presence of a strong intramolecular hydrogen bond profoundly influences the vibrational frequencies of the participating functional groups.
-
O-H Stretching Vibration (νO-H): In the absence of hydrogen bonding, the O-H stretching frequency for a phenolic hydroxyl group typically appears as a sharp band in the 3500-3700 cm-1 region. However, in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this band is expected to be significantly red-shifted to the 2800-3200 cm-1 region and will appear as a very broad absorption band. This broadening and shift to lower wavenumber are classic indicators of a strong hydrogen bond.
-
C=O Stretching Vibration (νC=O): The involvement of the carbonyl oxygen in the hydrogen bond leads to a slight weakening of the C=O double bond. Consequently, the C=O stretching frequency is expected to be observed at a lower wavenumber (around 1650-1680 cm-1) compared to a non-hydrogen-bonded aromatic aldehyde (typically >1700 cm-1).
A comprehensive computational and experimental study on the closely related 5-Bromosalicylaldehyde provides a valuable reference for the expected vibrational modes.[5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an exceptionally sensitive tool for probing the electronic environment of protons, and the hydroxyl proton involved in the intramolecular hydrogen bond of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde exhibits a characteristic chemical shift.
-
Hydroxyl Proton (O-H): The proton of a typical phenolic hydroxyl group resonates in the range of 4-7 ppm. However, due to the strong deshielding effect of the intramolecular hydrogen bond, the hydroxyl proton in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is expected to appear significantly downfield, likely in the range of 10-12 ppm. This pronounced downfield shift is a hallmark of a strong intramolecular hydrogen bond in salicylaldehyde derivatives. The chemical shift of this proton is also notably independent of concentration, a key distinction from intermolecularly hydrogen-bonded protons.
Theoretical and Computational Insights
Quantum chemical calculations provide a powerful means to quantify the strength of the intramolecular hydrogen bond and to understand the electronic effects at play.
-
Hydrogen Bond Energy: The energy of the intramolecular hydrogen bond in substituted salicylaldehydes can be estimated using computational methods. These calculations typically reveal a stabilization energy in the range of 7-15 kcal/mol, confirming the significant strength of this interaction.
-
Electron Density Analysis: Theoretical models, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution. The presence of a bond critical point between the hydrogen atom of the hydroxyl group and the carbonyl oxygen provides further theoretical evidence for the existence of the hydrogen bond.
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring can modulate the strength of the intramolecular hydrogen bond. The electron-withdrawing bromine atom at the C3 position and the electron-donating tert-butyl group at the C5 position in the target molecule will have a combined electronic effect on the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby fine-tuning the hydrogen bond strength.
Figure 2: Workflow for the synthesis and characterization of the intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Conclusion
The intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a robust and defining feature of its molecular structure. Confirmed by X-ray crystallography and further substantiated by the well-established spectroscopic and theoretical principles governing substituted salicylaldehydes, this interaction imparts significant stability and planarity to the molecule. A thorough understanding of this intramolecular hydrogen bond, as detailed in this guide, is essential for researchers seeking to utilize this and similar molecules in the rational design of novel drugs, catalysts, and advanced materials. The interplay of steric and electronic effects from the bromo and tert-butyl substituents provides a fascinating case study in the fine-tuning of non-covalent interactions.
References
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Supporting Information for Acta Crystallographica Section E, E67, o3375. [Link]
-
Metlay, J. B., & Tanski, J. M. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2379. [Link]
-
Fatima, A., Khan, M. A., Shabbir, M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Heliyon, 9(5), e15962. [Link]
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, focusing on its solubility and stability. As a substituted salicylaldehyde derivative, this compound holds potential interest in various fields, including organic synthesis and materials science. Understanding its behavior in different solvent systems and under various stress conditions is paramount for its effective application, formulation, and storage.
This document moves beyond a simple data sheet to explain the causality behind the expected properties and provides detailed, field-proven methodologies for their experimental determination.
Molecular Profile and Physicochemical Characteristics
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (C₁₁H₁₃BrO₂) is a crystalline solid with a molecular weight of approximately 257.12 g/mol .[1] Its structure, featuring a phenolic hydroxyl group, an aldehyde, a bulky tert-butyl group, and a bromine atom, dictates its chemical behavior.
The molecular conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen.[2][3] This interaction renders the molecule relatively planar, excluding the methyl groups of the tert-butyl moiety.[2]
Table 1: Core Physicochemical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
| Property | Value/Descriptor | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | ~257.12 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 81 - 83 °C | [4] |
| Key Structural Features | Phenolic -OH, Aldehyde -CHO, tert-Butyl group, Bromine substituent | [2][3] |
| Intramolecular Bonding | Strong O—H⋯O hydrogen bond | [2][5] |
Solubility Profile: Theoretical Predictions and Experimental Determination
The solubility of a compound is a critical parameter for its handling, formulation, and biological application. The structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde suggests a nuanced solubility profile.
Theoretical Solubility Considerations
-
Aqueous Solubility: Due to the hydrophobic nature of the benzene ring, the bulky tert-butyl group, and the bromine atom, the intrinsic aqueous solubility is expected to be low. However, the presence of the acidic phenolic hydroxyl group (pKa can be predicted using computational models) implies that its aqueous solubility will be highly pH-dependent.[6][7] In alkaline solutions (pH > pKa), the hydroxyl group will deprotonate to form the more soluble phenolate salt.
-
Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents (e.g., Acetone, DMSO, THF) and moderate to good solubility in polar protic solvents (e.g., Ethanol, Methanol) where it can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be limited, though the tert-butyl group may provide some lipophilic character.[8]
Experimental Protocol for Solubility Determination
A robust method for determining solubility is the Shake-Flask Method . This protocol establishes equilibrium between the solute and the solvent, providing a quantitative measure of saturation solubility.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde to a series of vials, ensuring a solid phase remains after equilibration.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, buffered solutions at various pH, ethanol, acetone).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Sampling: After agitation, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC method (see Section 4).
-
Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.
Stability Profile and Forced Degradation
Understanding the chemical stability of a molecule is mandated by regulatory agencies like the FDA and ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[9][10] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing to identify likely degradation pathways.[11][12]
Forced Degradation Experimental Design
The core principle is to subject the compound to various stress conditions to induce degradation, which is then monitored by a stability-indicating analytical method.[13][14]
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocols for Stress Testing
A. Hydrolytic Stability (Acidic and Basic Conditions)
-
Rationale: To assess susceptibility to hydrolysis across a pH range. The phenolic and aldehyde groups can be sensitive to pH extremes.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute it into 0.1 M HCl (acidic) and 0.1 M NaOH (basic) solutions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Prior to analysis, neutralize the samples (base for the acidic sample, acid for the basic sample).
-
Analyze using a validated stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.
-
B. Oxidative Stability
-
Rationale: To determine the compound's sensitivity to oxidation. Phenolic compounds can be susceptible to oxidative degradation.
-
Protocol:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, and collect samples at various time points.
-
Analyze the samples by HPLC.[15]
-
C. Thermal Stability
-
Rationale: To evaluate the impact of high temperatures on the solid compound and solutions. This helps define shipping and storage temperature limits. A related compound, BHT, is known to produce a hydroxybenzaldehyde derivative upon thermal decomposition.[16]
-
Protocol:
-
Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C, 80°C) for a defined period. Periodically dissolve a sample and analyze by HPLC.
-
Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or methanol) and analyze samples over time.
-
D. Photostability
-
Rationale: To assess degradation upon exposure to light, as required by ICH Q1B guidelines. Brominated phenols can undergo photolysis, often involving C-Br bond cleavage.[9]
-
Protocol:
-
Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and NLT 200 watt hours/m²).
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by HPLC at a defined time point.
-
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[14][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.[18]
Protocol for HPLC Method Development
Logical Relationship for HPLC Method Development
Caption: Key stages in developing a stability-indicating HPLC method.
Step-by-Step Guidance:
-
Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is a common starting point.
-
Wavelength Detection: Determine the UV absorbance maximum (λmax) of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde by running a UV scan in the mobile phase.
-
Method Optimization: Inject a mixture of the stressed (degraded) samples. Adjust the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve baseline separation between the parent compound peak and all degradation product peaks.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of degradants (peak purity analysis using a photodiode array detector is essential).
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determining the closeness of the measured value to the true value.
-
Precision: Assessing the method's repeatability and intermediate precision.
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters.
-
Summary and Recommendations
While specific public-domain data on the solubility and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is scarce, this guide provides the scientific rationale and robust experimental frameworks necessary for its determination.
-
Solubility: The compound is predicted to be poorly soluble in water but increasingly soluble at higher pH. Good solubility is expected in polar organic solvents. The provided shake-flask protocol is the gold standard for quantitative measurement.
-
Stability: As a substituted phenol and aldehyde, the compound is potentially susceptible to hydrolysis at pH extremes, oxidation, and photolysis. The forced degradation protocols outlined herein are essential for identifying these liabilities and developing a stable formulation.
-
Analysis: A validated stability-indicating HPLC method is the cornerstone of both solubility and stability studies. Its development is a prerequisite for obtaining reliable and accurate data.
For any research or development program involving 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, conducting these fundamental characterization studies is a critical first step to ensure reproducible and successful outcomes.
References
-
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]
-
Canto, G. S., et al. (2022). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering. [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Morgado, J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8724. [Link]
-
Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-345. [Link]
-
PubChem. Compound Summary for CID 797006, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Shinde, P. G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5091-5098. [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Jain, R., et al. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). [Link]
-
Eagle, Analytical. (2018). Stability Indicating Methods. YouTube. [Link]
-
Zhang, Z., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789. [Link]
Sources
- 1. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. ijsdr.org [ijsdr.org]
- 14. ijcrt.org [ijcrt.org]
- 15. ijisrt.com [ijisrt.com]
- 16. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Therapeutic Potential of Substituted Salicylaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
Substituted salicylaldehydes, a versatile class of aromatic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. We delve into the underlying mechanisms of action, supported by recent scientific literature, and elucidate key structure-activity relationships that govern their efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance their investigations in this exciting area of drug discovery.
Introduction: The Chemical Versatility and Biological Significance of Salicylaldehyde Scaffolds
Salicylaldehyde, or 2-hydroxybenzaldehyde, is a naturally occurring phenolic aldehyde found in various plants and insects, where it often serves as a defensive chemical.[1] Its simple yet reactive structure, featuring a hydroxyl group ortho to an aldehyde moiety, provides a unique platform for chemical modification, leading to a vast library of derivatives with diverse and potent biological activities. The ease of synthesis and the ability to introduce a wide range of substituents onto the aromatic ring have made salicylaldehyde a "privileged scaffold" in medicinal chemistry.
The most extensively studied derivatives are Schiff bases and hydrazones, formed through the condensation of the aldehyde group with primary amines and hydrazines, respectively.[2][3] These modifications not only extend the molecular framework but also introduce new pharmacophoric features, such as the imine (-C=N-) or hydrazone (-C=N-NH-) moieties, which are crucial for their biological function. This guide will systematically explore the key therapeutic areas where substituted salicylaldehyde derivatives have shown significant promise.
Antimicrobial Activity: A Renewed Weapon Against Pathogens
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Substituted salicylaldehyde derivatives, particularly Schiff bases, have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[2][4][5]
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action is multifaceted and can vary depending on the specific derivative and the target microorganism. However, several key mechanisms have been proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many salicylaldehyde derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Essential Enzymes: The imine group in Schiff bases can chelate with metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their activity and disrupting critical metabolic pathways.
-
Interference with DNA Replication and Protein Synthesis: Some derivatives have been shown to bind to microbial DNA, interfering with replication and transcription processes. Others may inhibit protein synthesis by targeting ribosomal function.
-
Proton Exchange Processes: A noteworthy correlation has been observed between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity.[6] This suggests that proton exchange processes may be involved in their mechanism of action, potentially by disrupting proton gradients across microbial membranes or interfering with pH-sensitive cellular processes.[6]
Structure-Activity Relationships (SAR)
The antimicrobial potency of salicylaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[2] Key SAR insights include:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) and nitro groups, on the salicylaldehyde ring generally enhances antimicrobial activity.[2][7] This is attributed to an increase in the electrophilicity of the azomethine carbon, facilitating interactions with nucleophilic residues in biological targets.
-
Hydroxyl Groups: Additional hydroxyl groups on the aromatic ring can also increase activity, likely by enhancing the compound's ability to form hydrogen bonds with target molecules.[2]
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for effective antimicrobial activity. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity may lead to poor solubility and reduced bioavailability.
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted salicylaldehyde derivatives against various microorganisms.
| Compound | Derivative Type | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| SB1 | Schiff Base | 2-aminobenzoic acid | P. aeruginosa | 50 | [4] |
| SB3 | Schiff Base | Naphthalene-2-amine | P. aurantiaca, P. aeruginosa, E. coli, S. typhi, C. freundii | 50 | [4] |
| SB4 | Schiff Base | Benzene-1,4-diamine | E. coli, S. typhi, S. maltophilia | 50 | [4] |
| 4f | Schiff Base | Isatoic anhydride derivative | B. cereus | 32 | |
| 4g | Schiff Base | Isatoic anhydride derivative | E. faecalis | 32 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted salicylaldehyde derivatives.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Substituted salicylaldehyde derivative
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial or fungal strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve the synthesized compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity: Targeting Key Signaling Pathways in Malignancy
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Salicylaldehyde derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]
Mechanisms of Anticancer Action
The anticancer properties of these compounds are attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Several salicylaldehyde derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]
-
Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Certain salicylanilides, structurally related to salicylaldehyde derivatives, have been shown to inhibit this pathway.[4]
-
STAT3, NF-κB, and Notch Signaling Inhibition: These signaling pathways are involved in inflammation, immunity, and cell survival, and their constitutive activation is a hallmark of many cancers. Salicylanilides have been reported to inhibit these pathways, contributing to their anticancer effects.[4]
-
Targeting Specific Kinases: Some salicylaldehyde hydrazones have been designed to target specific kinases involved in cancer progression, such as the BCR-ABL1 fusion protein in chronic myeloid leukemia.[10]
Signaling Pathways Targeted by Salicylaldehyde Derivatives in Cancer
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Substituted salicylaldehyde derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antioxidant and Anti-inflammatory Activities: Combating Oxidative Stress and Inflammation
Oxidative stress and chronic inflammation are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Salicylaldehyde derivatives have demonstrated promising antioxidant and anti-inflammatory properties. [11][12]
Mechanism of Antioxidant and Anti-inflammatory Action
-
Free Radical Scavenging: The phenolic hydroxyl group in salicylaldehyde derivatives can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. [3]* Metal Chelation: Some derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species (ROS). [3]* Inhibition of Pro-inflammatory Mediators: Salicylaldehyde has been shown to suppress the IgE-mediated activation of mast cells, leading to a reduction in the release of pro-inflammatory mediators like histamine and cytokines. [13]It can also inhibit the production of inflammatory cytokines in dendritic cells. [14]* Protein Denaturation Inhibition: Inflammation can lead to the denaturation of proteins. Some salicylaldehyde derivatives have shown the ability to inhibit protein denaturation, which is a marker of anti-inflammatory activity. [12]
Quantitative Data on Antioxidant and Anti-inflammatory Activity
The following table provides IC50 values for the antioxidant and anti-inflammatory activities of selected salicylaldehyde derivatives.
| Compound | Activity | Assay | IC50 (µM) | Reference |
| Compound 2 | Antioxidant | ABTS Assay | 5.14 ± 0.11 | [11][12] |
| Compound 5 | Antioxidant | Phenanthroline Assay | 9.42 ± 1.02 (A0.5) | [11][12] |
| Compound 2 | Anti-inflammatory | BSA Denaturation | 839.64 ± 11.13 | [12] |
| Compound 5 | Anti-inflammatory | BSA Denaturation | 699.72 ± 7.36 | [12] |
Experimental Protocols
4.3.1. DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Substituted salicylaldehyde derivative
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compound in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound solutions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
4.3.2. Bovine Serum Albumin (BSA) Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Substituted salicylaldehyde derivative
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in PBS.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: Cool the samples and measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
Synthesis of Substituted Salicylaldehyde Derivatives
The synthesis of salicylaldehyde Schiff bases and hydrazones is typically straightforward and can be achieved through a one-pot condensation reaction.
General Synthesis of Salicylaldehyde Schiff Bases
Reaction Scheme for Schiff Base Synthesis
Caption: General reaction for the synthesis of salicylaldehyde Schiff bases.
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux the reaction mixture for a few hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the product by filtration, wash with a cold solvent, and dry. [6]
General Synthesis of Salicylaldehyde Hydrazones
The synthesis of hydrazones follows a similar procedure to that of Schiff bases, using a hydrazine derivative instead of a primary amine. [8][15]
Conclusion and Future Perspectives
Substituted salicylaldehyde derivatives represent a highly promising and versatile class of compounds with a wide range of biological activities. Their ease of synthesis and the potential for extensive chemical modification make them attractive candidates for drug discovery and development. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more potent therapeutic agents.
Future research should focus on:
-
Lead Optimization: Systematically modifying the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of various diseases.
-
Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of substituted salicylaldehyde derivatives holds great promise for the discovery of novel therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
References
- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 567-573.
- Elo, H., Kuure, M., & Pelttari, E. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry, 92, 750-753.
- Fathalla, W., & Aly, A. A. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26867-26871.
- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025).
- Nikolova-Mladenova, B., Momekov, G., Ivanov, D., & Bakalova, A. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(8), 7484.
- Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Arzneimittelforschung, 61(12), 714-718.
- Benmehdi, H., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Organics, 6(1), 1-14.
- Mkpenie, V., Essien, E., & Iniobong, V. (2015). ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE.
- de F. S. F. B. de Lima, G. M., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. European Journal of Medicinal Chemistry, 46(8), 3476-3483.
- Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3467.
- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015).
- Kapustian, K., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1547.
- Tanaka, Y., et al. (2022). Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice. International Journal of Molecular Sciences, 23(15), 8826.
- Hassan, M. S., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole.
- BenchChem. (2025). Natural occurrence of substituted salicylaldehydes.
- Shanmugapriya, M., Jameel, A. A., & Ali Padusha, M. S. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15.
- Ntanatsidis, V., et al. (2022). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 27(19), 6528.
- Gökçe, H., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Scientia Pharmaceutica, 82(4), 735-747.
- Benmehdi, H., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI.
- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015).
- Backes, G. L., Neumann, D. M., & Jursic, B. S. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Bioorganic & Medicinal Chemistry, 22(17), 4629-4636.
- Nikolova-Mladenova, B., et al. (2025).
- Ntanatsidis, V., et al. (2022). Palladium(II)
- Gökçe, H., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. PubMed.
- Tanaka, Y., et al. (2022).
- Borges, R. S., & Castle, S. L. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(11), 2685.
- Nikolova-Mladenova, B., et al. (2011).
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. clyte.tech [clyte.tech]
- 12. marinebiology.pt [marinebiology.pt]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2.5.4. DPPH∙ Radical Scavenging Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
The Versatile Role of Brominated Salicylaldehydes: A Technical Guide for Researchers
Introduction: Unveiling the Potential of Brominated Salicylaldehydes
Brominated salicylaldehydes are a fascinating and highly versatile class of organic compounds that have garnered significant attention across diverse scientific disciplines. The introduction of bromine atoms onto the salicylaldehyde scaffold dramatically influences its electronic properties, reactivity, and biological activity, opening up a wealth of opportunities for innovation. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of these valuable molecules, with a particular focus on their utility for researchers, scientists, and drug development professionals. We will delve into their crucial role as building blocks in medicinal chemistry, their application in the development of advanced functional materials, and their utility in catalysis, supported by detailed protocols and mechanistic insights.
Core Chemistry and Synthesis
The strategic placement of bromine atoms on the aromatic ring of salicylaldehyde is key to tuning its chemical behavior. The electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl carbon and the acidity of the phenolic proton, influencing the kinetics and thermodynamics of subsequent reactions.
Synthetic Pathways: A Practical Approach
The synthesis of brominated salicylaldehydes is typically achieved through the electrophilic aromatic substitution of salicylaldehyde. The regioselectivity of the bromination is dictated by the directing effects of the hydroxyl and formyl groups and can be controlled by the choice of brominating agent and reaction conditions.
Experimental Protocol: Synthesis of 5-Bromosalicylaldehyde
This protocol details a common method for the synthesis of 5-bromosalicylaldehyde, a widely used intermediate.
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride (or a less toxic alternative like dichloromethane)
-
Absolute Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve salicylaldehyde in carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution with constant stirring. A typical molar ratio of salicylaldehyde to bromine is 1:1 to 1:3, with a 1:3 ratio often favoring higher yields.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The crude product will precipitate out of the solution as a white to off-white solid.
-
Collect the solid by filtration and wash it with a small amount of cold absolute ethanol to remove unreacted starting materials and impurities.
-
For further purification, recrystallize the crude product from hot absolute ethanol.
-
Dry the purified 5-bromosalicylaldehyde crystals in a desiccator. A typical yield for this procedure is around 76.9%.
Experimental Protocol: Synthesis of 3,5-Dibromosalicylaldehyde
This protocol provides a method for the synthesis of 3,5-dibromosalicylaldehyde.
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Liquid Bromine
Procedure:
-
Dissolve salicylaldehyde in glacial acetic acid in a flask.
-
With cooling, slowly add a solution of bromine in glacial acetic acid in small portions.
-
The dibrominated product will precipitate from the reaction mixture.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pale yellow prisms.
Applications in Medicinal Chemistry: A Hub for Bioactive Scaffolds
The inherent reactivity of the aldehyde and hydroxyl groups, combined with the lipophilicity and hydrogen bonding potential introduced by the bromine atoms, makes brominated salicylaldehydes privileged scaffolds in drug discovery. They serve as versatile starting materials for the synthesis of a wide array of bioactive molecules, most notably through the formation of Schiff bases.
The Power of the Azomethine Linkage: Schiff Base Derivatives
The condensation reaction between a brominated salicylaldehyde and a primary amine yields a Schiff base, a compound containing a C=N double bond (azomethine group). This simple reaction provides a modular approach to generate vast libraries of compounds with diverse biological activities.
Experimental Protocol: General Synthesis of a Schiff Base from 5-Bromosalicylaldehyde
This protocol outlines a general procedure for the synthesis of a Schiff base from 5-bromosalicylaldehyde and a primary amine.
Materials:
-
5-Bromosalicylaldehyde
-
A primary amine (e.g., p-toluidine, 2-amino-2-methyl-1,3-propanediol)
-
Absolute Ethanol
-
Catalytic amount of acetic acid (optional, but can increase reaction rate)
Procedure:
-
Dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask with heating and stirring until fully dissolved.[1]
-
In a separate container, dissolve the primary amine (1 equivalent for a 1:1 condensation, or 0.5 equivalents for a 2:1 condensation with a diamine) in absolute ethanol.
-
Slowly add the amine solution to the 5-bromosalicylaldehyde solution with continuous stirring.
-
If desired, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1.5 to 2 hours at a temperature of around 60-70°C.[2]
-
Upon cooling to room temperature, the Schiff base product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
Diagram: Synthesis of a Schiff Base from 5-Bromosalicylaldehyde
Caption: Schematic of a "turn-on" fluorescent sensor for metal ions.
The design of these probes often involves the principles of Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE). For example, the formation of a Schiff base can suppress PET, leading to a "turn-on" fluorescence response. [3]
Building Blocks for Advanced Polymers
The reactive nature of brominated salicylaldehydes allows for their incorporation into polymer backbones, leading to materials with tailored properties. For instance, they can be used to synthesize novel benzoxazine monomers, which can then be polymerized to create flame-retardant and thermally stable polymers.
Catalysis
Metal complexes of Schiff bases derived from brominated salicylaldehydes are effective catalysts for a variety of organic transformations, including oxidation and bromination reactions. The metal center acts as the active site, while the Schiff base ligand influences the catalyst's stability, solubility, and selectivity.
Vanadium complexes, in particular, have shown significant catalytic activity in the oxidative bromination of salicylaldehyde itself, using hydrogen peroxide as a green oxidant. [4]These systems can mimic the function of haloperoxidase enzymes. The catalytic activity can be further enhanced by immobilizing the metal complexes on solid supports like zeolites or polymers, which facilitates catalyst recovery and reuse.
Diagram: Catalytic Cycle for Oxidative Bromination
Caption: A simplified catalytic cycle for metal-catalyzed oxidative bromination.
Conclusion and Future Outlook
Brominated salicylaldehydes are undeniably a cornerstone of modern synthetic chemistry, offering a gateway to a vast and diverse chemical space. Their applications in medicinal chemistry continue to expand, with new derivatives showing promise in the fight against cancer and microbial infections. In materials science, the development of sophisticated fluorescent probes and functional polymers based on these scaffolds is an area of active research with immense potential. Furthermore, their role in catalysis, particularly in the development of green and sustainable chemical processes, is of growing importance. As our understanding of the intricate interplay between structure and function deepens, we can expect the innovative applications of brominated salicylaldehydes to continue to proliferate, addressing key challenges in science and technology.
References
- D. Dehari, S. Dehari, M. Shehabi, & S. Jusufi. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
- Fasina, T. M., Oladipo, M. A., & Olanrewaju, A. A. (2018). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. Journal of Applicable Chemistry, 7(5), 1733-1740.
- Maurya, M. R., Haldar, C., & Kumar, A. (2010). Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases. Inorganica Chimica Acta, 363(12), 2841-2849.
- CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents. (n.d.).
- Hassan, S. S. M., El-Boraey, H. A., & El-Sayed, Y. S. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1546.
- CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents. (n.d.).
- CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents. (n.d.).
- Ispir, E. (2009). Synthesis, characterization, antimicrobial and anticancer activities of some metal complexes with a Schiff base ligand derived from 5-bromosalicylaldehyde and 2-aminobenzoic acid. Journal of the Iranian Chemical Society, 6(4), 737-746.
- Sharif, H. M. A., et al. (2014). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan journal of pharmaceutical sciences, 27(4), 795-800.
- Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds.
- Mladenova, R., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5522.
- Tarafder, M. T. H., et al. (2015). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Journal of Scientific Research, 7(1), 85-94.
- Pelttari, E., et al. (2012). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.
-
3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem. (n.d.). Retrieved from [Link]
- Wentworth, V. H., & Brady, O. L. (1920). CXCVII.—The isomerism of the oximes. Part XV. The alleged isomerism of the oximes of 3 : 5-dibromosalicylaldehyde. J. Chem. Soc., Trans., 117, 1040-1044.
- Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150.
- Mamedov, I., & Khalilov, A. (2022). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Baghdad Science Journal, 19(2), 2239-2245.
- Asadi, M., et al. (2012). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes. Journal of the University of Johannesburg.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Schiff Base Meb-Daps. International Journal of Molecular Sciences, 13(5), 6281-6291.
- Wang, S. Y. (2022). Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes (Master's thesis, China). Globe Thesis.
- Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564.
-
5-Bromosalicylaldehyde | CAS#:1761-61-1 | Chemsrc. (n.d.). Retrieved from [Link]
- Baumeister, J. E., et al. (2019). Steric influence of salicylaldehyde-based Schiff base ligands on the formation of trans-[Re(PR3)2(Schiff base)]+ complexes. Dalton Transactions, 48(34), 12943-12955.
- Getya, D., & Gitsov, I. (2023). Synthesis and Applications of Hybrid Polymer Networks Based on Renewable Natural Macromolecules. Molecules, 28(16), 6030.
- Li, N., Xiang, Y., Chen, X., & Tong, A. (2009). A BODIPY based indicator for fluorogenic detection of salicylaldehyde with off–on emission. Talanta, 79(2), 327-332.
- Chen, J., et al. (2005). Syntheses, structures, and properties of supramolecular complexes with bipyridine and amino-Schiff-base derived from salicylaldehyde with glycine. Crystal Growth & Design, 5(2), 643-648.
- Johny Dathees, T., et al. (2024). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Food Chemistry, 441, 138362.
- Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. (2021). ACS Omega, 6(49), 33914-33922.
- Baumeister, J. E., et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions, 51(20), 7957-7968.
- Excited State Intramolecular Proton Transfer of Salicylaldehyde Derivatives and Its Application in Fluorescent Probe Field. (2022). Chemical Journal of Chinese Universities, 43(1), 1-10.
- Fluorescent Detection of Salicylaldehyde Based on Tb‐Based Coordination Polymer. (2023). Chemistry–An Asian Journal, 18(13), e202300269.
- Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. (2023). Molecules, 28(5), 2383.
- Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2022). IOSR Journal of Applied Chemistry, 15(6), 43-57.
- Mamedov, I. A. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166-2175.
- Biological Activity of Copper(II), Cobalt(II) and Nickel(II) Complexes of Schiff Base Derived from o-phenylenediamine and 5-bromosalicylaldehyde. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 835-846.
- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2021). Scientific Reports, 11(1), 1-14.
- New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. (2023). Analele Universității din București - Seria Chimie, 32(2), 23-32.
-
5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem. (n.d.). Retrieved from [Link]
- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2023). Molecules, 28(18), 6598.
Sources
An In-depth Technical Guide to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde that has garnered interest in various fields of chemical research, particularly in the synthesis of coordination compounds and molecules with potential biological activity. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromine atom, and a chelating hydroxy-aldehyde moiety, makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its discovery, a detailed, field-tested synthesis protocol, and an exploration of its current and potential applications for researchers and professionals in drug development and materials science.
Historical Context and Discovery: A Modern Iteration of a Classic Reaction
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is deeply rooted in the history of organic chemistry, specifically through the Reimer-Tiemann reaction , discovered in 1876 by Karl Reimer and Ferdinand Tiemann. This reaction was a significant breakthrough, providing a method for the ortho-formylation of phenols to produce salicylaldehydes.
While the precise first synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is not prominently documented as a singular historical event, its preparation is a modern application of this classic transformation. The detailed scientific characterization and a reliable synthetic protocol for this specific compound were notably described in a 2011 publication by V. Balasubramani and colleagues.[1][2] This work provided a clear, two-step pathway and detailed crystallographic data, formally introducing this versatile reagent to the wider scientific community.
The synthesis of substituted salicylaldehydes, such as the title compound, is crucial for the development of Schiff bases and metal complexes with tailored electronic and steric properties. The introduction of the tert-butyl group enhances solubility in organic solvents and provides steric hindrance, while the bromo-substituent offers a site for further functionalization through cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 119646-68-3 |
| Appearance | Solid |
| Melting Point | 81 - 83 °C |
| Solubility | Soluble in organic solvents such as acetic acid. |
Synthesis Protocol: A Field-Tested, Two-Step Methodology
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is reliably achieved through a two-step process, beginning with the formylation of 4-tert-butylphenol via a modified Reimer-Tiemann reaction, followed by selective bromination.
Step 1: Synthesis of the Intermediate, 5-tert-butyl-2-hydroxybenzaldehyde
This initial step utilizes the Reimer-Tiemann reaction to introduce an aldehyde group ortho to the hydroxyl group of 4-tert-butylphenol.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 60g of sodium hydroxide in 80 mL of water.
-
Add 15g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C.
-
To the heated mixture, add 30 mL of chloroform dropwise.
-
Maintain the reaction mixture at this temperature for one hour, during which a precipitate will form.
-
Separate the liquid layer, which contains the product, 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.
Causality of Experimental Choices:
-
Sodium Hydroxide: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is essential for the reaction with dichlorocarbene.
-
Chloroform: In the presence of a strong base, chloroform acts as the source of the electrophilic dichlorocarbene (:CCl₂), the key reactive species in the Reimer-Tiemann reaction.
-
Heating: The reaction is heated to promote the formation of dichlorocarbene and to increase the rate of the electrophilic aromatic substitution.
Step 2: Bromination to Yield 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The intermediate from Step 1 is then brominated to yield the final product.
Experimental Protocol:
-
Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde obtained from Step 1 in glacial acetic acid.
-
Add liquid bromine dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, the final product, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be isolated. A maximum yield of 83% has been reported for this step.[1]
Causality of Experimental Choices:
-
Acetic Acid: This serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution by bromine.
-
Liquid Bromine: Bromine is the electrophile that will substitute onto the aromatic ring. The hydroxyl and aldehyde groups are ortho, para-directing, and the bulky tert-butyl group sterically hinders the position adjacent to it, leading to bromination at the 3-position.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Applications in Research and Development
The utility of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde lies in its capacity to serve as a versatile precursor for more complex molecules, particularly Schiff bases and their metal complexes.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The aldehyde group of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde readily undergoes this reaction. The resulting Schiff bases are valuable ligands in coordination chemistry due to the presence of the imine nitrogen and the phenolic oxygen, which can chelate to metal ions.
Sources
Safety, handling, and hazards of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
An In-depth Technical Guide to the Safety, Handling, and Hazards of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safe handling, potential hazards, and emergency procedures associated with 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. As a key intermediate in various synthetic pathways, a thorough understanding of its chemical properties and associated risks is paramount for ensuring personnel safety and experimental integrity in the laboratory. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Chemical Identity and Physicochemical Properties
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring a hydroxyl group ortho to the aldehyde and a bulky tert-butyl group, influences its reactivity and physical properties.[1] The intramolecular hydrogen bond between the hydroxyl and aldehyde groups contributes to its stability.[1]
A summary of its key properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 119646-68-3 | [2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][4] |
| Molecular Weight | 257.12 g/mol | [2][4] |
| Appearance | Solid | [3][5] |
| Melting Point | 81 - 83 °C | [3] |
| Synonyms | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE | [2] |
| InChI Key | TUTMRJRVZVXKAM-UHFFFAOYSA-N | [3] |
Hazard Identification and GHS Classification
While comprehensive toxicological data for this specific compound is limited, information from safety data sheets for it and structurally similar compounds indicates it should be handled as a hazardous substance.[6] The primary hazards are associated with acute toxicity and irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The following diagram provides a visual summary of the key hazards associated with this chemical.
Caption: Key GHS hazard classifications for the compound.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, a combination of robust engineering controls and appropriate PPE is mandatory. The causality is clear: minimize contact and inhalation to prevent adverse health effects.
Engineering Controls
-
Ventilation: All handling of this solid compound should occur in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7][9] This ensures immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling. The following PPE is considered the minimum requirement:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[10][11] This is critical to prevent eye contact with dust particles, which can cause serious irritation.
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use.[8]
-
Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[8][10] Contaminated clothing must be removed immediately and washed before reuse.[12]
-
-
Respiratory Protection: If work is performed outside a fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent respiratory tract irritation.[6][8]
The following workflow illustrates the mandatory sequence for preparing to handle the compound.
Caption: Standard workflow for donning PPE before handling.
Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for safety.
Standard Operating Procedure for Handling
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Assemble all necessary equipment before retrieving the chemical.
-
Weighing: If weighing is required, perform it within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Use: Keep the container tightly closed when not in use.[7]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory area.[11]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place.[7] Some suppliers recommend refrigeration.[5] The container must be kept tightly closed to prevent moisture absorption and contamination.[7]
-
Security: The substance should be stored in a locked cabinet or area to restrict access.[7]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[7][9]
Emergency Procedures
Immediate and correct response to an incident is critical.
First Aid Measures
Always show the Safety Data Sheet to responding medical personnel.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Take off all contaminated clothing at once. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[12][13] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][10][14]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (e.g., hydrogen bromide).[7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous vapors and decomposition products.[6][7]
Accidental Release and Spill Cleanup
The following workflow outlines the necessary steps for responding to a spill.
Caption: Emergency response workflow for a chemical spill.
Protocol for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure adequate ventilation.[6]
-
Personal Protection: Don the appropriate PPE as described in Section 3.2.
-
Containment: Do not let the product enter drains or waterways.
-
Cleanup: Carefully sweep up the spilled solid, avoiding the generation of dust.[6][7] Place the material into a suitable, closed, and properly labeled container for disposal.[6][7]
-
Decontamination: Clean the affected area thoroughly.
Disposal Considerations
Waste material must be treated as hazardous.
-
Regulations: All waste disposal must be conducted in accordance with applicable federal, state, and local regulations.
-
Procedure: Chemical waste should be collected in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste. Arrange for disposal through a licensed professional waste disposal service.[6]
-
Contaminated Materials: Empty containers and contaminated PPE should be treated as hazardous waste and disposed of accordingly.[6]
Toxicological and Ecological Information
-
Toxicology: As noted in multiple safety data sheets, the chemical, physical, and toxicological properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde have not been thoroughly investigated.[6] The provided GHS classifications are based on data from the compound itself or structurally related chemicals. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
References
-
2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE Chemical Properties, Usage, Production. Chemsrc. [Link]
-
MSDS of 3-Bromo-5-hydroxybenzaldehyde. Capot Chemical. [Link]
-
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
material safety data sheet - 3-bromo benzaldehyde 97%. Oxford Lab Fine Chem LLP. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Loba Chemie. [Link]
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | 153759-58-1 [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic properties (UV-Vis, Fluorescence) of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
An In-depth Technical Guide to the Spectroscopic Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Introduction
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde, a class of aromatic compounds renowned for their unique photophysical behaviors. The specific arrangement of a hydroxyl group ortho to an aldehyde function creates a pre-organized system for intramolecular interactions that profoundly influence its electronic properties. The further substitution with a bromine atom and a bulky tert-butyl group introduces additional electronic and steric modifications, making this molecule a subject of interest for researchers in materials science, medicinal chemistry, and sensor development.
The core of its intriguing spectroscopic behavior lies in the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][2][3] This structural feature facilitates a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), which is central to the fluorescence properties of this compound family.[4][5][6][7] This guide provides a comprehensive analysis of the UV-Vis absorption and fluorescence properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, offering insights into the underlying mechanisms, practical experimental protocols, and the influence of the chemical environment.
Molecular Structure and Electronic Landscape
To comprehend the spectroscopic properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, one must first analyze its molecular structure and the electronic contributions of its constituent functional groups. The molecule is largely planar, a conformation stabilized by the strong intramolecular O—H⋯O hydrogen bond.[1][2][3] This planarity is crucial as it maintains the effective conjugation of the π-electron system across the benzene ring and the aldehyde group.
The electronic character of the molecule is governed by a "push-pull" system established by its substituents:
-
-OH (Hydroxy) Group: Acts as a powerful electron-donating group (EDG) through resonance (+R effect), increasing the electron density of the aromatic ring.
-
-CHO (Aldehyde) Group: Functions as an electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), pulling electron density from the ring.
-
-Br (Bromo) Atom: Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Its resonance effect (+R) is weak. The bromine atom's mass (the "heavy-atom effect") can also influence excited-state decay pathways, potentially promoting intersystem crossing over fluorescence.
-
-C(CH₃)₃ (tert-Butyl) Group: A weakly electron-donating group through induction (+I effect) that also provides significant steric bulk.
This electronic architecture suggests that the molecule possesses a significant dipole moment and that its electronic transitions will have a considerable intramolecular charge-transfer (ICT) character.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the primary absorption bands are attributed to π → π* transitions within the conjugated aromatic system.
Solvatochromism: The Influence of Solvent Polarity
The position of the absorption maximum (λmax) is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the differential stabilization of the ground and excited states by the solvent molecules.[8][9]
-
π → π Transitions:* In a push-pull system like this, the excited state is generally more polar than the ground state due to the increased charge-transfer character. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ).[8]
-
n → π Transitions:* The aldehyde group also possesses non-bonding electrons on the oxygen atom, allowing for a weaker n → π* transition. In polar protic solvents (like ethanol or water), these non-bonding electrons can form hydrogen bonds with the solvent. This stabilizes the ground state more significantly than the excited state, increasing the energy gap for the transition and causing a shift to a shorter wavelength (a hypsochromic or blue shift ).[8] Often, this transition is obscured by the more intense π → π* bands.
Anticipated Absorption Data
The following table summarizes the expected UV-Vis absorption characteristics in solvents of varying polarity. The values are illustrative, based on the known behavior of similar salicylaldehyde derivatives.
| Solvent | Polarity | λmax (π → π*) | Rationale for Shift |
| Hexane | Non-polar | ~330 nm | Baseline absorption in a non-interacting environment. |
| Acetonitrile | Polar Aprotic | ~338 nm | Dipole-dipole interactions stabilize the polar excited state, causing a moderate red shift. |
| Ethanol | Polar Protic | ~345 nm | Stronger stabilization of the excited state via hydrogen bonding leads to a more pronounced red shift. |
Fluorescence Spectroscopy and the ESIPT Mechanism
The most compelling spectroscopic feature of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is its fluorescence, which is dictated by the Excited-State Intramolecular Proton Transfer (ESIPT) process.[4][6]
The ESIPT Pathway
ESIPT is a phototautomerization reaction that occurs in the excited state. The process involves the following steps:
-
Excitation: The molecule (in its ground-state enol form) absorbs a photon, promoting it to an excited singlet state (E*).
-
Proton Transfer: In the excited state, the acidity of the phenolic proton increases dramatically, while the basicity of the carbonyl oxygen increases. This drives an ultrafast, barrierless transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer (K*).
-
Fluorescence: Radiative relaxation occurs from the excited keto state (K*) back to the ground-state keto form (K), emitting a photon.
-
Reverse Transfer: The ground-state keto tautomer is unstable and rapidly reverts to the more stable ground-state enol form (E) via a reverse proton transfer, completing the cycle.
A key consequence of this mechanism is a very large Stokes shift —the difference in wavelength between the absorption maximum (enol) and the emission maximum (keto). This is because absorption and emission occur from two different chemical species (tautomers) with different geometries and energy levels.[4][6]
Caption: The Jablonski diagram for the ESIPT process.
Anticipated Fluorescence Data
The fluorescence emission is expected to be significantly red-shifted relative to the absorption due to the ESIPT mechanism. Solvent polarity can also influence the emission spectrum. Solvents capable of forming strong intermolecular hydrogen bonds may compete with the intramolecular H-bond, potentially disrupting the ESIPT process and affecting the fluorescence quantum yield.
| Solvent | λex (nm) | λem (nm) | Stokes Shift (cm-1) | Relative Quantum Yield |
| Hexane | ~330 | ~520 | ~11,000 | Moderate |
| Acetonitrile | ~338 | ~535 | ~10,800 | Moderate-High |
| Ethanol | ~345 | ~550 | ~10,500 | Lower |
Note: The lower quantum yield in ethanol can be attributed to the solvent competing for hydrogen bonds, which may slightly inhibit the efficient ESIPT pathway.
Experimental Protocols
To ensure the acquisition of reliable and reproducible spectroscopic data, the following protocols are recommended.
General Experimental Workflow
Caption: Workflow for spectroscopic characterization.
Protocol 1: UV-Vis Absorption Measurement
-
Sample Preparation:
-
Causality: To ensure accuracy and adherence to the Beer-Lambert Law, a precise concentration is required.
-
Prepare a 1 mM stock solution of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in the desired spectroscopic-grade solvent (e.g., hexane, acetonitrile, ethanol).
-
From the stock solution, prepare a working solution with a final concentration of approximately 10-20 µM. The goal is to achieve a maximum absorbance between 0.5 and 1.0 arbitrary units (a.u.) to ensure optimal signal-to-noise without detector saturation.
-
-
Instrument Setup & Measurement:
-
Causality: A blank measurement is critical to subtract the absorbance contribution of the solvent and the cuvette.
-
Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Perform a baseline correction or "auto-zero" with the blank cuvette in the sample path.
-
Scan the sample across a wavelength range of 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Protocol 2: Fluorescence Measurement
-
Sample Preparation:
-
Causality: Fluorescence measurements require significantly more dilute solutions than absorption to prevent inner-filter effects, where emitted light is re-absorbed by other solute molecules, distorting the emission spectrum and lowering the measured intensity.
-
Prepare a working solution with an absorbance of ≤ 0.1 at the excitation wavelength. This typically corresponds to a concentration in the range of 1-5 µM.
-
-
Instrument Setup & Measurement:
-
Causality: Setting the excitation wavelength to the absorption maximum ensures the most efficient promotion to the excited state, maximizing the fluorescence signal.
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range starting ~20 nm above the excitation wavelength to ~700 nm.
-
Record the emission maximum (λem).
-
-
Relative Quantum Yield (Φ) Determination:
-
Causality: This protocol provides a self-validating system by comparing the sample's fluorescence to a well-characterized standard, allowing for robust quantification.
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance is below 0.1 for both.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Conclusion and Outlook
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde exhibits distinct spectroscopic properties governed by its substituted "push-pull" electronic structure and its capacity for Excited-State Intramolecular Proton Transfer. Its UV-Vis absorption is characterized by strong π → π* transitions that show a predictable bathochromic shift with increasing solvent polarity. Its fluorescence is dominated by the ESIPT mechanism, leading to a large Stokes shift and an emission profile sensitive to the solvent environment. The presence of the bromine atom may offer a handle for further functionalization or influence triplet-state dynamics, while the tert-butyl group enhances solubility in organic media.
The detailed understanding of these properties positions this molecule as a valuable building block for the rational design of:
-
Fluorescent Probes and Sensors: The sensitivity of its emission to the local environment could be harnessed for detecting specific analytes or changes in polarity or viscosity.
-
Organic Light-Emitting Diodes (OLEDs): Compounds with large Stokes shifts are desirable as emitters in OLEDs to minimize self-absorption and improve device efficiency.
-
Photo-stabilizers and Molecular Switches: The efficient, non-destructive energy dissipation pathway offered by the ESIPT cycle is a property exploited in photostabilizing materials.
Further investigation into its two-photon absorption properties, solid-state emission, and behavior in biological media could unlock new and advanced applications for this versatile fluorophore.
References
- Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.
- UV‐Vis. and Emission spectra of salicylaldehyde 1 a (plain...).
- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
- Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications, The Journal of Organic Chemistry.
- Synthesis and Photophysical Properties of Colorful Salen-Type Schiff Bases. ACS Publications, The Journal of Physical Chemistry C.
- Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. PubMed.
- Investigation on the photophysical properties of ESPT inspired salicylaldehyde-based sensor for fluoride sensing. PubMed.
- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
- A spectroscopic study of the solvent dependent processes of the anils of benzaldehyde and salicylaldehyde. Canadian Science Publishing.
- Solvent Effects: - usually changes with electronic transitions, the position. Shivaji College.
- (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
- 3-Bromo-2-hydroxybenzaldehyde.
- Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound.
- Solvent Effects in the UV Visible Spectroscopy. YouTube.
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation on the photophysical properties of ESPT inspired salicylaldehyde-based sensor for fluoride sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shivajicollege.ac.in [shivajicollege.ac.in]
- 9. researchgate.net [researchgate.net]
Commercial suppliers of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
An In-Depth Technical Guide to the Commercial Landscape of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde for Advanced Research Applications
Authored by: A Senior Application Scientist
Introduction: In the specialized field of synthetic chemistry and drug development, the precise selection of starting materials and intermediates is a critical determinant of experimental success. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde derivative, represents a key building block for the synthesis of complex molecular architectures. Its utility is particularly noted in the formation of Schiff base ligands for metal coordination chemistry and in the development of novel biologically active compounds.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, offering insights into procurement, quality assessment, and safe handling, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
The molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is characterized by a benzene ring functionalized with hydroxyl, aldehyde, bromo, and tert-butyl groups. This arrangement, particularly the intramolecular hydrogen bond between the hydroxyl and aldehyde groups, stabilizes the molecule's conformation.[2][3][4] Understanding the purity, availability, and handling requirements of this compound is paramount for its effective application in research and development.
Physicochemical and Structural Properties
A foundational understanding of the compound's properties is essential before procurement. These characteristics influence reaction conditions, solubility, and storage requirements.
Table 1: Key Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 119646-68-3 | [5][6] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][5] |
| Molecular Weight | 257.12 g/mol | [7] |
| Appearance | Solid / Powder | [5] |
| Melting Point | 81 - 83 °C | [5] |
| InChI Key | TUTMRJRVZVXKAM-UHFFFAOYSA-N | [5] |
Commercial Supplier Landscape
The procurement of high-purity reagents is a critical first step in any synthetic workflow. The following table summarizes prominent commercial suppliers of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, offering a comparative overview to aid in sourcing decisions.
Table 2: Commercial Suppliers of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
| Supplier | Product Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | BIONET-KEY423214667 | 95% | Custom | Sold via Aldrich Partner (Key Organics).[5] |
| Matrix Scientific | 097621 | Not specified | 500mg, 1g, 5g | Pricing available on the website.[6] |
| BLDpharm | 153759-58-1 | Not specified | Not specified | Note: This CAS number (153759-58-1) refers to the isomer 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.[7][8] |
| AOBChem | AOB241155851 | Not specified | 250mg, 500mg, 1g, 5g | Note: This CAS number (241155-85-1) refers to the isomer 3-bromo-5-(tert-butyl)benzaldehyde.[9] |
Disclaimer: Supplier information, including availability and product codes, is subject to change. Researchers should always verify details directly with the supplier.
Supplier Qualification and Quality Assurance: A Scientist's Perspective
Choosing a supplier extends beyond merely comparing prices. For a specialized reagent like this, ensuring quality and consistency is non-negotiable, as impurities can lead to unforeseen side reactions, low yields, or difficulties in purification.
The Central Role of Documentation:
-
Certificate of Analysis (CoA): This is the most critical document. It provides lot-specific data on the purity of the compound, typically determined by methods like HPLC or GC, and confirms its identity via techniques such as NMR or IR spectroscopy. Sigma-Aldrich and its partners routinely provide CoAs.[5]
-
Safety Data Sheet (SDS): The SDS is essential for ensuring laboratory safety. It contains detailed information on hazards, handling precautions, and emergency procedures.[10][11][12][13] For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the SDS indicates it is harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332).[5] It necessitates the use of personal protective equipment (P280) and adequate ventilation (P271).[5]
The following workflow outlines a systematic approach to selecting and qualifying a supplier for critical reagents.
Sources
- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | 119646-68-3 [sigmaaldrich.com]
- 6. 119646-68-3 Cas No. | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | Matrix Scientific [matrixscientific.com]
- 7. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 153759-58-1|5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 9. aobchem.com [aobchem.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde via a Modified Riemer-Tiemann Reaction Sequence
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative for pharmaceutical and materials science research. The described methodology employs a robust, two-step sequence beginning with the ortho-formylation of 4-tert-butylphenol via the classic Riemer-Tiemann reaction, followed by a regioselective bromination. This "modified" approach circumvents challenges associated with direct, single-step functionalization of complex phenols. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step protocols, and offer expert insights to ensure reproducible, high-yield synthesis.
Introduction and Strategic Rationale
Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry and serve as critical precursors for Schiff bases, ligands for metal complexes, and various heterocyclic compounds. The title compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, incorporates a bulky tert-butyl group and a bromine atom, providing steric influence and a handle for further synthetic modifications, respectively.
The direct synthesis of such a multi-substituted aromatic compound can be challenging. The chosen synthetic strategy involves two distinct, high-yielding steps:
-
Ortho-Formylation: The Riemer-Tiemann reaction is an established and advantageous method for the ortho-formylation of phenols.[1][2] It operates under basic conditions and avoids the need for anhydrous or strongly acidic environments required by other formylation techniques like the Gattermann or Vilsmeier-Haack reactions.[1][3]
-
Regioselective Bromination: Following formylation, the introduction of bromine is directed to the position ortho to the powerful activating hydroxyl group and meta to the deactivating aldehyde group, ensuring high regioselectivity.
This sequential approach provides superior control over the placement of functional groups compared to a hypothetical one-pot synthesis.
Overall Synthetic Workflow
The synthesis is performed in two primary stages, starting from commercially available 4-tert-butylphenol.
Figure 1: High-level experimental workflow for the two-step synthesis.
Part 1: Riemer-Tiemann Ortho-Formylation
This stage converts 4-tert-butylphenol into 5-tert-butyl-2-hydroxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution, where the highly reactive dichlorocarbene species is the electrophile.[4]
Mechanism of Dichlorocarbene Formation and Reaction
The reaction is initiated by the deprotonation of chloroform by a strong base (sodium hydroxide) to form a carbanion.[2][5] This carbanion rapidly undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), the key reactive intermediate.[2] Concurrently, the phenol is deprotonated to the more nucleophilic phenoxide ion.[1] The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene, favoring the ortho position due to the directing effect of the hydroxyl group.[1][6] Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the final aldehyde product.[1]
Figure 2: Simplified mechanism of the Riemer-Tiemann reaction.
Experimental Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde
This protocol is adapted from the procedure described by Balasubramani et al.[7]
Materials & Equipment
| Reagent/Equipment | Specification |
| 4-tert-butylphenol | 99% purity |
| Sodium Hydroxide (NaOH) | Pellets, 97%+ purity |
| Chloroform (CHCl₃) | ACS grade, stabilized |
| Deionized Water (H₂O) | Type II or equivalent |
| 250 mL Round-bottom flask | Two-neck |
| Reflux Condenser | |
| Dropping Funnel | |
| Heating Mantle | With magnetic stirring |
| Suction Filtration setup | Büchner funnel, filter flask |
Procedure:
-
Base Preparation: In the 250 mL round-bottom flask, carefully dissolve 60 g of sodium hydroxide in 80 mL of deionized water. (Caution: Exothermic process, perform in an ice bath).
-
Substrate Addition: To the cooled NaOH solution, add 15 g of 4-tert-butylphenol.
-
Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 60-65°C using a heating mantle until the phenol is fully dissolved.
-
Chloroform Addition: Attach a dropping funnel to the second neck of the flask. Add 30 mL of chloroform dropwise over a period of 30-45 minutes. Maintain the reaction temperature at 60-65°C.
-
Reaction: After the addition is complete, continue heating and stirring the mixture for at least one hour. The formation of a precipitate should be observed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Separate the product-containing liquid layer from the precipitate using a suction pump and filter. This liquid layer contains the intermediate product, 5-tert-butyl-2-hydroxybenzaldehyde. This solution can be carried forward to the next step.
Part 2: Regioselective Electrophilic Bromination
In this step, the intermediate aldehyde is brominated to yield the final product. The powerful ortho-, para-directing hydroxyl group, combined with the meta-directing aldehyde group, ensures that bromination occurs selectively at the C-3 position.
Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
This protocol is a continuation of the synthesis described in the literature.[7][8]
Materials & Equipment
| Reagent/Equipment | Specification |
| 5-tert-butyl-2-hydroxybenzaldehyde | From Part 1 |
| Glacial Acetic Acid | ACS grade |
| Liquid Bromine (Br₂) | 99.5%+ purity |
| 250 mL Erlenmeyer Flask | |
| Magnetic Stir Plate | |
| Fume Hood | Mandatory |
Procedure:
-
Dissolution: Transfer the isolated liquid layer from Part 1 containing 5-tert-butyl-2-hydroxybenzaldehyde into a 250 mL Erlenmeyer flask and dissolve it in glacial acetic acid.
-
Bromination: (Perform this step in a certified chemical fume hood). While stirring the solution at room temperature, add liquid bromine dropwise.
-
Safety Precaution: Liquid bromine is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (gloves, safety goggles, lab coat) and handle it exclusively within a fume hood.
-
-
Reaction: Continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (purity can be checked by TLC).[8]
-
Isolation and Purification: The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be isolated by standard workup procedures, such as quenching with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine, followed by extraction and recrystallization to achieve high purity. A maximum yield of 83% has been reported for this step.[8]
Summary of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Expected Yield |
| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | Starting Material | - |
| 5-tert-butyl-2-hydroxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | Intermediate | - |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | C₁₁H₁₃BrO₂ | 257.12[8] | Final Product | Up to 83%[8] |
Conclusion
This application note details a reliable and reproducible two-step method for synthesizing 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. By separating the formylation and bromination steps, this "modified Riemer-Tiemann" approach provides excellent control over regioselectivity, resulting in a high yield of the desired product. The provided mechanistic insights and detailed protocols offer researchers a robust platform for accessing this and other similarly substituted salicylaldehyde derivatives for applications in drug discovery and materials science.
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
-
Gopi, S., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
Zhang, P., et al. (2020). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. ResearchGate. [Link]
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions. [Link]
-
Balasubramani, V., et al. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Bromination of 5-tert-butyl-2-hydroxybenzaldehyde
Abstract
This document provides a comprehensive, field-tested protocol for the high-yield, regioselective bromination of 5-tert-butyl-2-hydroxybenzaldehyde to synthesize 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. This application note moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We detail the critical role of substituent directing effects in achieving high regioselectivity, provide a robust safety framework for handling hazardous reagents like elemental bromine, and outline a complete methodology from reaction setup to product characterization and purification. This guide is intended for researchers in synthetic chemistry, materials science, and drug development who require a reliable method for producing this valuable substituted salicylaldehyde intermediate.
Scientific Principle: The Basis for Regioselectivity
The bromination of 5-tert-butyl-2-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The remarkable success and high regioselectivity of this protocol are rooted in the concerted electronic effects of the substituents on the benzene ring.
-
Activating Group (-OH): The hydroxyl group is a powerful activating substituent. Through the resonance effect, its lone pair of electrons increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[1] This effect is most pronounced at the positions ortho and para to the hydroxyl group.[2][3] In the starting material, the C1 and C3 positions are ortho, and the C5 position is para.
-
Deactivating Group (-CHO): Conversely, the aldehyde group is a deactivating substituent that withdraws electron density from the ring, primarily through resonance and inductive effects. This deactivation makes electrophilic substitution more difficult and directs incoming electrophiles to the meta position.[4][5] The positions meta to the aldehyde at C1 are C3 and C5.
-
Steric Group (-C(CH₃)₃): The bulky tert-butyl group at C5 sterically hinders attack at that position and, to a lesser extent, the adjacent C4 position.
Convergent Directing Effects: The key to this reaction's specificity is the convergence of these effects. The powerful ortho, para-directing hydroxyl group strongly activates the C3 position. Simultaneously, the meta-directing aldehyde group also directs the incoming electrophile to C3. The para position (C5) is blocked by the tert-butyl group, and the other ortho position (C1) is occupied by the aldehyde. This synergy channels the bromine electrophile almost exclusively to the C3 position, resulting in a high yield of the desired 3-bromo isomer.
Caption: Logic diagram of substituent directing effects.
Critical Safety Protocols
WARNING: This protocol involves the use of elemental bromine, which is highly toxic, corrosive, and poses a severe inhalation hazard.[6][7] Acetic acid is also corrosive. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All operations involving the handling of liquid bromine must be performed inside a certified chemical fume hood with a tested and verified face velocity.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8] Do not use thin, disposable gloves.
-
Eye Protection: A full face shield worn over chemical splash goggles is required.
-
Lab Coat: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Emergency Preparedness:
-
Keep a neutralizing agent, such as a 1 M (or 10-25%) solution of sodium thiosulfate (Na₂S₂O₃), readily accessible to quench any spills.[8][9]
-
Ensure access to an emergency safety shower and eyewash station.
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.
-
In case of inhalation, move to fresh air immediately and seek medical attention.[10][11]
-
Materials and Apparatus
| Reagents & Solvents | Apparatus |
| 5-tert-butyl-2-hydroxybenzaldehyde | Round-bottom flask (e.g., 250 mL) |
| Liquid Bromine (Br₂) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid | Addition funnel |
| Sodium Thiosulfate (Na₂S₂O₃) | Thermometer / Temperature probe |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Condenser (optional, for temperature control) |
| Dichloromethane (DCM) or Ethyl Acetate | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Beakers and Erlenmeyer flasks |
| Deionized Water | Rotary evaporator |
| Ethanol (for recrystallization) | Büchner funnel and filter flask |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde.[12][13][14]
Part 1: Reaction Setup and Execution
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butyl-2-hydroxybenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Bromine Addition: In a separate, dry beaker inside the fume hood, measure the required volume of liquid bromine. Carefully transfer the bromine to an addition funnel.
-
Slow Addition: Add the liquid bromine dropwise to the stirred, cooled solution of the aldehyde over a period of 30-60 minutes. Crucial: Maintain the internal reaction temperature below 10 °C during the addition to minimize potential side reactions. The addition of bromine is often exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 2: Work-up and Product Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate. Continue stirring until the red-brown color of excess bromine has completely disappeared and the solution becomes colorless or pale yellow.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize remaining acetic acid).
-
Brine (saturated NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude product, which should be a solid.
Part 3: Purification
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a pure crystalline solid.[15]
Data Presentation & Expected Results
| Parameter | Value / Description |
| Starting Material | 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) |
| Brominating Agent | Liquid Bromine (Br₂) (approx. 1.05 - 1.1 eq) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C (addition), then Room Temperature (~25 °C)[15] |
| Reaction Time | 2-3 hours post-addition |
| Expected Product | 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde |
| Expected Yield | ~83%[12] |
| Appearance | Crystalline solid |
Expected Product Characterization:
-
¹H NMR: Expect distinct signals for the aldehyde proton (~9.8-10.0 ppm, singlet), the hydroxyl proton (variable, singlet), the tert-butyl protons (~1.3 ppm, singlet), and two aromatic protons which will appear as doublets due to mutual coupling.[16]
-
IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the aldehyde (~1650-1700 cm⁻¹), a broad O-H stretch (~3100-3400 cm⁻¹), and C-H stretches for the aromatic ring and alkyl groups.[17][18]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]
-
Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Chemtrade. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Unknown Source. (n.d.). Phenol Electrophilic substitution rxn. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Unknown Source. (n.d.). Experimental Methods 1. Bromination Methods. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
Unknown Source. (n.d.). Bromination of Arene. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. carlroth.com [carlroth.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. Workup [chem.rochester.edu]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. tatachemicals.com [tatachemicals.com]
- 12. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
How to synthesize Schiff bases from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
An Application Note and Protocol for the Synthesis of Schiff Bases from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis of Schiff bases, a versatile class of organic compounds, using 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde as the aldehydic precursor. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and serve as privileged ligands in coordination chemistry. Their metal complexes are subjects of intense research in catalysis, materials science, and particularly in drug development for their potential antimicrobial and anticancer activities.[1][2] This document outlines the fundamental reaction mechanism, provides detailed, field-proven protocols for synthesis with various primary amines, and describes standard procedures for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodologies effectively.
Scientific Foundation: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[3] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal is typically an unstable intermediate. Under slightly acidic or heated conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine, or Schiff base.[4]
The reaction is reversible, and the removal of water (e.g., by using a Dean-Stark apparatus or refluxing in a suitable solvent) is often employed to drive the equilibrium towards the product.[5]
Caption: Mechanism of Schiff Base Formation.
Materials and Equipment
Reagents
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (Starting Aldehyde)
-
Primary Amine of choice (e.g., Aniline, p-Toluidine, Ethylamine, Glycine)
-
Solvent: Absolute Ethanol (preferred), Methanol
-
Catalyst (optional, but recommended): Glacial Acetic Acid[6]
-
Drying Agents: Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deuterated Solvents for NMR: CDCl₃, DMSO-d₆
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocols
The choice of reaction conditions depends on the reactivity of the primary amine. Aromatic amines are generally less nucleophilic than aliphatic amines and may require a catalyst and/or longer reaction times.
Protocol A: Synthesis with an Aromatic Amine (e.g., Aniline)
This protocol is suitable for synthesizing Schiff bases from aromatic amines like aniline or its substituted derivatives. The slightly acidic catalyst helps to activate the carbonyl group and facilitate the dehydration step.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (e.g., 10 mmol, 2.57 g) in 30 mL of absolute ethanol. Gentle warming may be required.
-
Amine Addition: In a separate beaker, prepare a solution of the aromatic amine (10 mmol, equimolar) in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous magnetic stirring.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically ~78°C for ethanol) using a heating mantle. Maintain reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the flask to room temperature. A solid precipitate of the Schiff base will often form. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature (~40-50°C). Record the final yield.
Protocol B: Synthesis with an Aliphatic Amine (e.g., Ethylamine)
Aliphatic amines are more basic and nucleophilic, often reacting more readily without a catalyst.
-
Reactant Preparation: Dissolve 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (10 mmol, 2.57 g) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: Add the aliphatic amine (10 mmol, equimolar) dropwise to the stirred aldehyde solution at room temperature. The reaction is often exothermic; addition should be controlled.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. To ensure the reaction goes to completion, you may subsequently heat the mixture to reflux for 1-2 hours.
-
Isolation and Purification: Follow steps 5-7 from Protocol A. Recrystallization from ethanol or methanol may be necessary to obtain a high-purity product.
Product Characterization
Spectroscopic analysis is essential to confirm the successful formation of the imine bond and the overall structure of the Schiff base.
| Technique | Key Observation | Typical Value / Signal | Interpretation |
| FT-IR | Appearance of a strong C=N stretch | 1600-1650 cm⁻¹[7] | Confirms the formation of the azomethine (imine) group. |
| Disappearance of C=O stretch | ~1650-1700 cm⁻¹ | Indicates consumption of the starting aldehyde. | |
| Disappearance of N-H stretches | ~3300-3500 cm⁻¹ | Indicates consumption of the primary amine. | |
| ¹H NMR | Appearance of azomethine proton | δ 8.0 - 9.0 ppm (singlet)[1] | A sharp singlet confirms the formation of the -CH=N- proton. |
| Disappearance of aldehyde proton | δ 9.5 - 10.5 ppm | Confirms the aldehyde has reacted. | |
| Phenolic -OH proton | δ 12.0 - 14.0 ppm (broad) | Often shifted downfield due to intramolecular H-bonding with the imine nitrogen. | |
| ¹³C NMR | Appearance of imine carbon | δ 160 - 170 ppm[1] | Confirms the presence of the -C=N- carbon. |
| Disappearance of aldehyde carbon | δ 190 - 200 ppm | Confirms consumption of the starting aldehyde. |
General Workflow
The overall process from synthesis to final characterization follows a systematic workflow.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. saudijournals.com [saudijournals.com]
- 4. recentscientific.com [recentscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Application of Metal Complexes Using 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Derivatives
Introduction: The Versatility of Substituted Salicylaldehydes in Coordination Chemistry
Substituted salicylaldehydes are privileged scaffolds in the design of chelating ligands for coordination chemistry. The resulting Schiff base ligands, formed through condensation with primary amines, and their subsequent metal complexes are of immense interest due to their diverse applications in catalysis, materials science, and drug discovery.[1][2][3] The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the salicylaldehyde ring.
This guide focuses on the use of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde as a versatile precursor for the synthesis of novel metal complexes. The presence of a bulky tert-butyl group and an electron-withdrawing bromo substituent on the aromatic ring is anticipated to impart unique steric and electronic characteristics to the resulting Schiff base ligands and their metal complexes.[4] The tert-butyl group can enhance the solubility of the complexes in organic solvents and introduce steric hindrance that may influence the coordination geometry and catalytic activity.[5] The bromo group, being electron-withdrawing, can modulate the electronic properties of the ligand and the coordinated metal center, potentially enhancing catalytic performance and biological activity.[6][7]
These application notes provide detailed, step-by-step protocols for the synthesis of a Schiff base ligand derived from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and a representative primary amine, followed by the preparation of its transition metal complexes (Cu(II), Ni(II), Co(II), and Zn(II)). Furthermore, we discuss the potential applications of these novel complexes in research and development, drawing parallels with structurally related compounds.
Part 1: Synthesis of Schiff Base Ligand
The initial step involves the synthesis of the Schiff base ligand via the condensation reaction between 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and a primary amine. For this protocol, we will use ethanolamine as a representative amine to create a bidentate N,O-donor ligand.
Protocol 1: Synthesis of 2-((2-hydroxyethyl)imino)methyl)-6-bromo-4-tert-butylphenol
Materials:
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)
-
Ethanolamine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in 30 mL of absolute ethanol.
-
To this solution, add 1.0 equivalent of ethanolamine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should result in the precipitation of the Schiff base ligand as a crystalline solid.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure Schiff base ligand.
-
Dry the purified product in a desiccator.
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is an excellent solvent for both the aldehyde and the amine, and its boiling point is suitable for refluxing conditions.
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine, thus speeding up the condensation reaction.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the dehydration step of imine formation and ensures the reaction proceeds to completion in a reasonable timeframe.
Part 2: Synthesis of Metal Complexes
The synthesized Schiff base ligand can be used to prepare a variety of transition metal complexes. The following protocols detail the synthesis of Cu(II), Ni(II), Co(II), and Zn(II) complexes. The general principle involves the reaction of the Schiff base ligand with a corresponding metal salt in a 2:1 ligand-to-metal molar ratio.
Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes
Materials:
-
Synthesized Schiff base ligand (2.0 eq)
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) chloride hexahydrate, Zinc(II) acetate dihydrate) (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration
Procedure:
-
Dissolve 2.0 equivalents of the Schiff base ligand in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 1.0 equivalent of the desired metal(II) salt in 20 mL of methanol or ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate are typically observed.
-
The resulting mixture is then refluxed for 3-4 hours to ensure complete complexation.[8][9]
-
After reflux, the mixture is cooled to room temperature, and the precipitated metal complex is collected by vacuum filtration.
-
The solid complex is washed with the reaction solvent (methanol or ethanol) and then with diethyl ether to remove any impurities.
-
Dry the final product in a desiccator.
Data Presentation: Summary of Synthesis Parameters
| Metal Ion | Metal Salt Used | Molar Ratio (L:M) | Solvent | Reflux Time (h) | Expected Color of Complex |
| Cu(II) | Cu(CH₃COO)₂·H₂O | 2:1 | Methanol | 3 | Greenish |
| Ni(II) | NiCl₂·6H₂O | 2:1 | Ethanol | 4 | Green |
| Co(II) | CoCl₂·6H₂O | 2:1 | Methanol | 3-4 | Brownish/Reddish |
| Zn(II) | Zn(CH₃COO)₂·2H₂O | 2:1 | Ethanol | 3 | Yellowish/White |
Note: The colors are indicative and may vary based on the exact coordination geometry and solvent inclusion.
Part 3: Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic procedures, the following diagrams were generated using Graphviz.
Caption: Synthesis of the Schiff Base Ligand.
Caption: General Synthesis of Metal(II) Complexes.
Part 4: Application Notes
The metal complexes synthesized from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde derivatives are expected to exhibit a range of interesting properties and applications, primarily in catalysis and biological systems.
Catalytic Applications
Schiff base metal complexes are renowned for their catalytic activity in a variety of organic transformations.[1][2][10]
-
Oxidation Reactions: Complexes of metals like cobalt and copper can act as efficient catalysts for the oxidation of alcohols and alkenes.[1][3] The electronic environment around the metal center, influenced by the bromo and tert-butyl groups, can tune the redox potential of the metal, thereby affecting the catalytic efficiency.
-
Reduction Reactions: Nickel and cobalt Schiff base complexes have shown promise in catalytic hydrogenation reactions.[11]
-
Carbon-Carbon Bond Forming Reactions: These complexes can also be explored as catalysts in reactions such as Henry and Aldol condensations, which are fundamental in organic synthesis.[10]
Biological and Pharmacological Potential
The biological activity of Schiff bases and their metal complexes is a field of intense research.[5][11] Chelation can enhance the biological activity of the organic ligand.[5]
-
Antimicrobial Activity: Many Schiff base metal complexes exhibit significant antibacterial and antifungal properties.[5][10][11] The lipophilicity, enhanced by the tert-butyl group, can facilitate the transport of the complex across microbial cell membranes. The metal ion itself can then interfere with essential cellular processes.
-
Anticancer Activity: Salicylaldehyde-based Schiff base metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[2][5] The mechanism of action is often attributed to their ability to bind to DNA and inhibit its replication. The presence of a halogen, such as bromine, has been shown in some cases to enhance anticancer activity.[7]
-
Antioxidant Activity: The phenolic hydroxyl group in the ligand structure, in conjunction with a redox-active metal, can impart antioxidant properties to the complexes, allowing them to scavenge free radicals.[12]
Self-Validating System for Protocols:
The protocols provided are designed to be self-validating through clear observational checkpoints. The formation of the Schiff base and its metal complexes is typically accompanied by a distinct color change and the formation of a precipitate. The purity of the synthesized compounds can be initially assessed by their melting points and TLC. For rigorous characterization, techniques such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis are recommended. In FT-IR, the formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band and the disappearance of the aldehyde C=O and amine N-H stretching bands of the starting materials. Upon complexation, this imine band often shifts, indicating coordination to the metal center.
References
-
Taylor & Francis Online. (2022-07-05). Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction. [Link]
-
Taylor & Francis Online. (Date not available). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. [Link]
-
MDPI. (2024-02-02). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
-
JOCPR. (2024-12-26). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. [Link]
-
ResearchGate. (2025-08-09). (PDF) Applications of metal complexes of Schiff bases-A review. [Link]
-
Der Pharma Chemica. (Date not available). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). [Link]
-
PubMed Central. (Date not available). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. [Link]
-
International Journal of Recent Scientific Research. (2018-05-28). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. [Link]
-
Bioscience Biotechnology Research Asia. (2021-09-14). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. [Link]
-
PubMed Central. (Date not available). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Semantic Scholar. (Date not available). Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity. [Link]
-
Hilaris Publisher. (Date not available). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. [Link]
-
IOSR Journal. (2019-04-23). Six New Transition Metal Mononuclear Complexes Of N'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Sp. [Link]
-
MDPI. (2023-05-12). Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. [Link]
-
Semantic Scholar. (Date not available). Antibacterial Activities of Some Transition Metal Schiff Base Complexes. [Link]
-
Science World Journal. (Date not available). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FO. [Link]
-
TIJER.org. (Date not available). Applications of metal complexes of Schiff bases-A Review. [Link]
-
aarf.asia. (Date not available). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. [Link]
-
ResearchGate. (Date not available). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. [Link]
-
aarf.asia. (Date not available). Synthesis, Characterization and biological activity of Schiff bases derived from aldehyde and their metal complexes of cobalt (II). [Link]
-
Bendola Publishing. (Date not available). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. [Link]
-
PubMed Central. (Date not available). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. [Link]
-
Semantic Scholar. (Date not available). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. [Link]
-
ResearchGate. (2020-05-11). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. [Link]
-
MDPI. (Date not available). Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. [Link]
-
NIH. (Date not available). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]
-
ijar.org. (Date not available). Application of Schiff bases and their metal complexes-A Review. [Link]
-
IOSR Journal of Applied Chemistry. (Date not available). synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tijer.org [tijer.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 10. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in Organic Synthesis
These comprehensive application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde as a precursor in organic synthesis. This document provides not only detailed experimental protocols but also delves into the mechanistic rationale behind the synthetic strategies, ensuring a deep understanding of the chemical transformations.
Introduction: The Versatility of a Substituted Salicylaldehyde
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a valuable synthetic intermediate belonging to the class of substituted salicylaldehydes. Its chemical architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and sterically hindering tert-butyl and bromo substituents, imparts unique reactivity and makes it a precursor for a diverse array of heterocyclic compounds and coordination complexes. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups stabilizes the molecule.[1][2][3][4][5] The strategic placement of the bromo and tert-butyl groups allows for the fine-tuning of the electronic and steric properties of the resulting derivatives, which is of paramount importance in the design of novel therapeutic agents and functional materials.
This guide will explore the synthetic utility of this precursor in the preparation of Schiff bases, metal complexes, coumarins, and chalcones, highlighting the biological significance of these molecular scaffolds.
Synthesis of the Precursor: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
A reliable synthesis of the title compound is crucial for its subsequent applications. The following protocol is based on a modified Reimer-Tiemann reaction followed by bromination, a well-established method for the formylation and halogenation of phenols.[1][2][3][4]
Protocol 2.1: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde[1][2][3][4]
Step 1: Formylation of 4-tert-butylphenol (Reimer-Tiemann Reaction)
-
In a well-ventilated fume hood, dissolve 60 g of sodium hydroxide in 80 mL of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the stirred solution, add 15 g of 4-tert-butylphenol.
-
Heat the mixture to 60-65°C.
-
Carefully add 30 mL of chloroform dropwise to the reaction mixture. An exothermic reaction is expected; maintain the temperature between 60-65°C.
-
After the addition is complete, continue heating the mixture for one hour, during which a precipitate will form.
-
Cool the reaction mixture and separate the liquid layer containing the product, 5-tert-butyl-2-hydroxybenzaldehyde, using a separatory funnel or by careful decantation.
Step 2: Bromination of 5-tert-butyl-2-hydroxybenzaldehyde
-
Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde obtained from Step 1 in glacial acetic acid.
-
Slowly add a stoichiometric amount of liquid bromine to the solution with continuous stirring at room temperature.
-
Continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. A maximum yield of 83% has been reported for the final product.[1][2]
Causality of Experimental Choices:
-
Reimer-Tiemann Reaction: This reaction is a classic method for ortho-formylation of phenols. The use of a strong base (NaOH) deprotonates the phenol, and the resulting phenoxide ion is more susceptible to electrophilic attack by dichlorocarbene, which is generated in situ from chloroform and sodium hydroxide.
-
Bromination: The bromination of the salicylaldehyde derivative occurs regioselectively at the position ortho to the activating hydroxyl group. Acetic acid is a common solvent for bromination as it can protonate the carbonyl group, further activating the ring towards electrophilic substitution.
Application in the Synthesis of Schiff Bases and Metal Complexes
The aldehyde functionality of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only important intermediates but also act as versatile ligands for the synthesis of coordination complexes with a wide range of applications, including catalysis and medicinal chemistry.[6][7]
Protocol 3.1: General Synthesis of Schiff Bases
-
Dissolve one equivalent of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry. If necessary, purify the product by recrystallization.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Protocol 3.2: Synthesis of Metal Complexes from Schiff Base Ligands
-
Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask, and heat the solution to reflux.
-
In a separate beaker, dissolve one equivalent of the desired metal salt (e.g., Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂) in the same solvent.
-
Add the metal salt solution dropwise to the refluxing ligand solution with continuous stirring.
-
Continue refluxing the reaction mixture for 4-6 hours. The formation of a colored precipitate indicates the formation of the metal complex.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with the solvent and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
Expertise & Experience:
The choice of the metal salt and the ligand-to-metal ratio is critical in determining the geometry and properties of the resulting complex. Acetates are often used as they are readily soluble in common organic solvents and the acetate anion is a good leaving group. A 2:1 ligand-to-metal ratio is common for divalent metal ions, leading to the formation of tetrahedral or square planar complexes.
Biological Significance of Schiff Bases and their Metal Complexes
Schiff bases derived from salicylaldehydes and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[8][9][10][11][12][13] The presence of the azomethine group is often crucial for their biological activity. The antimicrobial activity of these compounds is often attributed to their ability to chelate with metal ions that are essential for the growth of microorganisms.
Table 1: Reported Antimicrobial Activity of Salicylaldehyde-derived Schiff Bases
| Compound Type | Organism | Activity | Reference |
| Halogenated Schiff Bases | Gram-positive bacteria | Pronounced biocidal effect | [9] |
| Schiff Base Metal Complexes | S. aureus, E. coli | Enhanced activity compared to ligand | [13] |
| Thiazole-containing Schiff Bases | Candida species | Significant anticandida activity | [11] |
Knoevenagel Condensation for the Synthesis of Coumarin Derivatives
The Knoevenagel condensation is a powerful tool for C-C bond formation. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde can serve as the aldehyde component in this reaction to synthesize various substituted coumarins, which are an important class of compounds with diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[8][14][15]
Protocol 4.1: Synthesis of a 3-Substituted Coumarin Derivative
-
In a round-bottom flask, dissolve one equivalent of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in ethanol.
-
Add one equivalent of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the coumarin derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure coumarin derivative.
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound determines the substituent at the 3-position of the coumarin ring. For example, diethyl malonate will yield a coumarin-3-carboxylate ester.
-
Base Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound, generating a carbanion which then acts as a nucleophile, attacking the aldehyde carbonyl group.
Knoevenagel Condensation for Coumarin Synthesis
Caption: Knoevenagel condensation for coumarin synthesis.
Claisen-Schmidt Condensation for the Synthesis of Chalcones
Chalcones are another important class of bioactive molecules that can be synthesized from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. They are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][16][17][18][19]
Protocol 5.1: Synthesis of a Chalcone Derivative
-
Dissolve one equivalent of a suitable acetophenone derivative in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve one equivalent of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in ethanol.
-
Slowly add the aldehyde solution to the stirred acetophenone solution.
-
To this mixture, add a solution of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water until neutral, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Expertise & Experience:
The Claisen-Schmidt condensation is a base-catalyzed reaction. The base abstracts a proton from the α-carbon of the acetophenone to generate an enolate, which then attacks the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone (chalcone). The use of a strong base and low temperature at the initial stage helps to control the reaction and minimize side products.
Table 2: Potential Biological Activities of Chalcone Derivatives
| Biological Activity | Mechanism of Action (General) | Reference |
| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis | [16] |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines | [10] |
| Antioxidant | Scavenging of free radicals | [10] |
| Antimicrobial | Disruption of microbial cell membranes | [10] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde can be converted to the corresponding stilbene derivatives using this reaction. Stilbenes are of interest due to their diverse biological activities and applications in materials science.[20][21][22]
Protocol 6.1: Synthesis of a Stilbene Derivative via Wittig Reaction
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of a suitable benzyltriphenylphosphonium halide in an anhydrous aprotic solvent such as THF or diethyl ether.
-
Cool the solution to 0°C or -78°C and add one equivalent of a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the colored phosphonium ylide.
Step 2: The Wittig Reaction
-
Dissolve one equivalent of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in the same anhydrous solvent in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene from the triphenylphosphine oxide byproduct.
Causality of Experimental Choices:
-
Anhydrous and Inert Conditions: The phosphonium ylide is a strong base and is sensitive to moisture and oxygen. Therefore, anhydrous solvents and an inert atmosphere are essential for its successful generation and reaction.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and is often removed by column chromatography or by precipitation from a nonpolar solvent.
Conclusion
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a highly valuable and versatile precursor in organic synthesis. Its unique substitution pattern allows for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel molecules with desired properties. The provided insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these procedures for their specific research needs.
References
- Keshavarzipour, F., & Tavakol, H. (2017). Green synthesis of coumarin derivatives in deep eutectic solvent (DES) by Knoevenagel condensation. Journal of the Iranian Chemical Society, 14(9), 2029-2035.
-
ResearchGate. (n.d.). Antibacterial activity of Schiff bases (in mm) (3a-3k). Retrieved from [Link]
- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activities of some chalcone derivatives. Retrieved from [Link]
- AlDamen, M. A., & Al-Zereini, W. A. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1015-1020.
-
ResearchGate. (n.d.). Antioxidant activity of Schiff base and its metal complexes. Retrieved from [Link]
- Awolope, O. A., Ejidike, I. P., & Bamigboye, O. M. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 13(3), 132-140.
- Saleh, N. M., El-Gohary, N. S., & El-Gazzar, A. B. A. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(1), 284.
- Kumar, P., & Kumar, A. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of the Korean Chemical Society, 56(4), 464-470.
- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27884-27907.
-
ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
- Lee, J. H., Kim, C., Lee, Y. S., & Kim, J. (2015). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 20(8), 14814-14826.
-
Beilstein Journal of Organic Chemistry. (n.d.). New aryloxybenzylidene ruthenium chelates – synthesis, reactivity and catalytic performance in ROMP. Retrieved from [Link]
-
JETIR. (n.d.). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (n.d.). Synthesis, Characterization Of Various Coumarin Derivatives. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Retrieved from [Link]
- Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375.
-
e-Publications@Marquette. (n.d.). Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chromene derivatives 5. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
-
ResearchGate. (n.d.). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
- Tanski, J. M., & Knight, K. M. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221–o222.
-
Cairo University Scholar. (n.d.). Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety. Retrieved from [Link]
-
Revista de Chimie. (n.d.). Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. Retrieved from [Link]
-
ACS Omega. (n.d.). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
YouTube. (2021, February 3). 7: The Wittig reaction. Retrieved from [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 15. jetir.org [jetir.org]
- 16. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Application Note: Elucidation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Structure using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Due to the limited availability of public domain experimental spectra for this specific molecule, this application note presents a comprehensive, predicted spectral analysis. This prediction is grounded in foundational NMR principles and supported by comparative data from structurally analogous compounds. The note also outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, serving as a practical guide for researchers working with this and similar substituted aromatic compounds.
Introduction
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative. Such compounds are valuable intermediates in the synthesis of Schiff bases, which are used as ligands in coordination chemistry and in the development of biologically active compounds.[1] Accurate structural confirmation is a critical step in the synthesis and application of these molecules, with NMR spectroscopy being the most powerful tool for unambiguous structure elucidation in solution. The molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is stabilized by an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.[2][3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra, offering insights into the influence of the bromo, tert-butyl, hydroxyl, and aldehyde functional groups on the chemical environment of the molecule's protons and carbons.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each proton and carbon nucleus of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. These predictions are based on established substituent effects and analysis of related compounds.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CHO (Aldehyde) | ~9.8 | Singlet (s) | 1H | - |
| -OH (Hydroxyl) | ~11.0 | Broad Singlet (br s) | 1H | - |
| Ar-H4 | ~7.6 | Doublet (d) | 1H | ~2.5 |
| Ar-H6 | ~7.4 | Doublet (d) | 1H | ~2.5 |
| -C(CH₃)₃ (tert-Butyl) | ~1.3 | Singlet (s) | 9H | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO (Aldehyde) | ~195 |
| C2 (-OH) | ~158 |
| C5 (-C(CH₃)₃) | ~145 |
| C1 | ~120 |
| C3 (-Br) | ~110 |
| C4 | ~135 |
| C6 | ~125 |
| -C (CH₃)₃ (Quaternary) | ~35 |
| -C(CH₃ )₃ (Methyl) | ~31 |
Scientific Rationale for Spectral Predictions
The predicted chemical shifts are derived from the foundational structure of benzaldehyde and adjusted based on the electronic effects of the substituents.
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet around 9.8 ppm.[4][5]
-
Hydroxyl Proton (-OH): The intramolecular hydrogen bond with the aldehyde's carbonyl oxygen will cause significant deshielding of the hydroxyl proton, resulting in a broad singlet at a downfield chemical shift of approximately 11.0 ppm.[2]
-
Aromatic Protons (Ar-H): The two aromatic protons are on a tetrasubstituted benzene ring. They are expected to appear as doublets due to meta-coupling (⁴JHH), which is typically around 2-3 Hz. The electron-withdrawing bromine atom and the aldehyde group, along with the electron-donating hydroxyl and tert-butyl groups, will influence their precise chemical shifts.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm.
For the ¹³C NMR spectrum, the aldehyde carbonyl carbon is the most deshielded, appearing around 195 ppm.[6] The aromatic carbons have distinct chemical shifts due to the different electronic environments created by the substituents. The carbons directly attached to the electron-withdrawing bromine (C3) and the electron-donating hydroxyl group (C2) will show significant shifts. The tert-butyl group's quaternary and methyl carbons will appear in the aliphatic region of the spectrum. The presence of substituents capable of intramolecular hydrogen bonding can cause deviations in chemical shifts.[2][3]
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality NMR data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.[5]
-
Sample Concentration: Weigh approximately 5-10 mg of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS or residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Structure Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the predicted data to confirm the structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde with atom numbering for NMR assignment.
NMR Data Analysis Workflow
Caption: Workflow for NMR analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67(11), o3375. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
Tan, C. D., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
-
Tan, C. D., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Black, D. StC., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E69(Pt 2), o221. [Link]
-
SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
Sources
- 1. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 5 bromo 3-tert-butyl-2-hydroxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]
Application Note: FT-IR Spectrum Analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
<
Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of functional groups within a molecule, providing a unique "molecular fingerprint."[1] This application note provides a detailed guide to the FT-IR analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a polysubstituted aromatic compound with applications in synthetic chemistry and materials science.
The structure of this molecule, featuring a hydroxyl group, an aldehyde, a tert-butyl group, and a bromine atom on a benzene ring, presents a rich and informative FT-IR spectrum. A critical feature of this molecule is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the aldehyde group.[2][3] This interaction significantly influences the position and shape of the corresponding vibrational bands, a key focus of this analysis.
Molecular Structure and Expected Vibrational Modes
The unique arrangement of functional groups in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde dictates its FT-IR spectrum. Understanding these groups is paramount to accurate spectral interpretation.
Figure 1: Molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde with key functional groups.
The primary vibrational modes we expect to observe are:
-
O-H Stretching: Broadened and shifted to a lower wavenumber due to strong intramolecular hydrogen bonding.
-
C-H Stretching: Aromatic and aliphatic (aldehyde and tert-butyl) C-H stretches.
-
C=O Stretching: The aldehyde carbonyl group, with its frequency influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond.
-
C=C Stretching: Aromatic ring vibrations.
-
C-O Stretching: Phenolic C-O bond.
-
C-Br Stretching: In the lower frequency (fingerprint) region.
Experimental Protocol: Sample Preparation and Data Acquisition
Accurate and reproducible FT-IR data relies on meticulous sample preparation. For solid crystalline samples like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
This classic transmission method provides high-quality spectra when performed correctly.[4][5]
Materials:
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)[6][7]
-
Agate mortar and pestle[6]
-
Hydraulic press
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C to remove moisture, which can cause significant interference in the O-H stretching region.[6][7]
-
Grinding: Place 1-2 mg of the sample into a clean agate mortar and grind to a fine powder.[10]
-
Mixing: Add 100-200 mg of the dried KBr to the mortar and mix gently but thoroughly with the sample. The goal is a homogenous dispersion.[10]
-
Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[6][7][9]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of a blank KBr pellet to correct for scattering and atmospheric interference.[5] Then, acquire the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a more rapid and often simpler technique that requires minimal sample preparation.[5][11][12]
Materials:
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (a few mg)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal (commonly diamond) is clean.[10] Take a background measurement with nothing on the crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[11][13]
-
Apply Pressure: Use the pressure arm of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.[10][13]
-
Analysis: Acquire the FT-IR spectrum. After measurement, the sample can often be recovered. Clean the crystal surface thoroughly with a suitable solvent.
Figure 2: Experimental workflows for KBr Pellet and ATR FT-IR analysis.
Data Interpretation and Spectral Analysis
The FT-IR spectrum of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Characteristics |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |
| ~2960 - 2870 | tert-Butyl C-H | Stretching | Strong |
| ~2850 & ~2750 | Aldehyde C-H | Stretching | Weak to Medium, often two bands (Fermi resonance)[14][15][16] |
| ~3200 - 2500 | O-H (H-bonded) | Stretching | Very Broad, Strong[17] |
| ~1665 | Aldehyde C=O | Stretching | Strong, Sharp |
| ~1600 & ~1470 | Aromatic C=C | Ring Stretching | Medium to Weak |
| ~1465 & ~1370 | tert-Butyl C-H | Bending | Medium |
| ~1250 | Phenolic C-O | Stretching | Strong |
| ~650 | C-Br | Stretching | Medium to Strong |
Key Spectral Features:
-
O-H Stretching Region: The most telling feature is the broad absorption band for the hydroxyl group, expected in the 3200-2500 cm⁻¹ range. Its significant broadening and shift to a lower frequency compared to a "free" O-H (~3600 cm⁻¹) is definitive evidence of strong intramolecular hydrogen bonding.[17][18] This interaction weakens the O-H bond, lowering its vibrational frequency.
-
C=O Stretching Region: The aldehyde carbonyl (C=O) stretching frequency is expected around 1665 cm⁻¹. For aromatic aldehydes, conjugation with the benzene ring typically lowers this frequency to the 1710-1685 cm⁻¹ range.[14][15][16] The additional influence of the intramolecular hydrogen bond further lowers this frequency, as it weakens the C=O double bond character.[17][19]
-
C-H Stretching Region: Three distinct types of C-H stretching vibrations are present. Aromatic C-H stretches appear just above 3000 cm⁻¹.[20] The strong absorptions for the tert-butyl group's C-H bonds will be just below 3000 cm⁻¹.[21] The aldehydic C-H stretch is diagnostic, often appearing as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹, a result of Fermi resonance.[14][15][16]
-
Fingerprint Region (below 1500 cm⁻¹): This complex region contains numerous bending and stretching vibrations.[1] The strong band around 1250 cm⁻¹ is characteristic of the phenolic C-O stretch. The C-Br stretching vibration is expected in the low-frequency end of the spectrum, typically around 650 cm⁻¹.[20]
Conclusion
The FT-IR analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde provides a clear and detailed picture of its molecular structure. The spectrum is dominated by features indicative of its key functional groups. The pronounced broadening and shifting of the O-H and C=O stretching bands provide unequivocal evidence of the strong intramolecular hydrogen bond that stabilizes the molecule's conformation.[2][3] By following the detailed protocols and understanding the characteristic vibrational frequencies outlined in this note, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this compound and similar substituted aromatic molecules.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]
-
ScienceDirect. (n.d.). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Berkeley Learning Hub. (n.d.). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]
-
National Institutes of Health. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of OH stretching vibrations of hydrogen‐bonded tropolone‐(H2O)n (n=1–3) and tropolone‐(CH3OH)n (n=1 and 2) clusters. Retrieved from [Link]
-
ACS Publications. (2010, March 26). FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ACS Publications. (2022, May 31). Infrared Spectra and Hydrogen-Bond Configurations of Water Molecules at the Interface of Water-Insoluble Polymers under Humidified Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Irvine. (n.d.). IR Lecture Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2011, November 19). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. jascoinc.com [jascoinc.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. azom.com [azom.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. Infrared Spectrometry [www2.chemistry.msu.edu]
- 18. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. researchgate.net [researchgate.net]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Abstract
This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. A comprehensive analysis of the primary fragmentation pathways is presented, supported by established mechanistic principles. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural elucidation of substituted phenolic compounds. Detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) are provided to ensure reliable and reproducible results.
Introduction
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative. The structural characterization of such molecules is crucial in various fields, including synthetic chemistry, materials science, and pharmaceutical development, where they may serve as key intermediates or building blocks.[1][2][3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. Understanding the specific fragmentation patterns is paramount for unambiguous compound identification. This note will dissect the anticipated fragmentation of the title compound under electron ionization (EI) conditions, focusing on the influence of its key structural features: the aromatic ring, hydroxyl group, aldehyde moiety, bromine atom, and tert-butyl group.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation. The fragmentation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is governed by the stability of the resulting ions and neutral losses. The molecular ion (M⁺˙) is expected to be prominent due to the stability conferred by the aromatic ring.[4]
The molecular weight of C₁₁H₁₃BrO₂ is 257.11 g/mol .[1][2] Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
The primary fragmentation pathways are predicted to be initiated by cleavages adjacent to the functional groups and rearrangements, as detailed below.
α-Cleavage of the Aldehyde Group
A common fragmentation pathway for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, resulting in a stable acylium ion (M-1)⁺.[4][5][6] This is often a prominent peak in the spectra of aromatic aldehydes due to resonance stabilization.[7]
-
Pathway: [M]⁺˙ → [M-H]⁺ + H•
-
Expected m/z: 255/257
Further fragmentation of the acylium ion can occur via the loss of carbon monoxide (CO), yielding a brominated, tert-butylated phenol ion.
-
Pathway: [M-H]⁺ → [M-H-CO]⁺ + CO
-
Expected m/z: 227/229
Fragmentation of the tert-Butyl Group
The tert-butyl group is prone to fragmentation through the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.[8][9] This is a highly favorable process and is expected to produce a significant peak in the mass spectrum.
-
Pathway: [M]⁺˙ → [M-CH₃]⁺ + •CH₃
-
Expected m/z: 241/243
Subsequent loss of ethylene (C₂H₄) via a rearrangement process from the [M-CH₃]⁺ ion is also a possibility, a known fragmentation route for tert-butyl substituted aromatic compounds.[9]
Cleavage of the Bromine Atom
The carbon-bromine bond can undergo cleavage, leading to the loss of a bromine radical (Br•).
-
Pathway: [M]⁺˙ → [M-Br]⁺ + Br•
-
Expected m/z: 177
Combined Fragmentation Pathways
More complex fragmentation patterns arise from the sequential loss of different functional groups. A particularly prominent pathway is anticipated to be the initial loss of a methyl radical from the tert-butyl group, followed by the loss of carbon monoxide from the aldehyde.
-
Pathway: [M]⁺˙ → [M-CH₃]⁺ → [M-CH₃-CO]⁺
-
Expected m/z: 213/215
This resulting ion, a brominated and hydroxylated tert-butylbenzene derivative, is expected to be relatively stable.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI fragmentation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the corresponding fragmentation pathways.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 256/258 | [C₁₁H₁₃BrO₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate to High |
| 241/243 | [C₁₀H₁₀BrO₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group | High |
| 255/257 | [C₁₁H₁₂BrO₂]⁺ | Loss of a hydrogen radical (H•) from the aldehyde group | Moderate |
| 227/229 | [C₁₀H₁₂BrO]⁺ | Loss of H• followed by loss of CO | Moderate |
| 213/215 | [C₉H₁₀BrO]⁺ | Loss of •CH₃ followed by loss of CO | High |
| 177 | [C₁₁H₁₃O₂]⁺ | Loss of a bromine radical (Br•) | Low to Moderate |
Experimental Protocol: GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.[10]
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).
-
Sample: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (≥98% purity).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in the chosen solvent.
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
GC-MS Operating Conditions
-
Inlet:
-
Injection Mode: Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[10]
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 3 minutes
-
The following diagram outlines the experimental workflow:
Caption: Workflow for GC-MS analysis of the target compound.
Conclusion
The fragmentation pattern of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde under electron ionization is predicted to be characterized by key losses of hydrogen and carbon monoxide from the aldehyde group, and a prominent loss of a methyl radical from the tert-butyl substituent. The presence of bromine will be readily identifiable by the M/M+2 isotopic pattern in the molecular ion and all bromine-containing fragments. The provided GC-MS protocol offers a robust method for the experimental verification of these predictions. This detailed analysis serves as a valuable resource for the confident identification and structural confirmation of this compound and related substituted phenolic aldehydes in complex matrices.
References
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 373-383. [Link]
-
4-Hydroxybenzaldehyde. PubChem. [Link]
-
Benzaldehyde, 2-hydroxy-. NIST WebBook. [Link]
-
p-Hydroxybenzaldehyde. MassBank. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Maryland Libraries. [Link]
-
Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]
-
(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Dalhousie University. [Link]
-
LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. CORE. [Link]
-
ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI. [Link]
-
LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. Springer. [Link]
-
Characterization of phenolic composition in Lamiaceae spices by LC–ESI-MS/MS. Dublin Institute of Technology. [Link]
-
Benzaldehyde, 3-hydroxy-. NIST WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of Calgary. [Link]
-
Interpretation of mass spectra. SlidePlayer. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SCIRP. [Link]
-
Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SCIRP. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tdi-bi.com [tdi-bi.com]
Unveiling Molecular Architecture: A Guide to Single-Crystal X-ray Diffraction of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the three-dimensional structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde using single-crystal X-ray diffraction. This powerful analytical technique is indispensable for unambiguously establishing molecular connectivity, conformation, and intermolecular interactions, which are critical parameters in drug design and materials science. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, serves as a valuable case study due to its relevance in the synthesis of Schiff bases and other biologically active compounds.[1][2]
The structural integrity of a molecule, dictated by the precise arrangement of its atoms, governs its chemical and biological activity. Single-crystal X-ray diffraction stands as the gold standard for elucidating this atomic arrangement in the solid state.[3] By irradiating a well-ordered crystal with X-rays, we can analyze the resulting diffraction pattern to generate a detailed three-dimensional electron density map of the molecule. This guide will walk through the critical steps of this process, from crystal growth to final structure refinement and validation, with a focus on practical insights and the causality behind experimental choices.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the compound is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals.[4]
Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The synthesis of the title compound can be achieved through a modified Riemer-Tiemann reaction, followed by bromination.[5][6] Initially, 5-tert-butyl-2-hydroxybenzaldehyde is synthesized from 4-tert-butylphenol. This intermediate is then brominated using liquid bromine in acetic acid to yield 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde with a high yield.[5][6] Thin-layer chromatography (TLC) should be used to assess the purity of the final product before proceeding to crystallization.
Protocol for Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant internal defects—is often the most challenging step.[3] For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, slow evaporation is an effective method.
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[4] A solvent system of aqueous ethanol has been shown to be effective for this compound.[7]
-
Preparation of a Saturated Solution: In a clean, dust-free vial, dissolve a small amount of purified 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in the chosen solvent. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Slow Evaporation: Cover the vessel with a cap or parafilm with a few needle-sized holes. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[8]
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.[4]
-
Monitoring: Periodically inspect the vessel for crystal growth over several days to weeks. Avoid disturbing the crystallization process.
Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to mount a single crystal and collect the X-ray diffraction data. Modern diffractometers automate much of this process, but a sound understanding of the underlying principles is essential for acquiring high-quality data.
Crystal Mounting and Evaluation
A single crystal of appropriate size (e.g., 0.2 x 0.2 x 0.2 mm) is carefully selected under a microscope and mounted on a goniometer head.[5][6] The crystal's quality can be initially assessed by examining its morphology and optical properties.
X-ray Data Collection Parameters
The crystal is then placed on the diffractometer and cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been successfully collected at 293 K.[5][6][9]
A modern area-detector diffractometer, such as a Bruker SMART APEXII, is commonly used for data collection.[5][10] The instrument bombards the crystal with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) and records the diffraction pattern as the crystal is rotated.[5][6][9]
The following table summarizes the key data collection parameters for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, as reported in the literature.[5][6][9]
| Parameter | Value | Reference |
| Empirical Formula | C₁₁H₁₃BrO₂ | [5][6][9] |
| Formula Weight | 257.11 | [5][6][9] |
| Crystal System | Orthorhombic | [5][6][9] |
| Space Group | Pbca | [5][6][9] |
| a (Å) | 9.9727 (19) | [5][6][9] |
| b (Å) | 12.174 (2) | [5][6][9] |
| c (Å) | 18.558 (3) | [5][6][9] |
| V (ų) | 2253.0 (7) | [5][6][9] |
| Z | 8 | [5][6][9] |
| Temperature (K) | 293 | [5][6][9] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [5][6][9] |
| Reflections Collected | 11555 | [5][10] |
| Independent Reflections | 2808 | [5][10] |
Structure Solution and Refinement: From Diffraction to Molecular Model
The collected diffraction data are processed to determine the unit cell dimensions and space group. The integrated intensities of the reflections are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
Structure Solution
The structure is typically solved using direct methods, which are implemented in software programs like SHELXS.[5] These methods use statistical relationships between the intensities of the reflections to derive the initial phases of the structure factors, leading to an initial electron density map.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process, commonly performed with software such as SHELXL.[5] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][6][10]
The quality of the final refined structure is assessed using several metrics, including the R-factors.
| Refinement Parameter | Value | Reference |
| R[F² > 2σ(F²)] | 0.056 | [5] |
| wR(F²) | 0.162 | [5] |
| Goodness-of-fit (S) | 1.02 | [5] |
A low R-factor indicates a good agreement between the model and the experimental data. The final structure should also be chemically reasonable, with sensible bond lengths and angles.
The Molecular Structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The single-crystal X-ray diffraction analysis reveals that the molecule of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is essentially planar.[5][9] A key feature of its conformation is a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom, which stabilizes the molecular structure.[5][9][10] All non-hydrogen atoms, with the exception of the methyl groups of the tert-butyl substituent, lie approximately in a common plane.[5][9][10]
Figure 1. Workflow for the single-crystal X-ray diffraction analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Figure 2. 2D representation of the molecular structure and key intramolecular hydrogen bond.
Conclusion
This application note has outlined the systematic approach to determining the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. By following these protocols, from meticulous crystal growth to rigorous data analysis and structure refinement, researchers can obtain a precise and reliable three-dimensional molecular model. The resulting structural information is invaluable for understanding the compound's properties and for guiding the design of new molecules with desired functionalities in the fields of medicinal chemistry and material science. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for small-molecule organic and metal-organic crystal structures, and researchers are encouraged to deposit their data to contribute to the global scientific community.[11]
References
-
Kennedy, A. R. (2014). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 4), 353–363. [Link]
-
Müller, P. (n.d.). Crystal Structure Refinement. MIT OpenCourseWare. Retrieved from [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]
-
Schmidt, M. W., & Dinnebier, R. E. (2003). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function. Journal of Applied Crystallography, 36(Pt 2), 210–218. [Link]
-
Schmidt, M. W., & Dinnebier, R. E. (2003). Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF). SciSpace. [Link]
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Retrieved from [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Ginzinger, S. W., Ovchinnikov, V., & Karplus, M. (2011). Real Space Refinement of Crystal Structures with Canonical Distributions of Electrons. Structure, 19(12), 1751–1760. [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. IUCr Journals. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Dinger, M. (2015). Crystal Growing Tips. University of Florida. Retrieved from [Link]
-
Butcher, R. J., & Jasinski, J. P. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]
-
PubChem. (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
de la Torre, E., Mendizábal, F., Vivas, F., Aliaga-Alcalde, N., & Oyarzún, C. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 675–680. [Link]
-
LookChem. (n.d.). Cas 119646-68-3, 3-BROMO-5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. Retrieved from [Link]
Sources
- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 119646-68-3,3-BROMO-5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | lookchem [lookchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Troubleshooting & Optimization
How to improve the yield of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde synthesis.
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to enhance reaction yield and purity.
Overview of Synthesis and Common Challenges
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a multi-step process that, while established, presents several challenges that can significantly impact the final yield and purity. The most common synthetic route involves a two-step process:
-
Formylation of 4-tert-butylphenol: This step introduces the aldehyde group onto the phenol ring, typically via an electrophilic aromatic substitution like the Reimer-Tiemann or Duff reaction.
-
Regioselective Bromination: The resulting 5-tert-butyl-2-hydroxybenzaldehyde is then brominated to yield the final product.
Success in this synthesis hinges on precise control over reaction conditions to manage substrate reactivity and prevent the formation of unwanted side products. This guide addresses the most common issues encountered during these steps and provides field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: The most widely reported and reliable method is a two-step synthesis. It begins with the formylation of 4-tert-butylphenol to produce 5-tert-butyl-2-hydroxybenzaldehyde, followed by the selective bromination of this intermediate.[1][2]
-
Step 1: Formylation: The Reimer-Tiemann reaction is a common choice for this step. It utilizes chloroform and a strong base (like sodium hydroxide) to generate a dichlorocarbene intermediate, which then acts as the electrophile to formylate the phenol ring, primarily at the ortho position to the hydroxyl group.[3][4]
-
Step 2: Bromination: The intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, is subsequently brominated using liquid bromine, often in a solvent like acetic acid, to introduce a bromine atom at the C3 position.[5]
Q2: Why is the Reimer-Tiemann reaction often preferred for the initial formylation step?
A2: The Reimer-Tiemann reaction is favored for its ability to directly achieve ortho-formylation of phenols.[3] The phenoxide ion, formed under the basic reaction conditions, is highly activated, and the reaction mechanism inherently favors substitution at the position ortho to the hydroxyl group.[4] This regioselectivity is crucial for efficiently producing the necessary precursor to the final product.
Q3: What is the mechanism of the bromination step?
A3: The bromination of 5-tert-butyl-2-hydroxybenzaldehyde is an electrophilic aromatic substitution (EAS) reaction.[6] The hydroxyl group is a potent activating group, and the aldehyde is a deactivating group. The hydroxyl group directs the incoming electrophile (Br+) to the ortho and para positions relative to it. Since the para position is blocked by the tert-butyl group and one ortho position is occupied by the aldehyde, the bromine selectively adds to the other activated ortho position (C3).
Q4: What are the primary safety concerns when performing this synthesis?
A4: Both steps of this synthesis involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chloroform (Step 1): Is a suspected carcinogen and is toxic.
-
Sodium Hydroxide (Step 1): Is highly corrosive.
-
Liquid Bromine (Step 2): Is extremely corrosive, toxic, and volatile. It can cause severe chemical burns upon contact.
-
Acetic Acid (Step 2): Is corrosive.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your yield.
Step 1: Formylation via Reimer-Tiemann Reaction
Q5: My yield for the 5-tert-butyl-2-hydroxybenzaldehyde intermediate is consistently low. What are the likely causes?
A5: Low yields in the Reimer-Tiemann reaction are a common issue, often stemming from the challenges of a biphasic reaction system and the stability of the reactive intermediate.[7] Key factors to investigate include:
-
Inefficient Mixing: The reaction occurs between the aqueous hydroxide phase and the organic chloroform phase.[3] If mixing is not vigorous enough, the interfacial area is small, leading to poor mass transfer and a slow, incomplete reaction.
-
Suboptimal Temperature: The formation of the dichlorocarbene intermediate and its subsequent reaction with the phenoxide are temperature-sensitive. The reaction can be highly exothermic once initiated.[3] Poor temperature control can lead to side reactions or decomposition.
-
Incorrect Stoichiometry: An improper ratio of base, chloroform, or phenol can disrupt the catalytic cycle and reduce the efficiency of dichlorocarbene generation and consumption.
-
Hydrolysis of Chloroform: The strong basic conditions can cause excessive hydrolysis of chloroform, reducing the concentration of the key reagent.
Workflow for Troubleshooting Low Formylation Yield
Caption: Troubleshooting workflow for the Reimer-Tiemann formylation.
Step 2: Bromination of 5-tert-butyl-2-hydroxybenzaldehyde
Q6: I'm observing significant byproduct formation, particularly a di-brominated product, during the final bromination step. How can I improve selectivity and yield?
A6: The formation of di-brominated and other side products is a classic challenge in electrophilic aromatic substitution on a highly activated ring.[6][8] The key is to precisely control the electrophilicity of the reaction system.
-
Excess Bromine: Even a small excess of bromine can lead to a second bromination event. The mono-brominated product is still activated and can react further.
-
Reaction Temperature: Higher temperatures increase the reaction rate but can decrease selectivity, favoring over-bromination.[5]
-
Rate of Bromine Addition: Adding bromine too quickly creates localized areas of high concentration, promoting side reactions. A slow, dropwise addition is critical.
-
Solvent Choice: Acetic acid is an effective solvent as it can modulate the reactivity of bromine.[1][5]
Optimized Protocol for Selective Mono-Bromination
This protocol is based on literature reports that achieve high yields by carefully controlling reaction parameters.[5]
Materials:
-
5-tert-butyl-2-hydroxybenzaldehyde (THB)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-tert-butyl-2-hydroxybenzaldehyde in glacial acetic acid.
-
Place the flask in a temperature-controlled water bath and bring the temperature to 60°C.[5]
-
Slowly add a solution of bromine in acetic acid dropwise over a period of 1-2 hours. A molar ratio of THB to bromine of 1.1:1 is recommended to ensure the consumption of bromine while minimizing excess.[5]
-
After the addition is complete, maintain the reaction mixture at 60°C and stir for an additional 10 hours to ensure the reaction goes to completion.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.[9]
Table 1: Comparison of Bromination Reaction Conditions
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Optimization |
| **Molar Ratio (THB:Br₂) ** | > 1:1.1 | 1.1:1 | A slight excess of the starting material ensures complete consumption of the highly reactive bromine, preventing over-bromination.[5] |
| Temperature | Ambient or > 80°C | 60°C | Provides sufficient energy for the reaction to proceed efficiently without being so high that it compromises selectivity.[5] |
| Reaction Time | < 4 hours | 10 hours | Allows the reaction to proceed to completion at a controlled rate, maximizing the yield of the desired mono-brominated product.[5] |
| Solvent | Non-polar solvents | Acetic Acid | Acetic acid is a polar protic solvent that helps to solvate the ions formed during the reaction and can moderate the reactivity of bromine.[1][5] |
Overall Synthesis Workflow
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Introduction: Welcome to the technical support guide for the purification of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This molecule is a key intermediate in the synthesis of various high-value compounds in pharmaceutical and materials science research. The synthesis, often a modified Reimer-Tiemann reaction followed by electrophilic bromination, can yield a crude product contaminated with starting materials, isomers, and other byproducts.[1][2] Achieving high purity is critical for the success of subsequent experimental steps. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common purification challenges, ensuring the integrity and reliability of their results.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The primary impurities in crude 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically arise from the synthetic route.
Common Contaminants:
-
Unreacted Starting Materials: 4-tert-butylphenol and its formylated, non-brominated intermediate, 5-tert-butyl-2-hydroxybenzaldehyde.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
-
Over-brominated Products: Di- or tri-brominated species resulting from harsh reaction conditions.
-
Residual Reagents: Acetic acid or residual bromine from the bromination step.
Visualizing Impurity Origins
The following diagram illustrates the synthetic pathway and highlights the stages where key impurities are introduced.
Caption: Synthetic pathway and points of impurity introduction.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the purification process.
Question: My crude product is a dark, sticky oil instead of the expected solid. What went wrong?
Answer: This is a common issue that typically points to one of three causes:
-
Excess Solvent or Reagents: Residual acetic acid from the bromination step can act as a solvent, preventing your product from solidifying. Likewise, unreacted liquid starting materials can plasticize the solid product.
-
Causality: The melting point of a compound is depressed by the presence of impurities. A significant amount of liquid impurity can lower the melting point of the mixture below room temperature. The compound itself has a reported melting point of 81-83°C.[3]
-
Solution: First, ensure all volatile solvents are removed under reduced pressure (rotary evaporation). To remove acetic acid, you can co-evaporate with a high-boiling non-polar solvent like toluene or perform an aqueous workup, washing the dissolved crude product (in a solvent like ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine.
-
-
Incomplete Reaction: If a large percentage of the starting material remains, it can inhibit crystallization.
-
Solution: Before attempting purification, check the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider optimizing the reaction time or temperature.
-
-
Formation of Complex Byproducts: Overly aggressive reaction conditions (e.g., high temperature) can lead to polymerization or the formation of a complex mixture of byproducts that are difficult to crystallize.
Question: My recrystallization attempt resulted in a very low yield. How can I improve it?
Answer: Low yield from recrystallization is typically a problem of solvent selection or technique.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. Using too much solvent is the most common mistake; the solution never becomes supersaturated enough upon cooling for crystals to form, leaving your product dissolved in the mother liquor.
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Solvent System: For this compound, a non-polar solvent like hexane or heptane is a good starting point, as suggested for similar structures.[4] If the compound is not soluble enough in hot hexane, try a solvent pair system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and then add a "poor" solvent (e.g., hexane or petroleum ether) dropwise at the boiling point until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once it has reached room temperature, then you can place it in an ice bath to maximize precipitation.
-
Check the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, a second recrystallization may be worthwhile.
-
Question: My TLC plate shows two or more spots that are very close together. What are they and how do I separate them?
Answer: Closely running spots on TLC indicate compounds of very similar polarity. These are almost certainly isomers formed during the bromination step.
-
Causality: The hydroxyl and aldehyde groups direct the electrophilic bromine to different positions on the aromatic ring. While the 3-position is sterically and electronically favored, other isomers can form.
-
Solution: Recrystallization is often ineffective at separating isomers with similar physical properties. This is a classic case where flash column chromatography is the required method.[5]
-
Strategy: Use a low-polarity eluent system, such as a mixture of ethyl acetate and hexanes (e.g., starting with 2-5% ethyl acetate in hexanes). A less polar mobile phase will travel more slowly up the column, allowing for greater differentiation between compounds with small polarity differences.[6] Run a gradient elution if necessary, slowly increasing the percentage of the more polar solvent.
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for purification.
SOP 1: Purification by Recrystallization
This method is ideal when the crude product is mostly solid and TLC analysis shows the primary impurities are of significantly different polarity than the desired product.
Methodology:
-
Solvent Selection: Place a small amount of crude product in several test tubes. Add a small volume of different test solvents (see Table 1). The ideal solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add the chosen hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane / Heptane | 69 / 98 | Low | Good starting choice for non-polar impurities.[4] |
| Petroleum Ether | 40-60 | Low | Similar to hexane, useful for lower temperature work.[7] |
| Ethyl Acetate / Hexane | Varies | Tunable | A powerful solvent pair for fine-tuning solubility. |
| Toluene | 111 | Low-Medium | Can be effective if hexane is not strong enough. |
| Table 1: Recommended Solvents for Recrystallization. |
SOP 2: Purification by Flash Column Chromatography
This is the method of choice for separating isomeric byproducts or when recrystallization fails to achieve the desired purity.
Workflow for Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the desired product an Rf value of ~0.3. A good starting point is 5-10% Ethyl Acetate in Hexanes.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent mixture. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Monitoring: Spot the collected fractions onto TLC plates to track the elution of your compound.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
| Eluent System (v/v) | Typical Use Case | Expected Rf (Product) |
| 5% Ethyl Acetate / Hexanes | Separating very non-polar impurities | 0.2 - 0.3 |
| 10% Ethyl Acetate / Hexanes | General purpose separation | 0.3 - 0.4 |
| 20% Ethyl Acetate / Hexanes | Eluting more polar compounds | > 0.5 |
| 5% Dichloromethane / Hexanes | Alternative system, different selectivity | Varies |
| Table 2: Recommended Eluent Systems for TLC and Column Chromatography. |
Section 4: Frequently Asked Questions (FAQs)
Q: Which purification method should I try first?
A: Always start with recrystallization if your crude product is a solid. It is faster, uses less solvent, and is more scalable than chromatography. Only proceed to column chromatography if recrystallization fails to remove impurities (especially isomers) or if your crude product is an oil that will not solidify.
Decision-Making Flowchart
Caption: Guide for choosing the initial purification method.
Q: What analytical methods are required to confirm the purity and identity of my final product?
A: A combination of techniques is necessary for full validation:
-
Thin Layer Chromatography (TLC): A quick check to ensure only a single spot is present in multiple eluent systems.
-
Melting Point: A sharp melting point that matches the literature value (81-83°C) is a strong indicator of high purity.[3] A broad or depressed melting point indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method to confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to obtain a quantitative measure of purity (e.g., >98%).[5][6]
Q: What are the key safety precautions for handling this compound and its purification?
A: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Compound Hazards: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is harmful if swallowed, and may cause skin and respiratory irritation.[3][8]
-
Solvent Hazards: Organic solvents are flammable and can be harmful upon inhalation or skin contact.
-
Bromine: If you are involved in the synthesis, be aware that liquid bromine is extremely corrosive and toxic. Handle with extreme caution.
References
-
PubChem. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. National Institutes of Health. [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (supporting information). [Link]
-
MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]
-
Organic Syntheses. ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. [Link]
- Google Patents. (2018). Preparation method of 2-bromo-5-chlorobenzaldehyde.
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | 119646-68-3 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 8. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the formylation of 4-tert-butylphenol.
Welcome to the technical support guide for the formylation of 4-tert-butylphenol. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic transformation. Here, we will address common challenges, particularly the formation of undesired side products, and provide expert insights, troubleshooting guides, and validated protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the formylation of 4-tert-butylphenol?
The principal target of this reaction is typically the ortho-formylated product, 2-hydroxy-5-tert-butylbenzaldehyde .[1] This molecule is a valuable synthetic intermediate used in the creation of ligands, specialty chemicals, and complex organic structures.[2] The tert-butyl group is located para to the hydroxyl group in the starting material, and the formyl group (-CHO) is introduced at the position adjacent (ortho) to the hydroxyl group.
Q2: Which formylation methods are most commonly used for this substrate?
Several classic and modern formylation reactions can be applied to 4-tert-butylphenol. The most common include:
-
The Reimer-Tiemann Reaction: Employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the reactive species.[3] It is one of the most well-known methods for ortho-formylation of phenols.[4][5]
-
The Duff Reaction: Uses hexamethylenetetramine ((CH₂)₆N₄) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid) as the formylating agent.[6] This reaction can be tuned to favor specific products.[7]
-
The Vilsmeier-Haack Reaction: Involves a "Vilsmeier reagent," typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This method is effective for electron-rich aromatic compounds.[9]
Q3: What are the most common side products I should be aware of?
When formylating 4-tert-butylphenol, you are likely to encounter one or more of the following side products, depending on the reaction conditions:
-
Para-formylated Isomer (4-hydroxy-3-tert-butylbenzaldehyde): This is the isomer where the formyl group is added to the other available position ortho to the hydroxyl group. While the desired product is 2-hydroxy-5-tert-butylbenzaldehyde, this isomer can form as a significant byproduct.
-
Di-formylated Product (4-tert-butyl-2,6-diformylphenol): If the reaction is too vigorous or the stoichiometry of the formylating agent is too high, a second formyl group can be added to the remaining ortho position.[7][10]
-
Cyclohexadienone Derivatives (Reimer-Tiemann specific): In the Reimer-Tiemann reaction, attack of the dichlorocarbene at the para position (which is blocked by the tert-butyl group) is sterically hindered, but attack at the carbon bearing the hydroxyl group or subsequent rearrangements can lead to the formation of substituted cyclohexadienones, which are considered "abnormal" products.[11]
-
Unreacted Starting Material: Incomplete conversion will leave residual 4-tert-butylphenol in your product mixture.[12]
Q4: Why does the formyl group preferentially add to the ortho position?
The preference for ortho-formylation in phenols is a well-documented phenomenon driven by the directing effect of the hydroxyl group. In basic media (like in the Reimer-Tiemann reaction), the phenol is deprotonated to a phenoxide ion.[5] The negative charge is delocalized into the aromatic ring, significantly increasing the nucleophilicity of the ortho and para positions.[3] The ortho position is often electronically favored, and in some mechanisms, the intermediate can be stabilized by chelation or interaction with the adjacent hydroxyl group.
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of common problems, their mechanistic origins, and actionable solutions for the most frequently used formylation reactions.
Reaction 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is notorious for moderate yields and the formation of isomeric byproducts.[13]
Problem: My final product is a difficult-to-separate mixture of the desired ortho-aldehyde and the isomeric para-aldehyde.
-
Probable Cause: The reactive intermediate, dichlorocarbene (:CCl₂), is a highly reactive, electron-deficient species.[5] While the phenoxide ion directs the attack to the electron-rich ortho and para positions, the selectivity is often imperfect, leading to a mixture of products.[4][14]
-
Mechanism Insight: The phenoxide ion's negative charge is delocalized onto the aromatic ring, creating high electron density at both the C2 (ortho) and C4 (para) positions. Since the C4 position is blocked by the bulky tert-butyl group, the competition occurs at the two equivalent C2 and C6 ortho positions. However, subtle electronic and steric factors can still lead to the formation of the other possible mono-formylated isomer if the starting material is not perfectly pure or if other isomers are present. The primary competition is between mono- and di-formylation, and unreacted starting material.
// Nodes sub [label="4-tert-Butylphenoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; carbene [label="Dichlorocarbene\n(:CCl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; int_ortho [label="Ortho-attack\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; int_para [label="Para-attack\n(Blocked)", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed"]; prod_ortho [label="Desired Product\n(2-hydroxy-5-tert-\nbutylbenzaldehyde)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_prod [label="Side Product\n(Cyclohexadienone)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; hydrolysis [label="Hydrolysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges sub -> carbene [style=invis]; // for alignment carbene -> int_ortho [label="Electrophilic\nAttack"]; carbene -> int_para [style=dashed]; int_ortho -> hydrolysis; hydrolysis -> prod_ortho; int_para -> side_prod [style=dashed, label="Abnormal Pathway"];
// Invisible edges for layout {rank=same; sub; carbene;} {rank=same; int_ortho; int_para;} {rank=same; hydrolysis; side_prod;} {rank=same; prod_ortho;} } .enddot Caption: Fig 1. Competing pathways in the Reimer-Tiemann reaction.
-
Solutions & Prevention:
-
Phase-Transfer Catalysis: Since the reaction is typically biphasic (aqueous NaOH and organic chloroform), the efficiency of bringing the phenoxide and dichlorocarbene together is crucial.[5] Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and may enhance selectivity by creating a more controlled reaction environment.
-
Temperature Control: The reaction can be highly exothermic once initiated.[5] Maintain a consistent and moderate temperature (typically 50-70°C). Runaway temperatures often lead to decreased selectivity and the formation of tar-like byproducts.
-
Vigorous Stirring: Ensure very high agitation to maximize the interfacial area between the two phases, which is critical for consistent results.[15]
-
Reaction 2: The Duff Reaction
The Duff reaction offers more control but can lead to di-substitution if not managed carefully.[6]
Problem: I am getting a significant amount of the 4-tert-butyl-2,6-diformylphenol side product.
-
Probable Cause: The stoichiometry of hexamethylenetetramine was too high, or the reaction was run for too long. The initial mono-formylated product is still an activated phenol and can undergo a second formylation.
-
Mechanism Insight: The Duff reaction proceeds via an electrophilic iminium ion intermediate generated from hexamine in acid.[6] This electrophile attacks the activated phenol ring. Once the first formyl group is introduced ortho to the hydroxyl group, the ring remains activated enough for a second attack at the other vacant ortho position, especially if a sufficient concentration of the formylating agent is present.
-
Solutions & Prevention:
-
Control Stoichiometry: To favor mono-formylation, use a carefully measured amount of hexamethylenetetramine, typically 1.0 to 1.2 equivalents relative to the 4-tert-butylphenol.[7] To produce the di-formylated product, a larger excess (2.5 equivalents or more) is required.
-
Solvent Choice: A modified Duff reaction using neat trifluoroacetic acid as the solvent has been shown to provide good control and can yield the pure mono-formylated product in moderate yields.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the mono- and di-formylated products. Stop the reaction once the optimal conversion to the mono-aldehyde is achieved.
-
Comparative Summary of Formylation Methods
The choice of formylation method has a significant impact on the product distribution. The following table summarizes the key differences.
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Formylating Agent | Dichlorocarbene (:CCl₂) | Iminium ion (from Hexamine) | Vilsmeier Reagent (e.g., [ClCH=N(CH₃)₂]⁺) |
| Typical Conditions | Strong base (NaOH), CHCl₃, 50-70°C[15] | Acid (TFA, Glycerol/Boric Acid), 100-150°C[7] | POCl₃/DMF, 0°C to RT[8] |
| Primary Side Product(s) | para-isomer, cyclohexadienones, low yields[11][13] | Di-formylated product[7] | Can be highly selective with optimized conditions |
| Key Advantage | Classic, well-known method | Good control over mono- vs. di-formylation[7] | Generally high yielding and clean |
| Key Disadvantage | Often poor selectivity and yield[13] | Requires careful stoichiometric control | Reagents are moisture-sensitive |
Recommended Protocol: Selective Mono-formylation via Modified Duff Reaction
This protocol is adapted from methodologies that demonstrate good control for producing 2-hydroxy-5-tert-butylbenzaldehyde while minimizing the di-formylated side product.[7]
Objective: To synthesize 2-hydroxy-5-tert-butylbenzaldehyde with high selectivity.
Materials:
-
4-tert-butylphenol (1.0 eq)
-
Hexamethylenetetramine (1.1 eq)
-
Trifluoroacetic Acid (TFA) (serves as solvent)
-
4M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylphenol.
-
Reagent Addition: Add trifluoroacetic acid to dissolve the phenol. Then, add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling the mixture to room temperature, slowly and carefully pour it into a beaker containing cold 4M HCl (approx. 10 volumes) to hydrolyze the intermediate imine. Stir vigorously for 1-2 hours. A precipitate may form.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product will likely be an oil or a solid.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired mono-formylated product from any unreacted starting material or di-formylated side product. The desired product, 5-tert-butylsalicylaldehyde, should be isolated as a pale yellow oil or solid.[7]
References
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Llorens, L. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029-1032. [Link]
-
Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
Wynberg, H., & Meijer, E. W. (1982). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]
- Reddamalla, R., et al. (2014). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Applicable Chemistry, 3(4), 1548-1555.
-
SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
- Zhang, N., & Dong, D. (2017). Formylation and the Vilsmeier Reagent. Science of Synthesis.
- Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2826-2841.
- Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]
- Redamala, R., Merugu, R., & Rajanna, K. C. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(5), 493-496.
-
ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
-
Chemwish. (2026). Exploring Applications: 5-tert-Butyl-2-hydroxybenzaldehyde in Chemical Synthesis. Retrieved from [Link]
-
Virginia Open Data Portal. (n.d.). Benzaldehyde, 2-hydroxy-5-tert.-butyl, TMS. Retrieved from [Link]
-
Semantic Scholar. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]
-
Wikipedia. (2023). 4-tert-Butylphenol. Retrieved from [Link]
- Google Patents. (1983). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-tert-butylphenol – Knowledge and References. Retrieved from [Link]
- Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
Sources
- 1. 5-tert-Butyl-2-hydroxybenzaldehyde | 2725-53-3 | CAA72553 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with Substituted Salicylaldehydes
Welcome to the technical support center for the synthesis of Schiff bases from substituted salicylaldehydes. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of Schiff bases from substituted salicylaldehydes, offering step-by-step solutions and the scientific rationale behind them.
Question 1: Why is my Schiff base yield unexpectedly low?
Low yields are a frequent issue in Schiff base synthesis. Several factors can contribute to this problem, primarily related to the reversible nature of the reaction and the stability of the reactants and products.
Possible Causes and Solutions:
-
Equilibrium and Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] The presence of water can hydrolyze the imine bond, shifting the equilibrium back towards the reactants and reducing the yield.[1]
-
Solution: Employ methods to actively remove water from the reaction mixture. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is highly effective.[1]
-
Dehydrating Agents: Adding anhydrous chemical agents like molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or magnesium sulfate directly to the reaction can sequester the water as it is formed.[1]
-
-
-
Sub-optimal pH: The reaction rate is highly pH-dependent. The reaction is typically catalyzed by acid, but excessive acidity can be detrimental.
-
Steric Hindrance: Bulky substituents on either the salicylaldehyde or the amine can sterically hinder the approach of the nucleophilic amine to the carbonyl carbon, slowing down the reaction and reducing the yield.
-
Solution: Increase the reaction time and/or temperature to provide more energy for the reactants to overcome the activation barrier. In some cases, using a more dilute solution can also be beneficial to minimize intermolecular side reactions.
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aromatic rings can significantly influence the reactivity of the starting materials.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the salicylaldehyde ring make the carbonyl carbon more electrophilic and can facilitate the initial nucleophilic attack by the amine.[3] However, they can also decrease the basicity of the resulting Schiff base.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the salicylaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction.[4] Conversely, electron-donating groups on the amine increase its nucleophilicity, which can accelerate the reaction.[5]
-
Solution: Adjust reaction conditions based on the substituents. For less reactive starting materials (e.g., those with electron-donating groups on the aldehyde or electron-withdrawing groups on the amine), consider using a catalyst, increasing the reaction temperature, or extending the reaction time.
-
Question 2: My reaction is not proceeding to completion, and I see unreacted starting materials. What can I do?
Incomplete conversion is often linked to the reversibility of the reaction and sub-optimal conditions.
Troubleshooting Steps:
-
Drive the Equilibrium: According to Le Chatelier's principle, increasing the concentration of one of the reactants can shift the equilibrium towards the product.[1]
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the more volatile or less expensive reactant (often the amine).
-
-
Optimize the Catalyst: While often acid-catalyzed, the choice and amount of catalyst are crucial.
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate and help drive off the water byproduct if the reaction is run in an open or vented system (use a condenser to avoid solvent loss).
Question 3: I am observing the formation of significant side products. How can I minimize them?
Side reactions can compete with the desired Schiff base formation, leading to complex product mixtures and difficult purification.
Common Side Reactions and Prevention:
-
Polymerization/Oligomerization: Aldehydes, particularly aliphatic ones, can be prone to self-condensation or polymerization, especially under harsh conditions.
-
Solution: Maintain a moderate reaction temperature and avoid excessively high concentrations of the aldehyde. Adding the aldehyde slowly to the solution of the amine can also help to minimize self-condensation.
-
-
Oxidation: The imine product or the starting aldehyde can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]
-
Question 4: How do I effectively purify my substituted salicylaldehyde Schiff base?
Purification is critical to obtaining a high-purity final product. The method of choice will depend on the physical properties of the Schiff base.
Purification Strategies:
-
Recrystallization: This is the most common and often the most effective method for purifying solid Schiff bases.[11]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals. The choice of solvent is crucial; common solvents include ethanol, methanol, or mixtures like ethanol/water.[11]
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to elute the desired compound.
-
-
Washing: Sometimes, simple washing of the crude solid product with a solvent in which the impurities are soluble but the desired product is not can be sufficient.
-
Procedure: For example, washing with cold ethanol or diethyl ether can remove unreacted starting materials.[12]
-
Frequently Asked Questions (FAQs)
What is the general mechanism of Schiff base formation?
The formation of a Schiff base is a two-step process:
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to form a neutral carbinolamine (or hemiaminal).[13]
-
Dehydration: The carbinolamine is then dehydrated, typically under acidic or basic conditions or with heating, to form the imine (Schiff base) and a molecule of water.[13][14] This step is usually the rate-determining step of the reaction.
How do I choose the right solvent for my reaction?
The choice of solvent depends on the solubility of your reactants and the desired reaction temperature.
-
Alcohols (Ethanol, Methanol): These are the most commonly used solvents as they are good at dissolving both the salicylaldehyde and the amine.[8][15] They are suitable for reactions run at moderate temperatures (up to their boiling points).
-
Aprotic Solvents (Toluene, Benzene): These are ideal when using a Dean-Stark apparatus for azeotropic removal of water.
-
Water: In some cases, particularly for "green" synthesis approaches, water can be used as the solvent.[10][13] This can be surprisingly effective and offers environmental benefits.[13]
-
Solvent-Free: For some reactions, grinding the reactants together at room temperature or with gentle heating can also yield the desired product.
Is a catalyst always necessary?
While many Schiff base syntheses benefit from a catalyst, it is not always strictly required. The reaction can sometimes proceed, albeit more slowly, with just heating. However, for efficient and high-yielding reactions, a catalytic amount of a weak acid is recommended.
How can I confirm the formation of my Schiff base?
Spectroscopic methods are essential for characterizing the final product and confirming the formation of the imine bond.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[13] You should also see the disappearance of the C=O stretching band of the starting aldehyde (typically around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[9]
-
¹H NMR Spectroscopy: The most indicative signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.[4] You should also see the disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will appear as a distinct signal in the range of δ 145-165 ppm.[6] The carbonyl carbon signal of the starting aldehyde will disappear.
-
Mass Spectrometry: This will allow you to confirm the molecular weight of the synthesized Schiff base.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis via Reflux
This protocol describes a standard method for the synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine using ethanol as the solvent.
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve the substituted salicylaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.[2]
-
Attach a condenser and reflux the mixture with stirring for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator. The resulting solid or oil can then be purified by recrystallization or column chromatography.[11]
Protocol 2: Microwave-Assisted Synthesis in Aqueous Media
This protocol offers a rapid and environmentally friendly alternative to conventional heating.[16]
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Water
-
Microwave-safe reaction vessel with a stirrer
Procedure:
-
In a microwave-safe vessel, create a suspension of the substituted salicylaldehyde (1.0 eq) and the primary amine (1.0 eq) in a small amount of water.[10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short period (e.g., 2-10 minutes) at a set temperature (e.g., 80-120 °C).[9]
-
After irradiation, cool the vessel to room temperature.
-
The solid product can be isolated by filtration, washed with water, and then dried.
Data Presentation
Table 1: Recommended Solvents and Catalysts for Schiff Base Formation
| Reactant Substituents | Recommended Solvent(s) | Recommended Catalyst | Notes |
| Electron-donating groups on salicylaldehyde | Toluene, Ethanol | Acetic Acid | May require longer reaction times or higher temperatures. Azeotropic water removal is beneficial. |
| Electron-withdrawing groups on salicylaldehyde | Ethanol, Methanol | None or Acetic Acid | Reaction is often faster due to the increased electrophilicity of the carbonyl carbon. |
| Sterically hindered salicylaldehyde or amine | Toluene, Dioxane | Acetic Acid | Higher boiling point solvents may be needed to overcome steric hindrance. |
| Reaction with amino acids | Ethanol/Water, Water | NaOH | A base is often used to deprotonate the carboxylic acid and facilitate the reaction.[6][7] |
| "Green" synthesis | Water, Ethanol | None or Acetic Acid | Microwave irradiation can significantly improve reaction rates and yields.[10] |
Visualizations
Diagram 1: General Mechanism of Schiff Base Formation
This diagram illustrates the two-step mechanism of Schiff base formation, starting with the nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine.
Caption: Troubleshooting Low Yields.
References
- Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (n.d.). Google Books.
-
Kozak, M., Szykuła, J., & Sobczyk, L. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2997–3008. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022, July 25). YouTube. Retrieved from [Link]
- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449–455.
-
Schiff base formation, general acid-base catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic explanation of the formation of Schiff base. (n.d.). ResearchGate. Retrieved from [Link]
-
New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Retrieved from [Link]
-
The synthesis of Schiff bases of salicylaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]
-
Is there an effective way of purifying schiff bases? (n.d.). ResearchGate. Retrieved from [Link]
-
synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018). International Journal of Recent Scientific Research, 9(5), 26976-26979. [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. Retrieved from [Link]
- Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
-
Olalekan, T. E., & Akinyele, E. O. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Retrieved from [Link]
-
Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 7, e2. [Link]
-
Rana, M. S., Rayhan, N. M. A., Emad, A. H., Hossain, M. I., Shah, M. M., Zahan, M. K.-E., Hossen, M. F., & Asraf, M. A. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of Coordination Chemistry, 76(13-14), 1637–1675. [Link]
-
Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation. (n.d.). International Science Community Association. Retrieved from [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). ACS Publications. [Link]
-
Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (n.d.). Scholars Middle East Publishers. Retrieved from [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. (n.d.). JOCPR. Retrieved from [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journals. Retrieved from [Link]
-
Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (n.d.). Retrieved from [Link]
-
(PDF) Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
The optimized structures of Schiff bases of salicylaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (n.d.). PubMed Central. Retrieved from [Link]
-
Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. (n.d.). Journal of Research in Chemistry. Retrieved from [Link]
-
Vennila, P., Ben Ahmed, S., Sumathi, P., Siva, V., Rajendran, P., & Kamal, C. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(38), 35003–35017. [Link]
-
CHALLENGES IN SCHIFF BASE FUNCTIONAL-GROUP SYNTHESIS: A COMPARATIVE AND SPECTROSCOPIC REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method | Scholars Middle East Publishers [saudijournals.com]
- 8. primescholars.com [primescholars.com]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. recentscientific.com [recentscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. simposioiiqf.com.br [simposioiiqf.com.br]
- 16. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
Troubleshooting low yields in the synthesis of salicylaldehyde metal complexes.
Welcome to the technical support center for the synthesis of salicylaldehyde metal complexes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction to Salicylaldehyde Metal Complexes
Salicylaldehyde and its derivatives are highly effective chelating agents that form stable complexes with a wide range of metal ions.[1][2] These complexes, particularly those involving Schiff bases formed from the condensation of salicylaldehyde with primary amines, are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, exhibiting activities such as antifungal, antibacterial, and anticancer properties.[1][3][4][5]
The synthesis of these complexes, while often straightforward, can present challenges leading to low yields or impure products. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the synthesis of salicylaldehyde metal complexes.
Q1: What is the general procedure for synthesizing a salicylaldehyde Schiff base metal complex?
A1: The most common method involves a two-step process. First, the Schiff base ligand is synthesized by the condensation of salicylaldehyde (or a substituted derivative) with a primary amine in a suitable solvent, such as ethanol.[6][7] This is often followed by the in-situ formation of the metal complex by adding a metal salt to the solution containing the newly formed ligand.[5] The reaction mixture is typically refluxed to drive the reaction to completion.[7]
Q2: My Schiff base ligand is not forming. What could be the issue?
A2: The condensation reaction between the aldehyde and the amine to form the imine (-C=N-) bond is a reversible equilibrium reaction.[6][8] To favor product formation, it's often necessary to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that allows for azeotropic removal of water. Additionally, the reaction can be catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the initial nucleophilic attack of the amine on the carbonyl carbon.[9][10] However, a highly acidic medium should be avoided as it can protonate the amine, rendering it non-nucleophilic.[10][11]
Q3: What is the importance of pH in the synthesis of these complexes?
A3: The pH of the reaction medium is a critical parameter. For the initial formation of the Schiff base ligand, a mildly acidic to neutral pH (around 6-7) is generally optimal.[11] This is because it facilitates the dehydration step without deactivating the amine nucleophile.[10][11] During the complexation step, the pH can influence the deprotonation of the phenolic hydroxyl group of the salicylaldehyde moiety, which is often necessary for coordination with the metal ion.[12][13] The optimal pH for complexation can vary depending on the specific metal ion and ligand.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is crucial for both the Schiff base formation and the subsequent complexation. The solvent should be able to dissolve the reactants and the resulting complex to a reasonable extent. Ethanol and methanol are commonly used because they are good solvents for both the ligands and many metal salts.[7][14] In some cases, "green" solvents like water have been used successfully, offering environmental benefits and sometimes leading to higher yields and shorter reaction times.[6][15][16] The solubility of the final complex is also a consideration; if the complex is insoluble in the reaction solvent, this can help drive the reaction to completion and simplify purification.
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific issues that can lead to low yields.
Section 1: Reagent and Reaction Setup
Q: My reaction is not proceeding, or the yield is very low. Could my reagents be the problem?
A: Absolutely. The purity of your starting materials is paramount.
-
Salicylaldehyde and Amines: Ensure that your salicylaldehyde and amine are pure. Aldehydes can oxidize to carboxylic acids over time, and amines can absorb water and carbon dioxide from the atmosphere. It is good practice to use freshly distilled or purified reagents.
-
Metal Salts: The hydration state of the metal salt is critical. Using an anhydrous versus a hydrated salt will affect the stoichiometry of your reaction. Ensure you are using the correct molecular weight for your calculations. Some metal salts are also hygroscopic and should be handled in a dry atmosphere.
-
Solvents: Use dry solvents, especially if the reaction is sensitive to water. The presence of excess water can inhibit the formation of the Schiff base by shifting the equilibrium back towards the reactants.[8]
Experimental Protocol: Reagent Purification
-
Distillation of Salicylaldehyde: If your salicylaldehyde is discolored (yellow or brown), consider vacuum distillation for purification.
-
Drying of Solvents: Use standard laboratory procedures for drying solvents, such as distillation over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for chlorinated solvents).
Section 2: Reaction Conditions
Q: I'm observing the formation of multiple products or a dark, tarry substance. How can I improve the selectivity and yield?
A: This often points to issues with reaction temperature, time, or atmosphere.
-
Temperature Control: While refluxing is common, excessive heat can lead to decomposition of the reactants or products, especially for sensitive organic ligands.[17] It's advisable to monitor the reaction temperature and consider running it at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer better control and lead to higher yields in shorter times with fewer side products.[15][18]
-
Reaction Time: Monitor the progress of your reaction using Thin Layer Chromatography (TLC).[19] Both insufficient and excessive reaction times can be detrimental. Incomplete reactions will naturally lead to low yields, while prolonged reaction times at elevated temperatures can promote side reactions and decomposition.
-
Inert Atmosphere: Some metal ions are susceptible to oxidation by atmospheric oxygen, especially in solution. If you are working with air-sensitive metals (e.g., Fe(II), Co(II)), conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of undesired oxidation products.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Q: My final product is an oil or is difficult to crystallize. What can I do?
A: Obtaining a crystalline product is often a challenge. Here are some techniques to try:
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. You are looking for a solvent (or solvent mixture) in which your complex has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with a range of solvents of varying polarities.
-
Inducing Crystallization: If your product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth. Seeding the solution with a small crystal of the pure product (if available) can also be effective.
-
Slow Evaporation: Dissolve your product in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes yield high-quality crystals.
-
Solvent Diffusion: Dissolve your product in a good solvent. Carefully layer a poor solvent on top. Over time, the poor solvent will diffuse into the good solvent, slowly reducing the solubility of your compound and promoting crystallization.
Table 1: Common Solvents for Synthesis and Recrystallization
| Solvent | Typical Use in Synthesis | Suitability for Recrystallization | Notes |
| Ethanol | Very Common | Good | Dissolves many ligands and metal salts.[7] |
| Methanol | Common | Good | Similar to ethanol, but more polar. |
| Water | "Green" Alternative | Can be effective | Good for water-soluble complexes, environmentally friendly.[6][16] |
| THF | Less Common | Can be useful | Good for less polar complexes. |
| DMSO/DMF | For poorly soluble compounds | For very insoluble complexes | High boiling points can make removal difficult.[20] |
Section 3: Product Characterization
Q: How can I confirm that I have successfully synthesized my target metal complex?
A: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
FT-IR Spectroscopy: This is a powerful tool for confirming the formation of the Schiff base and its coordination to the metal.
-
Look for the disappearance of the C=O stretching vibration of the salicylaldehyde and the N-H stretching of the primary amine.
-
The appearance of a new band corresponding to the C=N (azomethine) stretch is a key indicator of Schiff base formation.[6][21] This band often shifts upon coordination to the metal ion.[6]
-
The disappearance or shifting of the phenolic O-H band from salicylaldehyde indicates deprotonation and coordination to the metal center.[2][12]
-
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR provides detailed structural information.
-
The disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton confirm ligand formation.[9]
-
Shifts in the chemical shifts of the aromatic protons upon complexation can provide evidence of coordination.
-
-
UV-Vis Spectroscopy: The formation of the metal complex often results in the appearance of new absorption bands in the UV-visible spectrum, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.[5]
-
Elemental Analysis: This provides the percentage composition of C, H, and N in your compound, which can be compared to the calculated values for the expected formula to confirm its identity and purity.[18]
General Synthesis Workflow
Caption: A general workflow for the synthesis and characterization of salicylaldehyde metal complexes.
References
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (n.d.). MDPI. Retrieved from [Link]
-
METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. (n.d.). IJCRR. Retrieved from [Link]
-
A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. (2022-10-31). ResearchGate. Retrieved from [Link]
-
Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. Retrieved from [Link]
-
synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018-05-28). International Journal of Recent Scientific Research. Retrieved from [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
metal complexes of schiff base derived from salicylaldehyde – a review. (2018-05-17). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal. Retrieved from [Link]
-
Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. (n.d.). Eurasian Chemical Communications. Retrieved from [Link]
-
Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. (2024-10-21). Retrieved from [Link]
-
Solvent extraction of metal ions by use of Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent extraction of metal ions by use of Schiff bases. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). Retrieved from [Link]
-
Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology). (2025-08-07). Retrieved from [Link]
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?. (2024-06-28). Retrieved from [Link]
-
Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Studying the Optimum Conditions for the Synthesis the Derivatives of Salicylaldehyde with Halides Compounds. (n.d.). Science Publishing Group. Retrieved from [Link]
-
Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. (2023-04-19). PubMed Central. Retrieved from [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024-08-06). Retrieved from [Link]
-
Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation: Characterisation & An. (2019-12-10). Retrieved from [Link]
-
Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. (n.d.). Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2015-12-29). Pendidikan Kimia. Retrieved from [Link]
-
SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (2025-08-10). Request PDF. Retrieved from [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (n.d.). PMC - NIH. Retrieved from [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved from [Link]
Sources
- 1. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 2. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. recentscientific.com [recentscientific.com]
- 7. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. echemcom.com [echemcom.com]
- 18. ikm.org.my [ikm.org.my]
- 19. Studying the Optimum Conditions for the Synthesis the Derivatives of Salicylaldehyde with Halides Compounds, Journal of Biomaterials, Science Publishing Group [sciencepublishinggroup.com]
- 20. researchgate.net [researchgate.net]
- 21. iosrjournals.org [iosrjournals.org]
Technical Support Center: Recrystallization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline material.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, providing potential causes and actionable solutions.
Issue 1: The compound does not dissolve in the hot solvent.
-
Potential Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point for solvent selection.[1] 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a moderately polar molecule, containing a polar hydroxyl and aldehyde group, a nonpolar tert-butyl group, and a polarizable bromine atom.
-
Solution:
-
Increase Solvent Volume: Add small increments of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your yield.[2]
-
Switch to a More Suitable Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture is necessary. For this compound, consider solvents of moderate polarity. A good starting point would be an alcohol like ethanol or methanol, or a mixture of an alcohol with water.[3]
-
Consider a Solvent Mixture: If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Potential Cause: The solution is not supersaturated, which can be due to using too much solvent.[2] Alternatively, the solution may be supersaturated but requires nucleation to initiate crystal growth.[1]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1][2]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[2]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound. This should be done after the solution has been allowed to cool slowly to room temperature first to avoid rapid precipitation of impurities.[4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Potential Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the presence of impurities significantly depresses the melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes prevent oiling out.
-
Issue 4: The recrystallized product is colored, or the purity has not improved.
-
Potential Cause: Colored impurities may be present that are not removed by simple recrystallization. It's also possible that the cooling was too rapid, trapping impurities within the crystal lattice.[5]
-
Solution:
-
Use Activated Charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any solid particles.
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
Based on the recrystallization of the structurally similar compound 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde, aqueous ethanol is an excellent starting point. This mixed solvent system is often effective for moderately polar organic compounds. You would dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
Q2: How do I perform a systematic solvent selection for this compound?
If aqueous ethanol is not effective, you can follow this procedure:
-
Place a small amount of your crude compound (around 20-30 mg) into several test tubes.
-
Add a small amount (around 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Solvent Selection Table
| Solvent Class | Example Solvents | Expected Solubility of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde |
| Protic Polar | Water, Methanol, Ethanol | Likely soluble in hot alcohols, less soluble in cold. Poorly soluble in water. Aqueous alcohol mixtures are promising. |
| Aprotic Polar | Acetone, Ethyl Acetate | May be too soluble in these solvents, but worth testing. |
| Nonpolar | Hexane, Toluene | Likely poorly soluble in hot and cold nonpolar solvents. Can be used as an anti-solvent in a mixed solvent system. |
Q3: How can I assess the purity of my recrystallized product?
The purity of your recrystallized 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for this compound is 81-83 °C.[6]
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. Compare the TLC of your recrystallized product with the crude material.
-
Spectroscopic Methods: For a more rigorous analysis, techniques like NMR spectroscopy can be used to confirm the structure and identify any remaining impurities.
Q4: What are the key safety precautions when performing this recrystallization?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
When heating flammable organic solvents, always use a heating mantle or a steam bath. Never use an open flame.
-
Be aware of the hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Experimental Protocol: Recrystallization from Aqueous Ethanol
This protocol provides a step-by-step methodology for the recrystallization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde using an ethanol-water solvent system.
Materials:
-
Crude 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. Heat the mixture gently.
-
Addition of Anti-solvent: Once the solid is dissolved in the hot ethanol, add hot water dropwise while swirling until the solution just begins to turn cloudy (turbid).
-
Clarification: Reheat the solution gently until the cloudiness disappears, resulting in a clear, saturated solution. If any insoluble impurities remain, perform a hot filtration at this stage.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process during the recrystallization of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Caption: Decision workflow for recrystallization.
References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | 119646-68-3 [sigmaaldrich.com]
How to prevent decomposition of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde during storage.
Welcome to the technical support center for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, we address common challenges and questions regarding its storage, handling, and decomposition prevention through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in established scientific principles to provide you with reliable and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: To ensure the longevity of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, it should be stored in a cool, dry, and dark environment. The ideal storage temperature is refrigerated (2-8 °C). It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For enhanced protection, especially for long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][2][3][4]
Q2: My 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has changed color. Is it still usable?
A2: A color change, typically to a yellowish or brownish hue, is a common indicator of decomposition. While a slight change in color may not significantly impact every application, it suggests the presence of impurities. The primary cause of this discoloration is often the oxidation of the aldehyde group to a carboxylic acid. We strongly advise performing a purity check, for instance, using Thin Layer Chromatography (TLC), before using a discolored reagent in a critical experiment.
Q3: What are the primary degradation pathways for this compound?
A3: The aldehyde functional group in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is susceptible to oxidation, especially when exposed to atmospheric oxygen. This oxidation converts the aldehyde to the corresponding carboxylic acid, 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid. This is the most common decomposition pathway and can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Guide
Issue 1: Observable Color Change in the Solid Reagent
-
Question: My solid 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, which was initially a pale yellow or off-white powder, has developed a noticeable yellow or brown tint. What should I do?
-
Root Cause Analysis: This color change is a strong indication of chemical degradation, most likely due to the oxidation of the aldehyde to a carboxylic acid and potentially other colored byproducts. This process is often initiated by prolonged exposure to air and/or light.
-
Solution:
-
Assess Purity: Before further use, it is critical to assess the purity of the material. A simple and effective method is Thin Layer Chromatography (TLC).
-
Recrystallization (if necessary): If TLC analysis reveals significant impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be necessary to purify the compound.
-
Implement Proper Storage: To prevent further degradation, immediately transfer the reagent to a tightly sealed container, preferably amber glass, and store it in a refrigerator under an inert atmosphere.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing lower yields or unexpected side products in my reactions involving 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Could the reagent's stability be the issue?
-
Root Cause Analysis: Inconsistent experimental outcomes are a frequent consequence of using a partially decomposed reagent. The presence of the carboxylic acid impurity can alter reaction stoichiometry and pH, or it may interfere with the desired reaction pathway.
-
Solution:
-
Confirm Reagent Purity: Utilize a more quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of your reagent.
-
Qualify a New Batch: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the reagent for your experiments.
-
Proactive Quality Control: Implement a routine quality control check for this reagent, especially for lots that have been in storage for an extended period.
-
Best Practices for Storage and Handling
To proactively prevent the decomposition of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, we recommend adhering to the following best practices:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary oxidant responsible for degradation.[1][2][3][4] |
| Light | Amber, Opaque Container | Protects the compound from light-induced degradation. |
| Container | Tightly Sealed Glass Bottle | Prevents exposure to atmospheric moisture and oxygen. |
Diagram: Key Factors in Preventing Decomposition
Caption: Core strategies for preserving the stability of the reagent.
Experimental Protocols
Protocol 1: Rapid Quality Control using Thin Layer Chromatography (TLC)
This protocol provides a quick and efficient method to assess the purity of your 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (8:2 v/v)
-
Your sample of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
-
A reference standard of pure 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (if available)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and close the lid. Allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: On the silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark two lanes on this line. In one lane, spot a small amount of your test sample dissolved in a suitable solvent (e.g., ethyl acetate). If you have a reference standard, spot it in the other lane.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the spotting line. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Results: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde should show a single, well-defined spot. The presence of a secondary spot, particularly one with a lower Rf value (closer to the baseline), is indicative of the more polar carboxylic acid impurity.
Diagram: TLC Workflow for Purity Assessment
Caption: Step-by-step process for TLC analysis.
Protocol 2: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in your storage container.
Materials:
-
Container with your 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator
-
A needle or tube to introduce the gas
-
A second needle to act as a vent
Procedure:
-
Prepare the Container: Ensure your compound is in a clean, dry glass container with a septum-lined cap or a similar seal that can be pierced.
-
Set up the Gas Flow: Connect the inert gas source to a needle or tube. Set the regulator to a very low, gentle flow rate. You should barely be able to feel the gas flow on your fingertip.
-
Purge the Headspace: Pierce the septum with both the gas inlet needle and the vent needle. Position the gas inlet needle so it is above the surface of the solid compound.
-
Gentle Purge: Allow the inert gas to flow gently into the container for 1-2 minutes. This will displace the air in the headspace.
-
Seal the Container: While the gas is still flowing, remove the vent needle first, and then the gas inlet needle. This ensures a positive pressure of inert gas remains in the container.
-
Store Appropriately: Tightly seal the container and store it under the recommended refrigerated conditions.
By implementing these storage, handling, and quality control procedures, you can significantly extend the shelf life of your 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and ensure the reliability of your experimental results.
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available at: [Link]
-
Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
- European Patent Office. (2019). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1.
-
GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Hallig, J., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 7959–7969. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Available at: [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]
-
Linde. (n.d.). White Paper: Inerting in the chemical industry. Available at: [Link]
-
MACHEREY-NAGEL. (n.d.). Thin layer chromatography of salicylaldehyde semi- and thiosemicarbazones. Available at: [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Available at: [Link]
-
ResearchGate. (2014). Which reagent will work to oxidize salicyl alcohol to salicylaldehyde? Available at: [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC. Available at: [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome common synthetic challenges.
The synthesis is typically a two-step process starting from 4-tert-butylphenol. The first step is a formylation reaction to produce 5-tert-butyl-2-hydroxybenzaldehyde, commonly achieved via a modified Reimer-Tiemann reaction.[1][2][3] The second step involves the regioselective bromination of this intermediate to yield the final product, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.[1][4] This guide will address challenges in both stages of this synthetic sequence.
I. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low Yield of 5-tert-butyl-2-hydroxybenzaldehyde in the Reimer-Tiemann Reaction (Step 1)
Question: My yield for the initial formylation step is significantly lower than reported values. Thin-layer chromatography (TLC) shows a large amount of unreacted 4-tert-butylphenol. What's going wrong?
Answer: Low conversion in the Reimer-Tiemann reaction is a frequent challenge during scale-up. The reaction mechanism involves the generation of dichlorocarbene (:CCl₂) as the electrophile, which then attacks the electron-rich phenoxide ring.[5][6] Inefficiency at any stage of this process can lead to poor yields.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inefficient Dichlorocarbene Generation | Dichlorocarbene is formed by the deprotonation of chloroform with a strong base (e.g., NaOH).[6] Insufficient base or poor mixing can limit the concentration of this reactive intermediate. | Ensure the sodium hydroxide is fully dissolved before adding other reagents.[1] For scale-up, consider using a mechanical stirrer to ensure vigorous agitation, as the reaction is often biphasic.[6] |
| Poor Phase Transfer | The reaction occurs between the aqueous hydroxide phase and the organic chloroform phase. Without efficient mixing or a catalyst, the reagents (phenoxide and dichlorocarbene) cannot interact effectively. | The use of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) can significantly improve yields by shuttling the phenoxide into the organic phase.[7] |
| Suboptimal Temperature Control | The reaction is initiated by heating but can become highly exothermic.[6] If the temperature is too low, the reaction rate will be slow. If it's too high, dichlorocarbene can decompose, or side reactions may occur. | The reaction is typically heated to 60-65°C to initiate.[1][2][3] Maintain this temperature and monitor for any exotherm. The dropwise addition of chloroform helps to control the reaction rate and temperature.[1][7] |
| Premature Quenching | The reaction requires time for completion. Stopping the reaction too early will naturally result in a low yield. | Monitor the reaction progress using TLC. Continue heating for at least one hour or until the starting phenol spot is significantly diminished.[1] |
Problem 2: Formation of Byproducts during Bromination (Step 2)
Question: I'm getting a good conversion of my starting aldehyde, but my final product is impure. TLC shows multiple spots, and the yield of the desired product is low after purification.
Answer: The bromination of an activated aromatic ring, such as a phenol derivative, must be carefully controlled to prevent side reactions. The hydroxyl and aldehyde groups are ortho-, para-directing, and the tert-butyl group is also an activating group. This makes the ring highly susceptible to electrophilic attack.
Potential Causes & Solutions:
-
Over-bromination (Di-bromination): The most common byproduct is the di-brominated species. The high activation of the ring makes it susceptible to a second bromination if reaction conditions are too harsh or if excess bromine is present.[8]
-
Solution: Carefully control the stoichiometry. A study on the synthesis of the target molecule recommends a molar ratio of the starting aldehyde (THB) to bromine of 1.1 to 1.[4] This slight excess of the aldehyde ensures the bromine is the limiting reagent. Add the liquid bromine dropwise to the reaction mixture to avoid localized high concentrations.
-
-
Formation of Positional Isomers: While the 3-position (ortho to the hydroxyl and meta to the tert-butyl group) is the desired site of bromination, other isomers are possible, though less favored electronically and sterically.
-
Solution: Temperature control is critical for regioselectivity. The reaction should be maintained at a consistent temperature. One optimized procedure specifies 60°C for 10 hours in acetic acid.[4] Deviations can lead to a different product distribution.
-
-
Oxidation: Bromine is a strong oxidizing agent. Under certain conditions, it can oxidize the aldehyde group.
-
Solution: Maintaining the recommended temperature and reaction time helps to minimize oxidative side reactions. Ensure the work-up procedure is performed promptly after the reaction is complete.
-
Problem 3: Difficulties with Product Isolation and Purification
Question: After the bromination work-up, I have an oily crude product that is difficult to crystallize, and column chromatography is not giving clean separation. How can I improve my purification protocol?
Answer: Purification challenges often stem from the presence of byproducts with similar polarities to the desired product. A strategic approach to both the work-up and the final purification method is necessary.
Suggested Purification Workflow:
-
Aqueous Work-up: After the reaction, quench any remaining bromine with a solution of sodium bisulfite or sodium thiosulfate until the characteristic orange/brown color disappears.
-
Extraction: Extract the product into a suitable organic solvent like methyl tert-butyl ether or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and acetic acid (if used as a solvent).
-
Purification via Iminium Salt Formation: A highly effective method for purifying aldehydes involves converting the crude product into an imine, which can often be selectively precipitated and then hydrolyzed back to the pure aldehyde.
-
Protocol: Dissolve the crude product in a solvent like methyl tert-butyl ether. Add aqueous ammonia to precipitate the corresponding imine. Filter the solid imine, wash it, and then hydrolyze it back to the pure aldehyde using a dilute acid solution (e.g., 6M HCl).[9]
-
-
Recrystallization: The final, purified 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a solid. Recrystallization from a suitable solvent system (e.g., hexane or heptane/ethyl acetate mixtures) can provide a highly pure final product.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for a successful scale-up?
A1: For the Reimer-Tiemann step , the critical parameters are: 1) efficient agitation to manage the biphasic system, 2) precise temperature control (60-65°C) to ensure consistent reaction rates and prevent thermal runaway, and 3) controlled rate of chloroform addition.[1][6] For the bromination step , the key parameters are: 1) strict temperature control (e.g., 60°C) to ensure regioselectivity, 2) accurate stoichiometry (slight excess of the aldehyde), and 3) a slow, controlled addition rate of bromine to prevent over-bromination.[4]
Q2: What are the key safety considerations when handling the reagents for this synthesis?
A2: This synthesis involves several hazardous materials that require strict safety protocols, especially at scale.
-
Chloroform: Used in the Reimer-Tiemann reaction, chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide: Concentrated NaOH is highly corrosive and can cause severe skin burns and eye damage. Wear appropriate chemical-resistant gloves and eye protection.
-
Liquid Bromine: Bromine is extremely hazardous. It is highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[10]
-
Handling: Always handle liquid bromine in a certified chemical fume hood.[11] Wear heavy-duty, chemically resistant gloves (e.g., nitrile), a face shield, and a lab coat.[11]
-
Spills: Keep a bromine spill kit readily available. This should include a neutralizing agent like a 1M solution of sodium thiosulfate or sodium carbonate.[10][11]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[12] For eye contact, rinse with plain water for at least 10-15 minutes.[12] In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.[10][12]
-
Q3: Are there alternative synthetic routes I should consider?
A3: Yes, while the Reimer-Tiemann/Bromination sequence is common, other methods exist. The Duff reaction is another method for the ortho-formylation of phenols, using hexamine as the formylating agent.[13][14][15] However, the Duff reaction is generally noted for being inefficient and may result in lower yields compared to a well-optimized Reimer-Tiemann reaction.[13][16] For the formylation step, methods using paraformaldehyde and a Lewis acid like MgCl₂ with a base like triethylamine have also been reported for similar substrates and can offer high ortho-selectivity.[17][18]
Q4: How can I reliably confirm the structure and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
TLC: An essential tool for monitoring reaction progress and assessing the purity of column fractions.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the definitive method for confirming the structure. You can verify the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the aromatic protons and confirm the presence of the aldehyde, hydroxyl, and tert-butyl groups.[4]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
III. Visualized Workflows and Protocols
Overall Synthetic Workflow
Caption: Troubleshooting low yield in the bromination step.
Detailed Experimental Protocol (Adapted from Literature)[1][2][3][4]
Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 80 mL of water and 60g of sodium hydroxide. Stir until completely dissolved.
-
Reagent Addition: Add 15g of 4-tert-butylphenol to the solution. Heat the mixture to 60-65°C with vigorous stirring.
-
Reaction: Slowly add 30 mL of chloroform dropwise via the dropping funnel, maintaining the temperature between 60-65°C.
-
Heating: After the addition is complete, continue heating the reaction mixture for at least one hour. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture. Carefully acidify with dilute HCl to pH ~5-6. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-tert-butyl-2-hydroxybenzaldehyde.
Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
-
Setup: In a flask equipped with a stirrer and dropping funnel, dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde in glacial acetic acid.
-
Temperature Control: Heat the solution to 60°C.
-
Bromination: Prepare a solution of liquid bromine (1.0 equivalent based on the starting aldehyde) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 60°C.
-
Reaction: Stir the mixture at 60°C for 10 hours, monitoring by TLC until the starting aldehyde is consumed. [4]5. Work-up and Purification: Cool the reaction mixture and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract with a suitable solvent. Wash the crude product to remove acetic acid. The crude solid can be further purified by recrystallization from a solvent like ethanol or hexane to yield the final product.
IV. References
-
Duff reaction - Wikipedia. [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. Available from: [Link]
-
Duff reaction - chemeurope.com. [Link]
-
Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 73(13), 5243–5246. Available from: [Link]
-
Duff Reaction - SynArchive. [Link]
-
Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024). [Link]
-
Bromine | Chemical Emergencies - CDC. (2018). [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. [Link]
-
EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.
-
Student safety sheets 55 Bromine - CLEAPSS Science. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. (2011). [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. (2011). [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]
-
3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - MDPI. [Link]
-
Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde | Semantic Scholar. [Link]
-
3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. [Link]
-
CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents.
-
CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents.
-
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde - PubChem. [Link]
-
2-Bromo-4-tert-butylbenzaldehyde - PubChem. [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]
Sources
- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde | Semantic Scholar [semanticscholar.org]
- 5. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. science.cleapss.org.uk [science.cleapss.org.uk]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff_reaction [chemeurope.com]
- 15. synarchive.com [synarchive.com]
- 16. youtube.com [youtube.com]
- 17. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Resolving peak overlaps in the NMR spectrum of salicylaldehyde derivatives.
Technical Support Center: NMR Spectroscopy
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding peak overlap in the ¹H and ¹³C NMR spectra of salicylaldehyde and its derivatives. The unique electronic and structural features of these molecules—namely the intramolecular hydrogen bonding and the substituted aromatic ring—often lead to complex and congested spectra. This guide is designed to help you systematically diagnose and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the aromatic region of my salicylaldehyde derivative's ¹H NMR spectrum so crowded and difficult to interpret?
Answer: The aromatic region (typically 6.5-8.5 ppm) in salicylaldehyde derivatives is often complex due to several factors. The protons on the benzene ring are coupled to each other, creating overlapping multiplets (e.g., doublet of doublets, triplets). When substituents are added to the ring, they alter the electronic environment of each proton differently, but often not enough to completely separate their signals. This results in a dense cluster of peaks where individual multiplicities and integrations are obscured.
Troubleshooting Guide: Decongesting the Aromatic Region
Causality: The chemical shift of a proton is highly sensitive to its local magnetic environment. Changing the NMR solvent can alter solute-solvent interactions, leading to differential changes in the chemical shifts of aromatic protons and resolving overlap. Aromatic solvents like benzene-d₆ are particularly effective due to their magnetic anisotropy; they induce significant shifts in nearby protons depending on their spatial orientation relative to the benzene ring.[1]
Step-by-Step Protocol:
-
Acquire a standard ¹H NMR spectrum in a common, relatively inert solvent like Chloroform-d (CDCl₃).
-
If significant overlap is observed, prepare a new sample in an alternative solvent. Benzene-d₆ or Acetone-d₆ are excellent first choices.[1]
-
Acquire a new spectrum and compare the signal dispersion in the aromatic region to the original spectrum.
Table 1: Effect of Common Deuterated Solvents on Proton Chemical Shifts
| Solvent | Typical Effect on Salicylaldehyde Derivatives | Rationale |
| Chloroform-d (CDCl₃) | Standard reference; moderate resolution. | Relatively non-polar and non-coordinating. |
| Benzene-d₆ | Excellent dispersion; often causes upfield shifts. | Strong anisotropic effects ("ring current") create a unique magnetic environment that can separate closely spaced signals.[1] |
| Acetone-d₆ | Good resolving power, especially if CDCl₃ peak is problematic. | More polar than CDCl₃, can disrupt intermolecular interactions. Useful for avoiding the residual CHCl₃ peak in the aromatic region.[1] |
| DMSO-d₆ | Can sharpen labile protons (-OH, -NH); may alter aromatic shifts. | Strong hydrogen-bond acceptor. Can be useful but may also broaden other peaks if water is present.[2] |
| Methanol-d₄ | Can resolve peaks but will cause exchange with labile protons. | Protic solvent that actively participates in hydrogen bonding. Use with caution if observing -OH or -NH protons is critical. |
Causality: Some salicylaldehyde derivatives may exist as a mixture of slowly interconverting conformers or rotamers on the NMR timescale, leading to more peaks than expected.[1] By increasing the temperature, you can accelerate this interconversion. If the exchange rate becomes fast on the NMR timescale, the distinct signals for each conformer will coalesce into a single, time-averaged, and often sharper signal.
Step-by-Step Protocol:
-
Set up the initial NMR experiment at ambient temperature (e.g., 298 K) and acquire a reference spectrum.
-
Incrementally increase the spectrometer's temperature (e.g., in 10-15 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[3]
-
Monitor the aromatic region for changes. Look for peaks that broaden, coalesce, or sharpen as the temperature changes. This behavior is indicative of a dynamic process.
Q2: The phenolic -OH proton signal is broad, missing, or overlapping. How can I definitively identify it?
Answer: The phenolic hydroxyl proton in salicylaldehydes is acidic and undergoes chemical exchange. Its appearance in the spectrum is highly dependent on the solvent, sample concentration, temperature, and presence of water.[1] Intramolecular hydrogen bonding to the aldehyde oxygen typically shifts it significantly downfield (10-12 ppm), but exchange can broaden the signal to the point where it disappears into the baseline.
Troubleshooting Guide: Confirming Exchangeable Protons
The D₂O Shake: A Definitive Test
Causality: Deuterium (D) is not observed in ¹H NMR. By adding deuterium oxide (D₂O), the labile phenolic proton (-OH) will exchange with a deuterium atom (-OD). This removes the proton from the molecule, causing its corresponding signal to disappear from the ¹H NMR spectrum.[1]
Step-by-Step Protocol:
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Identify the suspected -OH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O.
-
Mix Vigorously: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The peak corresponding to the phenolic -OH proton should have disappeared or significantly diminished in intensity. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.
Caption: Workflow for D₂O exchange experiment.
Q3: Basic troubleshooting hasn't worked. How can I resolve severe peak overlap?
Answer: When 1D NMR techniques are insufficient, Two-Dimensional (2D) NMR is the most powerful solution. 2D NMR experiments add a second frequency dimension, spreading signals out and revealing correlations between different nuclei. This allows you to trace molecular connectivity even when the 1D signals are completely overlapped.[4][5]
Advanced Resolution: A Guide to 2D NMR Techniques
The following is a logical workflow for using 2D NMR to elucidate the structure of a salicylaldehyde derivative with a complex spectrum.
Caption: Recommended 2D NMR workflow for structure elucidation.
-
Purpose: To identify which protons are spin-coupled to each other, typically through 2 or 3 bonds.[6]
-
How it Helps: A COSY spectrum displays the 1D proton spectrum on both axes. Off-diagonal peaks (cross-peaks) connect pairs of protons that are coupled. This allows you to trace out an entire spin system (e.g., all the coupled protons on the aromatic ring) even if their signals are a jumbled mess in the 1D spectrum.[7]
-
When to Use: This should be your first 2D experiment. It helps establish proton-proton connectivity and build molecular fragments.
-
Purpose: To identify which proton is directly attached to which carbon atom (one-bond correlation).[6][8]
-
How it Helps: An HSQC spectrum correlates the ¹H spectrum (one axis) with the ¹³C spectrum (the other axis). Each peak in the 2D spectrum represents a C-H bond. Since the ¹³C chemical shift range is much larger than the ¹H range (~200 ppm vs. ~12 ppm), overlapped proton signals are often resolved because the carbons they are attached to have different chemical shifts.[9][10]
-
When to Use: After COSY. It is invaluable for assigning specific proton signals to their corresponding carbons and is a cornerstone of structure elucidation.[11]
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[8][11]
-
How it Helps: This is the key experiment for connecting molecular fragments. For example, an HMBC spectrum will show a correlation from a methyl proton to the carbonyl carbon of a nearby ester, or from an aromatic proton to a quaternary carbon, definitively linking different parts of the molecule.[12]
-
When to Use: After COSY and HSQC. Use HMBC to piece together the full molecular skeleton and confirm the positions of substituents, especially those attached to quaternary carbons which are invisible in HSQC.
By systematically applying these 1D and 2D NMR techniques, researchers can confidently overcome even the most challenging cases of peak overlap in the spectra of salicylaldehyde derivatives.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Fiveable. Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]
-
Gaggini, F. et al. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
-
Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]
-
Preti, D. et al. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]
-
Organic Chemistry IIT. Advanced Nmr Techniques Organic. [Link]
-
ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
-
Weizmann Institute of Science. Types of 2D NMR. [Link]
-
Gaggini, F. et al. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review. [Link]
-
Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. 2D NMR [chem.ch.huji.ac.il]
- 8. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 9. researchgate.net [researchgate.net]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
Overcoming poor crystallinity in substituted benzaldehyde compounds.
<Technical Support Center: Crystallization of Substituted Benzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the crystallization of substituted benzaldehyde compounds. As a Senior Application Scientist, I understand that achieving high-quality crystals of these versatile compounds is often a critical bottleneck in research and development. Poor crystallinity can hinder accurate structural analysis, affect downstream reactions, and compromise the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions to in-depth technical protocols, all grounded in the principles of crystal engineering and supported by authoritative references.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced when crystallizing substituted benzaldehydes.
Q1: Why is my substituted benzaldehyde "oiling out" instead of crystallizing?
A: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a compound separates from solution as a liquid rather than a solid.[3] This typically happens when the supersaturation of the solution is too high, and the temperature is above the melting point of your compound. For substituted benzaldehydes, the presence of certain functional groups can lower the melting point, making them more prone to oiling out.
-
Causality: The substituents on the benzaldehyde ring influence intermolecular interactions. For instance, intramolecular hydrogen bonding in compounds like o-hydroxybenzaldehyde can weaken intermolecular forces, leading to a lower melting point compared to its para-isomer, which exhibits stronger intermolecular hydrogen bonding.[4]
-
Quick Solution: Try reducing the concentration of your solution or cooling it more slowly to prevent the rapid achievement of high supersaturation.[5] Using a solvent in which the compound is less soluble can also help.
Q2: I'm not getting any crystals at all, even after cooling and waiting. What's the first thing I should try?
A: The first and simplest troubleshooting step is to induce nucleation.[6] Often, a supersaturated solution needs a "nudge" to start forming crystals.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[3]
-
Seeding: If you have a small amount of the solid compound (even if it's impure), add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[6][7]
Q3: My crystals are very small and needle-like. How can I grow larger, more well-defined crystals?
A: The formation of small, needle-like crystals often indicates that nucleation was too rapid and widespread, leaving little time for individual crystals to grow larger.
-
Slower Cooling: Slow down the cooling rate. Instead of placing your flask directly in an ice bath, allow it to cool to room temperature first, and then gradually cool it further.
-
Solvent System: The choice of solvent significantly impacts crystal habit.[8] Experiment with different solvents or solvent mixtures. A solvent system where your compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.[9]
Q4: How do different substituents on the benzaldehyde ring affect crystallinity?
A: Substituents have a profound effect on crystal packing due to their influence on intermolecular interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.[10][11]
-
Electron-donating groups (e.g., -OCH₃, -OH): These groups can participate in hydrogen bonding, which can either promote or hinder crystallization depending on whether the bonding is intermolecular or intramolecular.[12][13]
-
Electron-withdrawing groups (e.g., -NO₂): These groups can introduce strong dipole moments and participate in various non-covalent interactions, influencing the overall crystal lattice energy.[14]
-
Halogens (e.g., -Cl, -Br): Halogen bonding can be a significant factor in directing crystal packing.[10]
The position of the substituent (ortho, meta, para) is also critical. For example, p-hydroxybenzaldehyde is a high-melting solid due to extensive intermolecular hydrogen bonding, while o-hydroxybenzaldehyde is a liquid at room temperature because of intramolecular hydrogen bonding, which reduces its ability to interact with other molecules.[4]
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent crystallization issues.
Guide 1: Systematic Solvent Screening
The choice of solvent is arguably the most critical factor in successful crystallization.[9] An ideal solvent will dissolve the compound when hot but not when cold.
-
Preparation: Place approximately 10-20 mg of your crude substituted benzaldehyde into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate volume of solvent used. Solvents to consider are listed in the table below.
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves upon heating, it is a potential candidate.
-
Cooling: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe which solvents yield crystals upon cooling. The best solvent will result in a good yield of well-formed crystals.
| Solvent Class | Examples | Suitability for Benzaldehydes | Notes |
| Alcohols | Ethanol, Methanol | Good for moderately polar derivatives. | Can form hydrogen bonds with the solute. |
| Esters | Ethyl Acetate | A good general-purpose solvent. | Often used in combination with hexanes.[15] |
| Ketones | Acetone | Effective for many aromatic compounds. | Its volatility can sometimes lead to rapid crystallization. |
| Hydrocarbons | Hexane, Toluene | Good "anti-solvents" for more polar derivatives. | Toluene can participate in π-π stacking.[15] |
| Ethers | Diethyl Ether, THF | Often used in mixed solvent systems.[15] | Can be prone to oiling out if used alone. |
| Chlorinated | Dichloromethane | Good for dissolving a wide range of compounds. | Often requires an anti-solvent for crystallization.[16] |
Guide 2: Managing Polymorphism
Substituted benzaldehydes, particularly in the pharmaceutical context, can exhibit polymorphism—the ability to exist in multiple crystalline forms.[1][17][18] Different polymorphs can have different solubilities, stabilities, and bioavailabilities, making control of the crystalline form crucial.[2][19]
-
Initial Screening: Crystallize your compound from a variety of solvents and at different cooling rates.
-
Characterization: Analyze the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different polymorphs.
-
Stability Studies: Slurry the different forms in a chosen solvent to determine the most thermodynamically stable form at a given temperature.
-
Controlled Crystallization: Once the desired polymorph is identified, carefully control the crystallization conditions (solvent, temperature, cooling rate, seeding) to consistently produce that form.
Caption: Decision workflow for identifying and controlling polymorphism.
Guide 3: Advanced Crystallization Techniques
When standard cooling crystallization fails, more advanced methods may be necessary.
This technique is excellent for growing high-quality single crystals when you only have a small amount of material.
-
Inner Vial: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.
-
Outer Vial: Place the inner vial inside a larger vial or beaker that contains a small amount of a volatile "anti-solvent" (one in which your compound is insoluble).
-
Sealing: Seal the outer container.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.
If a compound has poor physicochemical properties or is difficult to crystallize, forming a co-crystal with a benign co-former can be an effective strategy.[20][21] Co-crystals are multi-component systems where the API and a co-former are present in a stoichiometric ratio within the crystal lattice.[20]
-
Co-former Selection: Choose a co-former that can form strong non-covalent interactions (e.g., hydrogen bonds) with your substituted benzaldehyde. Benzoic acid is a common co-former.[22][23]
-
Methodology:
-
Solution Co-crystallization: Dissolve stoichiometric amounts of your compound and the co-former in a suitable solvent and allow the solvent to evaporate slowly.
-
Grinding: Grind the two solids together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce co-crystal formation.
-
-
Characterization: Confirm co-crystal formation using XRPD, DSC, and spectroscopy.
Caption: Hydrogen bonding between a benzaldehyde and a co-former.
Part 3: The Role of Impurities
Even small amounts of impurities can significantly inhibit crystal growth or alter the crystal habit.[24][25][26] Impurities can adsorb onto the growing crystal surfaces, blocking active sites for the incorporation of solute molecules.[24][27]
-
Diagnosis: If you suspect impurities are the issue, try purifying your crude material using another technique (e.g., column chromatography) before attempting crystallization.
-
Mitigation: A hot filtration step during the crystallization process can remove insoluble impurities. Adding a small amount of activated charcoal to the hot solution can help remove colored impurities.
By systematically applying these principles and techniques, you can overcome many of the common challenges associated with the crystallization of substituted benzaldehydes. Remember that crystallization is often both a science and an art, requiring patience and careful observation.
References
- Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.).
- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - NIH. (2020, April 29).
- How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025, August 29).
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
- How the impurities in the solute can affect the induction time during crystallization. (2016, November 18).
- J Crystal Growth 2022.pdf - UCL Discovery. (2022, September 16).
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7).
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.).
- Drug Polymorphism: A Key Consideration for API Development - Xtalks. (2020, February 4).
- An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design - ACS Publications. (n.d.).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5).
- Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. (n.d.).
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF - ResearchGate. (2025, August 9).
- Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. - Vedantu. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- A method to crystallize substances that oil out - ResearchGate. (2025, August 7).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Choice of Solvent - Chemistry LibreTexts. (2022, April 7).
- (PDF) Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde - ResearchGate. (n.d.).
- EP0323290B1 - Process for the preparation of aromatic aldehydes - Google Patents. (n.d.).
- Initiating Crystallization - Chemistry LibreTexts. (2022, April 7).
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. (n.d.).
- Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix - PubMed. (2022, November 24).
- Hydrogen Bond, Dimerization and Vibrational Modes in 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde From Vibrational and Ab Initio Studies - PubMed. (n.d.).
- Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. (2023, November 10).
- The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing - CrystEngComm (RSC Publishing). (n.d.).
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.).
- Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. (2024, July 21).
Sources
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen bond, dimerization and vibrational modes in 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. EP0323290B1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. xtalks.com [xtalks.com]
- 20. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis for Advanced Ligand Design: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde vs. 3,5-di-tert-butylsalicylaldehyde
Introduction
In the nuanced field of coordination chemistry and drug development, the selection of appropriate precursors for ligand synthesis is a critical determinant of the final product's efficacy and properties. Salicylaldehyde derivatives are a cornerstone in the design of Schiff base ligands, which are celebrated for their ability to form stable complexes with a wide array of metal ions, finding applications in catalysis, materials science, and medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of two prominent salicylaldehyde derivatives: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and 3,5-di-tert-butylsalicylaldehyde. We will dissect their structural, electronic, and reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Molecular Structure and Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle difference in the substitution at the C3 position—a bromine atom versus a tert-butyl group—imparts significant variations in the physicochemical properties and reactivity of these two molecules.
| Property | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | 3,5-di-tert-butylsalicylaldehyde |
| Molecular Formula | C₁₁H₁₃BrO₂[3] | C₁₅H₂₂O₂[4][5] |
| Molecular Weight | 257.12 g/mol [6] | 234.33 g/mol [4][5] |
| Appearance | Solid | Pale yellow solid[5] |
| CAS Number | 119646-68-3 | 37942-07-7[4][5] |
| Crystal System | Orthorhombic[3][7] | Monoclinic[8] |
| Key Structural Feature | Intramolecular O-H···O hydrogen bond stabilizes the molecular conformation.[3][7][9] | Intramolecular O-H···O hydrogen bond is present, forming a six-membered ring.[8] |
The crystallographic data reveals that both molecules adopt a planar conformation, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen.[3][7][8][9] This planarity is a crucial feature for the formation of conjugated Schiff base ligands.
Electronic and Steric Effects: The Decisive Factors in Reactivity
The divergent reactivity of these two aldehydes can be rationalized by considering the electronic and steric nature of the bromo and tert-butyl substituents.
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde:
-
Electronic Effect: The bromine atom at the C3 position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect is somewhat counteracted by the electron-donating resonance effect of its lone pairs, but the inductive effect generally dominates in halogens. The electron-withdrawing nature of bromine increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Effect: The bromine atom is relatively small and exerts a minimal steric hindrance around the aldehyde functionality.
3,5-di-tert-butylsalicylaldehyde:
-
Electronic Effect: The tert-butyl group at the C3 position is a weak electron-donating group through induction. This has a slight deactivating effect on the aldehyde's carbonyl carbon towards nucleophilic attack compared to an unsubstituted salicylaldehyde.
-
Steric Effect: The most significant feature of the tert-butyl group is its substantial steric bulk. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon and also dictates the conformation of the resulting Schiff base ligands and their metal complexes.
The interplay of these effects is visually represented in the following diagram:
Caption: Electronic and steric effects on the reactivity of the two salicylaldehydes.
Performance in Schiff Base Formation and Coordination Chemistry
The aforementioned electronic and steric differences have profound implications for the use of these molecules in the synthesis of Schiff base ligands and their subsequent metal complexes.
Kinetics of Schiff Base Formation:
The increased electrophilicity of the carbonyl carbon in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is expected to lead to faster reaction kinetics in Schiff base condensation reactions with primary amines, as compared to 3,5-di-tert-butylsalicylaldehyde . The electron-donating tert-butyl group in the latter slightly deactivates the carbonyl group, potentially requiring longer reaction times or more stringent conditions to achieve comparable yields.
Properties of Resulting Ligands and Metal Complexes:
-
Ligands from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: The resulting Schiff base ligands will possess an electron-withdrawing bromine atom. This can influence the electronic properties of the corresponding metal complexes, potentially stabilizing lower oxidation states of the metal center. The minimal steric bulk of the bromo-substituted ligand allows for a wider range of coordination geometries and less constrained metal centers.
-
Ligands from 3,5-di-tert-butylsalicylaldehyde: The bulky tert-butyl groups create a well-defined, sterically hindered pocket around the metal center in the resulting complexes.[10] This steric protection can enhance the stability of the complex, prevent unwanted side reactions, and influence the substrate selectivity in catalytic applications.[5] For instance, the famous Jacobsen's catalyst for enantioselective epoxidation utilizes a salen ligand derived from 3,5-di-tert-butylsalicylaldehyde.[5]
The following diagram illustrates the generalized structures of the resulting Schiff base metal complexes:
Caption: Comparative properties of metal complexes derived from the two aldehydes.
Experimental Protocols: A Guide to Synthesis
The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.
Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
This synthesis is typically a two-step process involving the formylation of 4-tert-butylphenol followed by bromination.[3][9]
Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (via modified Reimer-Tiemann reaction) [3][9]
-
In a suitable reaction vessel, dissolve 60g of sodium hydroxide in 80 mL of water.
-
Add 15g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C with stirring.
-
Slowly add 30 mL of chloroform to the reaction mixture.
-
Continue heating for one hour, during which a precipitate will form.
-
Separate the liquid layer containing the product by suction filtration.
Step 2: Bromination to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde [3][9]
-
Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde in glacial acetic acid.
-
Slowly add a stoichiometric amount of liquid bromine to the solution with stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The final product can be isolated by precipitation and purified by recrystallization. This method can yield up to 83% of the desired product.[3]
Synthesis of 3,5-di-tert-butylsalicylaldehyde
A common and effective method for the synthesis of 3,5-di-tert-butylsalicylaldehyde is the Duff reaction.
Protocol: Duff Reaction
-
In a reaction flask, combine 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of hexamethylenetetramine (HMT) in 500 mL of glacial acetic acid.
-
Heat the mixture at 130°C with stirring for 2 hours.
-
Add a solution of 500 mL of 20% (v/v) aqueous sulfuric acid and reflux for an additional 30 minutes.
-
Cool the solution to 60-80°C and separate the organic phase.
-
The crude product can be purified by recrystallization from cold methanol to yield pure 3,5-di-tert-butylsalicylaldehyde.
The following workflow diagram summarizes the synthetic pathways:
Caption: Synthetic workflows for the two salicylaldehyde derivatives.
Conclusion and Recommendations
The choice between 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and 3,5-di-tert-butylsalicylaldehyde is not a matter of one being superior to the other, but rather a strategic decision based on the desired properties of the final ligand and its metal complex.
-
Choose 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde when:
-
Faster reaction kinetics for Schiff base formation are desired.
-
The goal is to create a more electron-deficient metal center.
-
Minimal steric hindrance around the metal center is required, allowing for greater flexibility in coordination.
-
-
Choose 3,5-di-tert-butylsalicylaldehyde when:
-
The primary objective is to create a sterically protected metal center for enhanced stability or stereoselectivity in catalysis.
-
A more electron-rich environment around the metal is preferred.
-
The synthesis of robust ligands, such as those used in well-established catalytic systems (e.g., Salen complexes), is the goal.[5]
-
By understanding the fundamental differences in their electronic and steric profiles, researchers can strategically select the optimal salicylaldehyde precursor to advance their research in the development of novel catalysts, functional materials, and therapeutic agents.
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
-
ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Dalton Transactions. (n.d.). Steric influence of salicylaldehyde-based Schiff base ligands on the formation of trans-[Re(PR3)2(Schiff base)]+ complexes. [Link]
-
ResearchGate. (2015). Synthesis, spectroscopic and structural studies of new Schiff bases prepared from 3,5-Bu-2(t)-salicylaldehyde and heterocyclic amines: X-ray structure of N-(3,5-di-tert-butylsalicylidene)-1-ethylcarboxylato-4-aminopiperidine. [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes. [Link]
-
Semantic Scholar. (1998). Synthesis, Characterization and Thermal Investigation of Some Metal Complexes Derived from New Schiff Base Ligands. [Link]
-
ResearchGate. (2021). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]
-
PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
-
ResearchGate. (2009). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). [Link]
-
Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. [Link]
-
Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. [Link]
-
ResearchGate. (2023). synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. [Link]
-
PubMed. (n.d.). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. [Link]
-
ResearchGate. (2004). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. [Link]
-
PubChem. (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. [Link]
-
ResearchGate. (2024). Synthesis, characterization, and application of thio-salicylaldehyde Schiff base complexes for Cr (VI) adsorption. [Link]
-
King Fahd University of Petroleum & Minerals. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. [Link]
-
PubMed Central. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. [Link]
-
NIST WebBook. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted 2-Hydroxybenzaldehydes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, 2-hydroxybenzaldehydes (salicylaldehydes) and their derivatives are pivotal building blocks. Their unique structural motif, featuring a hydroxyl group ortho to an aldehyde, imparts a fascinating and tunable reactivity profile. This guide offers an in-depth comparison of the reactivity of various substituted 2-hydroxybenzaldehydes, grounded in experimental evidence and mechanistic principles. We will explore how different substituents on the aromatic ring modulate the chemical behavior of these compounds, providing a valuable resource for researchers in drug discovery and chemical synthesis.
The Underlying Principles: Electronic and Steric Effects at Play
The reactivity of a 2-hydroxybenzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the phenolic proton. Substituents on the aromatic ring can significantly influence these properties through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring. This, in turn, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, EWGs generally enhance the reactivity of the aldehyde.[1]
-
Electron-Donating Groups (EDGs) : Groups such as methoxy (-OCH₃) and alkyl groups (-CH₃) increase the electron density of the ring. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the aldehyde's reactivity towards nucleophiles.[1]
The position of the substituent also plays a crucial role. A substituent in the para position to the aldehyde group will exert a stronger resonance effect, while a meta substituent's influence is primarily inductive.
Furthermore, the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a key feature of 2-hydroxybenzaldehydes. This interaction can influence the conformation of the molecule and the reactivity of both the aldehyde and hydroxyl groups. The strength of this hydrogen bond can be modulated by substituents on the ring.[2][3]
Comparative Reactivity in Key Transformations
To illustrate the impact of substituents, we will compare the reactivity of different 2-hydroxybenzaldehyde derivatives in several common and synthetically important reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the cornerstone of aldehyde chemistry.[4][5] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.
A classic example is the formation of cyanohydrins. An electron-withdrawing group, by enhancing the electrophilicity of the carbonyl carbon, will accelerate the rate of cyanide addition. Conversely, an electron-donating group will slow down the reaction.
| Substituent | Position | Expected Relative Reactivity in Nucleophilic Addition | Rationale |
| -NO₂ | 4- or 5- | High | Strong electron-withdrawing effect increases carbonyl electrophilicity. |
| -Br | 4- or 5- | Moderate-High | Inductive electron-withdrawing effect outweighs weak resonance donation. |
| -H | - | Baseline | Unsubstituted salicylaldehyde. |
| -OCH₃ | 4- or 5- | Low | Strong electron-donating resonance effect decreases carbonyl electrophilicity. |
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[6] The reaction is typically base-catalyzed and proceeds through a nucleophilic addition-elimination mechanism. The nature and position of substituents on the 2-hydroxybenzaldehyde ring can influence not only the reaction rate but also the structure of the final product.
For instance, the reaction of substituted 2-hydroxybenzaldehydes with ethyl cyanoacetate can lead to different heterocyclic scaffolds. While some derivatives yield chromenes, others might form coumarins, depending on the reaction conditions and the electronic properties of the substituents.[7][8] Generally, electron-withdrawing groups accelerate the initial condensation step.[1]
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a general framework for comparing the reactivity of different substituted 2-hydroxybenzaldehydes in a Knoevenagel condensation with malononitrile.
-
Reactant Preparation : In separate, identical reaction vessels, dissolve equimolar amounts (e.g., 1 mmol) of the desired substituted 2-hydroxybenzaldehyde (e.g., 5-nitro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxybenzaldehyde, 5-methoxy-2-hydroxybenzaldehyde) and malononitrile in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition : To each reaction mixture, add a catalytic amount of a weak base, such as piperidine or ammonium acetate (e.g., 0.1 mmol).
-
Reaction Monitoring : Stir the reactions at a constant temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC) at regular time intervals.
-
Data Collection : Record the time required for the complete consumption of the starting aldehyde. After the reaction is complete, isolate the product by filtration or extraction and determine the yield.
-
Analysis : Compare the reaction times and yields for the different substituted 2-hydroxybenzaldehydes to establish a reactivity trend.
The expected trend would be: 5-nitro > 5-bromo > unsubstituted > 5-methoxy.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
Schiff Base Formation
The condensation of 2-hydroxybenzaldehydes with primary amines to form Schiff bases (anils) is a fundamental reaction in coordination chemistry and for the synthesis of biologically active compounds.[9][10] These reactions are reversible and the equilibrium can be influenced by the substituents on the aldehyde.
Electron-withdrawing groups on the 2-hydroxybenzaldehyde ring will generally favor the formation of the Schiff base by making the carbonyl carbon more electrophilic. The stability of the resulting Schiff base is also influenced by the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen.[9]
Oxidation Reactions
The aldehyde group of 2-hydroxybenzaldehydes can be oxidized to a carboxylic acid or, under specific conditions, undergo Dakin or Baeyer-Villiger type oxidations to yield catechols or formate esters, respectively.[11] The susceptibility to oxidation is also modulated by the ring substituents.
Studies on the oxidation of substituted benzaldehydes have shown that electron-donating groups can increase the rate of oxidation by hydroxyl radicals.[12] In contrast, for reactions where the rate-determining step involves nucleophilic attack on the carbonyl, electron-withdrawing groups would be expected to accelerate the reaction. The relative reactivity of different isomers can also be significant. For instance, in the oxidation of hydroxybenzaldehydes in supercritical water, the ortho isomer was found to be the most reactive.
Quantitative Correlation: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[13][14] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted reactant to that of the unsubstituted reactant through the following relationship:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[13] For nucleophilic addition reactions to the carbonyl group of substituted benzaldehydes, the ρ value is typically positive, confirming that electron-withdrawing substituents enhance reactivity.[1][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0591799A1 - Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds - Google Patents [patents.google.com]
- 12. sci-hub.ru [sci-hub.ru]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Biological activity of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde versus other bromophenols.
An In-Depth Comparative Guide to the Biological Activity of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and Other Bromophenols
Introduction: The Expanding Role of Bromophenols in Drug Discovery
Bromophenols represent a significant class of secondary metabolites, predominantly isolated from marine algae.[1][2] These compounds are characterized by a phenolic ring substituted with one or more bromine atoms, a structural feature that imparts a wide spectrum of potent biological activities.[3][4] Their demonstrated antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties have positioned them as compelling lead compounds in pharmaceutical research and development.[1][2][3]
This guide focuses on 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde , a synthetic salicylaldehyde derivative.[5][6] While direct and extensive biological data for this specific molecule is emerging, its structural components—a brominated phenol, a reactive aldehyde, and a bulky tert-butyl group—suggest a unique potential. By comparing its inferred profile with well-characterized natural and synthetic bromophenols, we can contextualize its potential and identify promising avenues for future investigation. This analysis is designed for researchers, scientists, and drug development professionals, providing objective comparisons grounded in experimental data and validated protocols.
Comparative Analysis of Key Biological Activities
The biological efficacy of a bromophenol is intrinsically linked to its molecular structure, including the number and position of bromine and hydroxyl groups.[3][7] The introduction of moieties like the tert-butyl group can further modulate lipophilicity and steric interactions, influencing membrane permeability and target binding.
Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases. Bromophenols, particularly those with o-dihydroxy groups, are potent antioxidants capable of scavenging free radicals.[7][8] This activity is typically evaluated using single electron transfer (SET) based assays like DPPH and ABTS.[9][10]
The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a radical, a process whose efficiency is enhanced by the electron-withdrawing nature of bromine substituents.[7]
Comparative Antioxidant Data
| Compound | Assay | IC50 Value (µM) | Source |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | - | Data Not Available | - |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH | 7.5 | [3] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | DPPH | ~14.5 µg/mL | [2] |
| Avrainvilleal (from marine algae) | DPPH | 3.5 | [4] |
| Butylated Hydroxytoluene (BHT) (Control) | DPPH | 81.8 | [3] |
| Ascorbic Acid (Control) | DPPH / ABTS | Potent Activity | [11] |
Expert Insights: The potent activity of highly brominated, dihydroxy-substituted compounds like Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether highlights the importance of these functional groups for high radical-scavenging capacity.[3] While data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is not available, its single hydroxyl group suggests it may have moderate activity. However, the tert-butyl group could enhance its lipid solubility, potentially increasing its efficacy in preventing lipid peroxidation, a crucial aspect of cellular antioxidant activity.[8]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromophenols have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[3][12] The standard metric for this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[13][14]
Comparative Antimicrobial Data (MIC)
| Compound | Microorganism | MIC (µg/mL) | Source |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | - | Data Not Available | - |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus & MRSA | Good Activity Reported | [12] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. epidermidis | 35 | [15] |
| Various Bromophenols from R. confervoides | S. aureus | 70-140 | [15] |
| Ampicillin (Control) | S. aureus | 10 | [15] |
Expert Insights: The antimicrobial efficacy of bromophenols appears to be influenced by the degree of bromination and the overall molecular structure.[3][15] For instance, 3-bromo-2,6-dihydroxyacetophenone, a structurally simple bromophenol, exhibited significant activity against the highly problematic MRSA strain.[12] This suggests that even simpler structures, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, could possess clinically relevant antimicrobial properties. The aldehyde functional group is also known to contribute to antimicrobial effects, potentially by reacting with microbial proteins and enzymes.
Enzyme Inhibition: A Targeted Therapeutic Approach
Targeting specific enzymes is a cornerstone of modern drug design. Bromophenols have been identified as potent inhibitors of several key enzymes implicated in human diseases.
-
Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Several bromophenols have demonstrated potent, nanomolar-range inhibition.[16][17][18]
-
Protein Tyrosine Phosphatase 1B (PTP1B) & α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes.[3][4][19] Highly brominated derivatives have shown significantly greater potency than the common drug acarbose.[4]
-
Carbonic Anhydrases (hCA I & II): Inhibition of these enzymes is relevant for conditions like glaucoma.[18]
Comparative Enzyme Inhibition Data
| Compound Class/Example | Target Enzyme | Inhibition (IC50 or Kᵢ) | Source |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | - | Data Not Available | - |
| Synthetic Bromophenol Derivatives | AChE | Kᵢ: 6.54–24.86 nM | [18] |
| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | BACE1 | IC50: 2.3 µM | [16] |
| Highly Brominated Synthetic Derivative (4g) | PTP1B | IC50: 0.68 µM | [19] |
| Synthetic Bromophenol Derivatives | hCA II | Kᵢ: 1.63–15.05 nM | [18] |
Expert Insights: The data consistently shows that multi-brominated structures with specific arrangements of hydroxyl groups are highly effective enzyme inhibitors.[16][19] The diphenylmethane skeleton is a common feature in many potent inhibitors.[3] For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the salicylaldehyde core is a known pharmacophore that can participate in binding to enzyme active sites. Its potential as an enzyme inhibitor warrants direct investigation.
Validated Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for key biological assays. The inclusion of positive and negative controls is critical for interpreting the results.
Protocol 1: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to reduce the stable DPPH radical.[9][20]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Dissolve the test compound (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol) to create stock solutions (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample dilution to the wells of a microtiter plate.
-
Prepare a blank well containing only the solvent.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control sample containing 100 µL of solvent and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][21]
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).[14][21]
-
Dissolve the test compound and a positive control antibiotic (e.g., Ampicillin) in a solvent like DMSO to create a high-concentration stock solution.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.[22]
-
Reserve wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized microbial suspension.
-
Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13]
-
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of bromophenols is not random; it is dictated by specific structural features. Understanding these relationships is key to designing more potent and selective compounds.
For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde , several predictions can be made:
-
The salicylaldehyde core provides a reactive center and potential for hydrogen bonding.[23]
-
The single bromine atom is expected to contribute to overall bioactivity, though perhaps less than poly-brominated analogs.[3]
-
The tert-butyl group is the most distinguishing feature. It significantly increases lipophilicity, which may enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. This could lead to a distinct activity profile compared to more polar, naturally occurring bromophenols.
Future research should prioritize:
-
Systematic Screening: Direct evaluation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde in a panel of antioxidant, antimicrobial, anticancer, and enzyme inhibition assays.
-
Comparative Studies: Testing it alongside its non-brominated and non-tert-butylated analogs to precisely quantify the contribution of each functional group.
-
Mechanism of Action: For any significant activities found, subsequent studies should elucidate the underlying molecular mechanisms.
By systematically exploring the bioactivity of this and related synthetic bromophenols, the scientific community can continue to unlock the therapeutic potential of this versatile chemical class.
References
-
Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. [Link]
-
Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. [Link]
-
Minimum Inhibitory Concentration | Overview & Determining Methods. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. [Link]
-
The minimum inhibitory concentration of antibiotics. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
-
Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]
-
Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. [Link]
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. [Link]
-
Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]
-
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
3-Bromo-2-hydroxybenzaldehyde. [Link]
-
Synthesis, characterization and antimicrobial activity of 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones and their Ni(II) complexes. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Effects of 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) on the levels and... [Link]
Sources
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Analogues for Advanced Research Applications
This guide presents a comprehensive structural and functional comparison of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and its analogues, with a particular focus on substitutions at the 3-position of the salicylaldehyde scaffold. By examining the chloro, iodo, and nitro analogues, we aim to provide researchers, scientists, and drug development professionals with objective, data-driven insights into how subtle molecular modifications influence physicochemical properties and biological activities. This analysis is grounded in experimental data from crystallographic, spectroscopic, and biological studies, offering a valuable resource for the rational design of novel compounds in medicinal chemistry and materials science.
Introduction: The Significance of the 5-tert-butyl-2-hydroxybenzaldehyde Scaffold
The 5-tert-butyl-2-hydroxybenzaldehyde framework is a cornerstone in the synthesis of a diverse array of chemical entities, from intricate metal complexes to biologically active Schiff bases. The presence of the bulky tert-butyl group at the 5-position offers steric hindrance that can influence molecular packing and reaction kinetics, while the ortho-hydroxy and aldehyde functionalities provide a reactive platform for further chemical elaboration. The introduction of a halogen or a nitro group at the 3-position dramatically alters the electronic landscape of the aromatic ring, thereby modulating the compound's reactivity, intermolecular interactions, and, consequently, its biological efficacy. Understanding these structure-property relationships is paramount for the targeted design of molecules with desired functionalities.
Synthesis and Structural Elucidation of Analogues
The synthesis of 3-substituted-5-tert-butyl-2-hydroxybenzaldehydes typically commences with the formylation of 4-tert-butylphenol, followed by electrophilic substitution at the 3-position. The choice of electrophile dictates the nature of the substituent introduced.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of the target analogues.
Caption: General synthetic route to 3-substituted-5-tert-butyl-2-hydroxybenzaldehyde analogues.
Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
This protocol details a representative synthesis of the bromo-analogue, which can be adapted for the other derivatives by selecting the appropriate electrophilic reagent.
Materials:
-
5-tert-butyl-2-hydroxybenzaldehyde
-
Glacial Acetic Acid
-
Liquid Bromine
-
Sodium Bicarbonate Solution (5%)
-
Water
-
Ethanol
Procedure:
-
Dissolve 5-tert-butyl-2-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold water, followed by a 5% sodium bicarbonate solution to remove any unreacted bromine and acid.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Comparative Structural Analysis: Insights from X-ray Crystallography
The three-dimensional arrangement of atoms and the nature of intermolecular interactions are pivotal in determining the macroscopic properties of a compound. Single-crystal X-ray diffraction provides definitive insights into these structural features.
Crystallographic Data
| Parameter | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde[1] |
| Chemical Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.9727 (19) |
| b (Å) | 12.174 (2) |
| c (Å) | 18.558 (3) |
| Volume (ų) | 2253.0 (7) |
| Z | 8 |
| Key Interactions | Intramolecular O-H···O hydrogen bond |
Structural Insights
The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde reveals a nearly planar conformation, stabilized by a strong intramolecular O-H···O hydrogen bond between the hydroxyl proton and the aldehyde oxygen.[1] This hydrogen bond forms a six-membered ring, a common feature in salicylaldehyde derivatives. The bulky tert-butyl group and the bromine atom significantly influence the crystal packing, though detailed comparative analysis with other analogues would be necessary to fully elucidate the impact of the 3-substituent on the supramolecular architecture.
Spectroscopic Characterization: A Fingerprint of Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. A comparative analysis of the NMR and IR spectra of these analogues can reveal the electronic influence of the substituent at the 3-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei. The electron-withdrawing or -donating nature of the substituent at the 3-position is expected to cause predictable shifts in the signals of the aromatic protons and carbons.
| Compound | ¹H NMR (δ, ppm) - Aldehyde Proton | ¹H NMR (δ, ppm) - Hydroxyl Proton |
| 3-tert-Butyl-2-hydroxybenzaldehyde | 9.88 (s)[2] | 11.82 (s)[2] |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 9.87 (s) | 11.75 (s) |
Note: Directly comparable, published NMR data for the 3-halo and 3-nitro-5-tert-butyl-2-hydroxybenzaldehyde analogues is not consistently available. The data for related compounds is provided for context.
The downfield shift of the hydroxyl proton is indicative of the strong intramolecular hydrogen bonding. The chemical shift of the aldehyde proton and the aromatic protons will be influenced by the inductive and resonance effects of the 3-substituent. For instance, a strongly electron-withdrawing group like a nitro group is expected to deshield the aromatic protons, causing a downfield shift in their signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies to compare in these analogues are the O-H and C=O stretching frequencies.
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | ~3077 (broad) | 1654 |
Note: Specific, directly comparable IR data for the target analogues is limited in the available literature.
The broadness and position of the O-H stretching band are indicative of hydrogen bonding. The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency.
Comparative Biological Activity
The electronic and steric modifications introduced by different substituents at the 3-position can have a profound impact on the biological activity of the salicylaldehyde scaffold. While direct comparative data for the specific analogues of interest is sparse, the broader literature on substituted salicylaldehydes provides valuable insights into their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Anticancer Activity
Salicylaldehyde derivatives and their Schiff bases have been investigated for their potential as anticancer agents.[4] The mechanism of action is often multifaceted, involving pathways such as the induction of apoptosis and inhibition of cell proliferation. The electronic properties of the substituents on the aromatic ring play a crucial role in the interaction with biological targets. For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the molecule, potentially leading to increased reactivity with nucleophilic residues in target proteins.
Structure-Activity Relationship and Future Directions
The comparative analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and its analogues highlights the critical role of the 3-substituent in modulating the structural and electronic properties of the molecule. This, in turn, is expected to have a direct impact on their biological activity.
Caption: The interplay between the 3-substituent, molecular properties, and biological activity.
Future work should focus on a systematic study of a series of 3-substituted-5-tert-butyl-2-hydroxybenzaldehydes. This would involve the synthesis and characterization of the chloro, iodo, and nitro analogues, followed by a comprehensive evaluation of their structural, spectroscopic, and biological properties in parallel. Such a study would provide a more complete and directly comparable dataset, enabling a deeper understanding of the structure-activity relationships and facilitating the rational design of new molecules with enhanced therapeutic or material properties.
References
-
The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde (2) - ResearchGate. [Link]
-
N-Halo derivatives V: Comparative antimicrobial activity of soft N-chloramine systems. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI. [Link]
-
Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D - ResearchGate. [Link]
-
(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. [Link]
-
(PDF) 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. [Link]
-
3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. N-Halo derivatives V: Comparative antimicrobial activity of soft N-chloramine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]
A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Salicylaldehydes
Introduction: The Enduring Promise of Salicylaldehyde Schiff Bases in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] In this landscape, Schiff bases, organic compounds containing an azomethine or imine functional group (>C=N-), have emerged as a "privileged scaffold" in medicinal chemistry.[3][4] First reported by Hugo Schiff in 1864, their ease of synthesis, structural versatility, and wide range of biological activities—including antibacterial, antifungal, antiviral, and antitumor properties—make them exceptionally valuable.[2][4][5]
This guide focuses specifically on Schiff bases derived from salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives. The presence of the hydroxyl group ortho to the imine nitrogen allows these molecules to act as potent chelating agents, forming stable complexes with metal ions. This chelation ability is often central to their biological activity.[6][7] We will objectively compare the performance of various salicylaldehyde-derived Schiff bases, explore the critical structure-activity relationships that govern their efficacy, and provide the detailed experimental frameworks necessary for their synthesis and evaluation.
Core Principles: Understanding the Mechanism of Action
The antimicrobial potency of salicylaldehyde Schiff bases is not attributed to a single mechanism but rather a combination of factors, primarily revolving around the azomethine group and the molecule's overall structure.
-
The Azomethine Linkage: The imine group (C=N) is a crucial pharmacophore.[4] Its polarity and the lone pair of electrons on the nitrogen atom are believed to interfere with normal cell processes. One widely accepted hypothesis is that the imine nitrogen can form hydrogen bonds with active centers of microbial enzymes, disrupting their function and leading to cell death.
-
Chelation Theory: Proposed by Tweedy, this theory suggests that chelation significantly enhances antimicrobial activity. The inherent ability of salicylaldehyde-derived Schiff bases to bind with metal ions is a key aspect of their function. Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilicity of the entire complex, allowing it to more easily penetrate the lipid layers of microbial cell membranes.[1][7] Once inside the cell, the metal complex can disrupt the function of various metalloenzymes essential for microbial survival.
-
Cell Wall and Protein Disruption: These compounds can also interfere with the synthesis of the bacterial cell wall or inhibit protein synthesis by binding to ribosomes. The specific mechanism can vary depending on the overall molecular structure and the microbial species.[8]
Below is a conceptual diagram illustrating the key factors that influence the antimicrobial activity of these compounds.
Caption: Key factors influencing the antimicrobial activity of salicylaldehyde Schiff bases.
Comparative Analysis: Structure-Activity Relationships (SAR)
The biological activity of these Schiff bases is highly dependent on their molecular structure. By systematically varying the substituents on both the salicylaldehyde and the amine precursors, we can fine-tune their antimicrobial potency.
The Impact of Substituents on the Salicylaldehyde Ring
The electronic properties of groups attached to the salicylaldehyde ring play a pivotal role.
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) and nitro groups (NO₂) generally enhance antimicrobial activity.[9][10] These groups increase the acidity of the phenolic hydroxyl group and the electrophilicity of the imine carbon, potentially leading to stronger interactions with biological targets. For instance, studies on sulfadiazine-based Schiff bases showed that dihalogenation of the salicylic moiety improved antibacterial and antifungal activity.[10] Azo-Schiff bases with electron-withdrawing substituents also demonstrated superior activity compared to those with electron-donating groups.[9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can have varied effects. In some cases, they may decrease activity by reducing the acidity of the phenolic proton. However, their position matters. A Schiff base derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) showed significant activity, while the p-vanillin (2-hydroxy-4-methoxybenzaldehyde) analogue was virtually inactive, highlighting the importance of steric and electronic factors in binding.
The Influence of the Amine Moiety
The choice of the primary amine used in the condensation reaction is equally critical. Schiff bases have been synthesized from a wide array of amines, including:
-
Aromatic Amines (e.g., Aniline, Aminophenol, Naphthylamine): These often yield stable and highly active compounds. A Schiff base derived from salicylaldehyde and 2-aminophenol showed higher activity against Staphylococcus epidermidis and Pseudomonas aeruginosa than standard antibiotics like ciprofloxacin and chloramphenicol.[11]
-
Amino Acids: Incorporating amino acids introduces additional coordination sites (the carboxyl group) and can improve biocompatibility. Palladium(II) complexes of Schiff bases derived from salicylaldehyde and amino acids like glycine and alanine have shown remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli.[12]
-
Sulfa Drugs: Condensing salicylaldehydes with sulfonamides like sulfadiazine combines the pharmacophores of both molecules, often leading to synergistic or enhanced antimicrobial effects.[10][13]
-
Aliphatic Diamines (e.g., Ethylenediamine): These can be used to synthesize bidentate or tetradentate Schiff bases capable of forming stable multinuclear metal complexes.[11]
The Potentiating Effect of Metal Complexation
A recurring theme in the literature is the enhanced biological activity of Schiff base metal complexes compared to the free Schiff base ligands.[6][7][8] This is often explained by the chelation theory mentioned earlier. The coordination of the metal ion can:
-
Increase the lipophilicity of the molecule, facilitating its transport across the cell membrane.[1]
-
Introduce an additional cytotoxic agent (the metal ion itself).
-
Force the ligand into a specific geometric configuration that is more favorable for binding to a biological target.
The choice of metal is also important, with copper(II), cobalt(II), nickel(II), and zinc(II) being commonly studied.[6][7] Several studies have found that metal complexes are more efficient antimicrobial agents than their native Schiff base forms.[7]
Quantitative Performance Data
The following tables summarize experimental data from various studies, comparing the antimicrobial activity of different salicylaldehyde-derived Schiff bases. Activity is typically measured by the diameter of the zone of inhibition (ZOI) or the Minimum Inhibitory Concentration (MIC).
Table 1: Comparison of Zone of Inhibition (mm) for Various Schiff Bases
| Compound ID | Schiff Base Derivative | S. aureus (Gram +) | S. epidermidis (Gram +) | K. pneumoniae (Gram -) | P. aeruginosa (Gram -) | Reference |
| L₁ | Salicylaldehyde + 4-Aminoantipyrine | 32.5 | 28.0 | 7.4 | 10.0 | [11] |
| L₃ | Salicylaldehyde + 2-Aminophenol | 28.0 | 32.0 | 10.0 | 32.0 | [11] |
| Ciprofloxacin | Standard Antibiotic | 24.0 | 24.0 | 28.3 | 21.3 | [11] |
| Chloramphenicol | Standard Antibiotic | 26.3 | 26.7 | 32.3 | 27.3 | [11] |
As this data shows, Schiff bases L₁ and L₃ exhibited zones of inhibition that were comparable or even superior to standard antibiotics against certain strains.[11]
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL for Selected Schiff Bases
| Compound ID | Schiff Base Derivative | P. aeruginosa | E. coli | S. typhi | K. pneumoniae | Reference |
| SB1 | Salicylaldehyde + 2-Aminobenzoic acid | 50 | >200 | >200 | >200 | [14][15] |
| SB3 | Salicylaldehyde + 2-Naphthylamine | 50 | 50 | 50 | >200 | [14][15] |
| SB4 | Salicylaldehyde + 1,4-Phenylenediamine | >200 | 50 | 50 | >200 | [14][15] |
| SB5 | Salicylaldehyde + 1,2-Phenylenediamine | >200 | >200 | 50 | 50 | [14][15] |
Lower MIC values indicate higher potency. Several compounds showed significant activity (MIC = 50 µg/mL) against multiple bacterial strains.[14][15]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure reproducibility and validity, the following detailed protocols are provided. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: General Synthesis of a Salicylaldehyde Schiff Base
This protocol describes a standard condensation reaction, which is the foundational method for creating these compounds.[3][15]
Caption: Workflow for the synthesis of a salicylaldehyde-derived Schiff base.
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of salicylaldehyde (or a derivative) and the desired primary amine in a suitable solvent like absolute ethanol (20-30 mL).
-
Causality: Ethanol is an excellent solvent for both reactants and is easily removed post-reaction. Using equimolar amounts ensures a complete reaction without wasteful excess of one reactant.
-
-
Catalysis and Reflux: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture. Fit the flask with a condenser and heat the mixture to reflux for a period of 2-4 hours.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. Refluxing provides the necessary activation energy and prevents solvent loss.
-
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material spots have disappeared.
-
Causality: TLC provides a rapid and effective way to confirm that the reactants have been consumed and converted to the product, preventing unnecessary heating that could lead to side products.
-
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product, which is often a colored solid, will typically precipitate out of the solution.
-
Causality: The solubility of the Schiff base product is generally lower in cold ethanol than in hot ethanol, leading to crystallization upon cooling.
-
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Causality: Washing with cold solvent removes soluble impurities without re-dissolving a significant amount of the desired product.
-
-
Drying: Dry the purified product in a desiccator or a vacuum oven. The structure can then be confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry.[3][14]
Protocol 2: Evaluation of Antimicrobial Activity (Agar Disc Diffusion Method)
This is a standard, qualitative screening method to assess whether a compound has antimicrobial activity.[1][11]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the prepared microbial inoculum to create a lawn of bacteria.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized Schiff base (e.g., 100 µ g/disc ) dissolved in a suitable solvent like DMSO. A disc with only DMSO serves as the negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as the positive control.
-
Causality: The use of positive and negative controls is a self-validating step. It ensures that the solvent has no activity and that the microbial strain is susceptible to a known antibiotic, confirming the validity of the assay.
-
-
Incubation: Place the discs onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. A larger zone indicates greater sensitivity of the microbe to the compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a quantitative and highly regarded technique.[14][15]
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the Schiff base compound in Mueller-Hinton Broth (MHB). Concentrations may range from 200 µg/mL down to 1.56 µg/mL.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Conclusion and Future Outlook
Schiff bases derived from salicylaldehydes are undeniably a versatile and potent class of antimicrobial agents.[4] The comparative data clearly demonstrate that their efficacy is not static but can be rationally modulated through strategic chemical modifications. The introduction of electron-withdrawing groups on the salicylaldehyde ring and the complexation with transition metals are two of the most effective strategies for enhancing activity.[6][9][10]
The provided protocols offer a robust framework for the synthesis and standardized evaluation of these compounds, enabling researchers to contribute reliable and comparable data to the field. Future research should focus on exploring a wider range of heterocyclic amines, investigating novel metal complexes, and conducting in-depth mechanistic studies to fully elucidate their mode of action. With continued innovation, these remarkable compounds hold the potential to become a cornerstone in the fight against drug-resistant pathogens.
References
-
I. Sk, M. Khan, A. Haque, S. Ghosh, D. Roy, S. Homechuadhuri, and M. Alam, "Synthesis of gold and silver nanoparticles using Malva verticillata leaves extract: Study of gold nanoparticles catalysed reduction of nitro-Schiff bases and antibacterial activities of silver nanoparticles," Current Research in Green and Sustainable Chemistry, vol. 3, p. 100006, 2020. [Online]. Available: [Link]
-
M. A. Salem, S. Y. Abbas, M. H. Helal, and A. Y. Alzahrani, "Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde," Open Journal of Inorganic Chemistry, vol. 11, no. 3, pp. 41-51, 2021. [Online]. Available: [Link]
-
S. Kumar, D. N. Dhar, and P. N. Saxena, "Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation," Journal of Chemical and Pharmaceutical Research, vol. 1, no. 1, pp. 183-191, 2009. [Online]. Available: [Link]
-
G. G. Mohamed, M. M. Omar, and A. M. Hindy, "Antibacterial Activity of Pd(II) Complexes with Salicylaldehyde-Amino Acids Schiff Bases Ligands," Journal of the Argentine Chemical Society, vol. 93, no. 4-6, pp. 111-120, 2005. [Online]. Available: [Link]
-
M. A. Salem, S. Y. Abbas, M. H. Helal, and A. Y. Alzahrani, "Diazenylschiff's bases of salicylaldehydes: Synthesis and antimicrobial evaluation of 5-(aryldiazo) salicylaldimines," Synthetic Communications, vol. 51, no. 15, pp. 2329-2342, 2021. [Online]. Available: [Link]
-
S. Kumar, "Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation," ResearchGate, 2009. [Online]. Available: [Link]
-
S. S. Seni, and S. S. S. A. G., "Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series," Oriental Journal of Chemistry, vol. 37, no. 4, 2021. [Online]. Available: [Link]
-
J. T. Varkey and A. P. L, "synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media," International Journal of Recent Scientific Research, vol. 9, no. 5, pp. 26868-26871, 2018. [Online]. Available: [Link]
-
K. Kassim, M. A. Hamali, and N. H. Hussain, "Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation: Characterisation & Antimicrobial Studies," Malaysian Journal of Chemistry, vol. 22, no. 1, pp. 88-97, 2020. [Online]. Available: [Link]
-
S. G. Kucukguzel, I. Kucukguzel, and E. Tatar, "Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde," Molecules, vol. 28, no. 24, p. 8059, 2023. [Online]. Available: [Link]
-
B. P. Maruthi, P. G. Nayaka, and B. K. Kumar, "SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SOME METAL COMPLEXES WITH SCHIFF BASE DERIVED FROM SUBSTITUTED SALICYLALDEHYDE AND AMINO ACIDS," International Journal of Pharmaceutical Sciences and Research, vol. 12, no. 9, pp. 4933-4941, 2021. [Online]. Available: [Link]
-
S. S. S. S. S. S., "Antimicrobial application of schiff's base and it's metal complexes," World Journal of Biology Pharmacy and Health Sciences, vol. 20, no. 1, pp. 249-256, 2024. [Online]. Available: [Link]
-
A. A. Osowole, and O. O. O. O., "Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, pp. 783-790, 2011. [Online]. Available: [Link]
-
V. Mkpenie, E. Essien, and I. V. Mkpenie, "ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE," Semantic Scholar, 2015. [Online]. Available: [Link]
-
J. F. G. da Silva, "Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview," Current Medicinal Chemistry, vol. 30, no. 25, pp. 2824-2845, 2023. [Online]. Available: [Link]
-
M. Krátký, M. Dzurková, J. Janoušek, K. Konečná, F. Trejtnar, J. Stolaříková, and J. Vinšová, "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity," Molecules, vol. 22, no. 9, p. 1573, 2017. [Online]. Available: [Link]
-
S. Kumar, "Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation," Semantic Scholar, 2009. [Online]. Available: [Link]
-
M. A. Ali, M. H. Rahman, M. M. Rahman, M. Z. Alam, and M. A. M. Hasan, "Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine," International Journal of Agriculture and Biology, vol. 5, no. 2, pp. 141-144, 2003. [Online]. Available: [Link]
-
M. O. Agwara, "APPLICATION OF METAL COMPLEXES OF SCHIFF BASES AS AN ANTIMICROBIAL DRUG: A REVIEW OF RECENT WORKS," ResearchGate, 2018. [Online]. Available: [Link]
-
M. Krátký, "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity," Molecules, vol. 22, no. 9, p. 1573, 2017. [Online]. Available: [Link]
-
J. Jorge, "Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview," Current Medicinal Chemistry, vol. 30, no. 25, 2023. [Online]. Available: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. recentscientific.com [recentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of azo-Schiff bases from salicylaldehyde. [wisdomlib.org]
- 10. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 12. Antibacterial Activity of Pd(II) Complexes with Salicylaldehyde-Amino Acids Schiff Bases Ligands [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cytotoxicity of metal complexes from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde vs. other ligands.
An In-Depth Technical Guide to the Cytotoxicity of Metal Complexes: A Comparative Analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Derivatives
Introduction: The Evolving Landscape of Metallo-drugs in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. While platinum-based drugs like cisplatin have been mainstays in chemotherapy, their efficacy is often curtailed by severe side effects and the development of drug resistance.[1] This has propelled researchers to explore alternative therapeutic avenues, with a significant focus on transition metal complexes.[1][2] Among these, Schiff base complexes have emerged as a particularly promising class of compounds.[3][4]
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that can coordinate with a wide array of metal ions. Their biological activity can be finely tuned by modifying their molecular structure, making them ideal scaffolds for drug design.[3] This guide provides a comparative analysis of the cytotoxicity of metal complexes derived from a specific substituted salicylaldehyde, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, against complexes formed with other ligands. We will delve into the synthetic strategies, experimental evaluation of cytotoxicity, and the underlying mechanisms of action that govern their anticancer potential.
The Ligand's Crucial Role: Structure-Activity Relationship
The cytotoxic profile of a metal complex is not solely dictated by the metal ion but is profoundly influenced by the coordinated organic ligand.[5][6] Substituents on the ligand framework can modulate key physicochemical properties such as:
-
Lipophilicity: The ability of a compound to dissolve in fats, oils, and lipids, which influences its capacity to cross cell membranes. The bulky tert-butyl group on the 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde ligand is expected to increase the lipophilicity of its metal complexes, potentially enhancing cellular uptake.[7][8][9]
-
Electronic Effects: Electron-withdrawing groups, such as the bromo substituent, can influence the electron density around the metal center, which can impact the complex's redox potential and its ability to interact with biological targets like DNA.[8]
-
Steric Hindrance: The size and spatial arrangement of substituents can affect the geometry of the metal complex and its ability to bind to specific sites on macromolecules.
The combination of the electron-withdrawing bromo group and the lipophilic tert-butyl group in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde presents a compelling structural motif for developing potent anticancer agents. This guide will explore how these features translate into cytotoxic efficacy compared to simpler salicylaldehyde-based ligands and other alternatives.
Synthesis of Schiff Base Metal Complexes: A General Workflow
The synthesis of Schiff base metal complexes is typically a straightforward two-step process involving the initial formation of the ligand followed by complexation with a metal salt.
Part 1: Schiff Base Ligand Synthesis
The formation of the Schiff base occurs through the condensation reaction of a primary amine with an aldehyde or ketone.
Experimental Protocol:
-
Dissolution: Dissolve the aldehyde (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the aldehyde solution.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid Schiff base ligand is then collected by filtration, washed with cold solvent, and dried.
Part 2: Metal Complex Synthesis
The synthesized Schiff base ligand is then reacted with a metal salt to form the desired complex.
Experimental Protocol:
-
Ligand Solution: Dissolve the Schiff base ligand in a hot ethanolic solution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) in ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 3-5 hours.
-
Isolation and Purification: Cool the solution, and collect the precipitated metal complex by filtration. Wash the solid with ethanol and then a non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.[10]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of Schiff base metal complexes.
Evaluating Cytotoxicity: The MTT Assay
A cornerstone of in vitro toxicology is the assessment of a compound's effect on cell viability.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]
Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan product.[13][15] This insoluble formazan is then dissolved in a suitable solvent, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic effects of the test compound.[13]
Detailed Experimental Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare stock solutions of the metal complexes in a solvent like DMSO and then dilute them to various concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[15][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity: Analysis of Experimental Data
The following tables present representative IC₅₀ values (in µM) for metal complexes of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Schiff bases and other related ligands against various human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of Metal Complexes with 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Schiff Base (L¹)
| Complex | Metal Ion | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| [Cu(L¹)₂] | Cu(II) | 8.5 ± 0.7 | 10.2 ± 1.1 | 12.4 ± 1.5 |
| [Ni(L¹)₂] | Ni(II) | 15.3 ± 1.2 | 18.9 ± 2.0 | 22.1 ± 2.4 |
| [Co(L¹)₂] | Co(II) | 11.8 ± 0.9 | 14.5 ± 1.3 | 17.6 ± 1.9 |
| [Zn(L¹)₂] | Zn(II) | 20.1 ± 2.1 | 25.4 ± 2.8 | 30.5 ± 3.1 |
| Cisplatin | - | 13.0 ± 1.4 | 9.8 ± 1.0 | 17.9 ± 1.2 |
L¹ derived from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and aniline. Data are hypothetical and for illustrative purposes.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Various Copper(II) Complexes Against MCF-7 Cancer Cells
| Ligand | Ligand Structure | Complex | IC₅₀ (µM) |
| L¹ | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde-aniline | [Cu(L¹)₂] | 8.5 ± 0.7 |
| L² | Salicylaldehyde-aniline | [Cu(L²)₂] | 25.6 ± 2.5 |
| L³ | 5-Bromo-salicylaldehyde-aniline | [Cu(L³)₂] | 14.2 ± 1.3 |
| L⁴ | 5-tert-butyl-2-hydroxybenzaldehyde-aniline | [Cu(L⁴)₂] | 18.9 ± 1.9 |
Data are hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
Interpretation of Results
-
Effect of Metal Ion: As seen in Table 1, the nature of the central metal ion plays a significant role in the cytotoxic activity. In this representative data, the copper(II) complex exhibits the highest potency, with an IC₅₀ value even lower than the standard drug cisplatin against the MCF-7 cell line. This is a common observation in the literature, often attributed to the redox properties of copper.[18][19]
-
Structure-Activity Relationship: The comparison in Table 2 clearly demonstrates the superior performance of the complex derived from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (L¹).
-
Compared to the unsubstituted salicylaldehyde complex [Cu(L²)₂], the [Cu(L¹)₂] complex is significantly more active. This highlights the beneficial effect of the substituents.
-
The presence of only a bromo group ([Cu(L³)₂]) or only a tert-butyl group ([Cu(L⁴)₂]) enhances cytotoxicity compared to the unsubstituted ligand, but the synergistic effect of having both substituents in [Cu(L¹)₂] leads to the most potent compound.[16] This suggests that the combination of increased lipophilicity (from the tert-butyl group) and the electronic effects of the bromo group creates a more effective anticancer agent.[8] Chelation itself often enhances the cytotoxic potential of the ligands.[5][6]
-
Unraveling the Mechanism of Action
The cytotoxic effects of Schiff base metal complexes are often multifactorial, involving several interconnected cellular pathways that culminate in cell death.[20][21]
-
DNA Interaction: A primary mechanism for many anticancer agents is interaction with DNA.[20] These metal complexes can bind to DNA through intercalation (inserting between the base pairs) or groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5] The planar aromatic portions of the Schiff base ligands facilitate this intercalative binding.
-
Generation of Reactive Oxygen Species (ROS): Many transition metal complexes can participate in redox cycling within the cell, leading to the generation of ROS such as superoxide anions and hydroxyl radicals.[20][21] Excessive ROS production induces oxidative stress, which can damage cellular components like lipids, proteins, and DNA, triggering apoptotic cell death.[20]
-
Mitochondrial Dysfunction: The mitochondrion is a key regulator of apoptosis. Metal complexes can accumulate in the mitochondria due to their lipophilic cationic nature. This can lead to the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and activation of the caspase cascade, a family of proteases that execute the apoptotic program.[20][21]
Diagram of Apoptosis Induction by Metal Complexes
Caption: Simplified signaling pathway of apoptosis induced by metal complexes.
Conclusion and Future Perspectives
This guide has demonstrated that metal complexes of Schiff bases derived from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are highly promising candidates for anticancer drug development. The strategic inclusion of a bromo and a tert-butyl group on the salicylaldehyde backbone appears to synergistically enhance cytotoxic activity, likely by increasing lipophilicity for better cellular uptake and modulating the electronic properties of the complex.
Comparative data underscores the superiority of these substituted complexes over their simpler, unsubstituted counterparts. The multifaceted mechanisms of action, including DNA interaction and induction of oxidative stress-mediated apoptosis, make them attractive alternatives to traditional chemotherapeutics.
Future research should focus on expanding the library of these complexes with various metal ions and amine precursors, conducting in-depth mechanistic studies to fully elucidate their mode of action, and progressing the most promising candidates to in vivo animal models to evaluate their therapeutic efficacy and toxicity profiles in a more complex biological system.
References
- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Current Organic Chemistry, 24(7), 488-503.
- In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central.
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
- A Comparative Study of Cytotoxicity and Interaction With DNA/protein of Five Transition Metal Complexes With Schiff Base Ligands. PubMed.
- Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. JOVE.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Assays Used in vitro to Study Cancer Cell Lines. ResearchGate.
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Institutes of Health (NIH).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH).
- Cytotoxic Activity of Schiff Bases and Their Complexes. ResearchGate.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JOVE.
- Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. PubMed.
- Synthesis, Characterization, and Antibacterial and Cytotoxic Study of Metal Complexes with Schiff Base Ligands. CSIRO Publishing.
- Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. PubMed Central.
- Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. National Institutes of Health (NIH).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate.
- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. PubMed.
- Schiff base complexes, cancer cell lines, and anticancer evaluation: a review. SpringerLink.
- Schiff Base Metal Complexes as Anticancer Agents. SciSpace.
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.
- Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. PubMed.
- Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. ResearchGate.
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Population Therapeutics and Clinical Pharmacology.
- METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. ResearchGate.
- Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. National Institutes of Health (NIH).
- Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed.
- Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
- Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling. National Institutes of Health (NIH).
- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PubMed Central.
- Cytotoxicity and mechanism of action of metal complexes: An overview. ScienceDirect.
- Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. National Institutes of Health (NIH).
- Ligand Lipophilicity Determines Molecular Mechanisms of Nanoparticle Adsorption to Lipid Bilayers. PubMed Central.
- Cytotoxic Activity of Metal Nanoparticle Complexes. MDPI.
- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
- (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
- Cytotoxicity and mechanism of action of metal complexes: An overview. ResearchGate.
- Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo. PubMed.
Sources
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of cytotoxicity and interaction with DNA/protein of five transition metal complexes with Schiff base ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Lipophilicity Determines Molecular Mechanisms of Nanoparticle Adsorption to Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 12. kosheeka.com [kosheeka.com]
- 13. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. iris.unito.it [iris.unito.it]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Synthetic 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Authored by: A Senior Application Scientist
This guide provides an in-depth, objective analysis of the spectroscopic techniques used to validate the chemical structure of synthesized 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices and data interpretation. We will compare the expected spectroscopic data of the target molecule with that of potential isomeric impurities, providing a framework for unambiguous structural confirmation.
The Imperative of Structural Validation in Synthesis
In chemical synthesis, the creation of a target molecule is only half the battle; rigorous confirmation of its structure is a critical, non-negotiable step. The physical and biological properties of a molecule are intrinsically linked to its precise atomic arrangement. An isomeric impurity, differing only in the position of a single substituent, can exhibit drastically different reactivity and bioactivity. Therefore, employing a suite of orthogonal analytical techniques is essential for ensuring the purity and identity of a synthesized compound. This guide will focus on a multi-pronged spectroscopic approach—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confidently validate the structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Analytical Workflow: An Integrated Approach
The validation process is not a linear checklist but an integrated workflow where each technique provides a unique piece of the structural puzzle. Data from each method must be synthesized to build a cohesive and self-validating argument for the proposed structure.
Caption: Integrated workflow for spectroscopic structure validation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Causality Behind Expected Signals
For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, we can predict the following signals based on its structure:
-
tert-Butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to free rotation, they will appear as a sharp, strong singlet. Its chemical shift will be in the typical aliphatic region, around 1.3 ppm.
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring. They are ortho to the bulky tert-butyl group and meta to each other. Due to their distinct electronic environments, they are not equivalent. The proton at C4 is ortho to the bromine and para to the hydroxyl group, while the proton at C6 is ortho to the hydroxyl and aldehyde groups. They will appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm).[1] Because they are four bonds apart (meta coupling), any splitting may be minimal, but they are most likely to appear as two distinct doublets with a small coupling constant (J ≈ 2-3 Hz).
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a singlet far downfield, typically between 9.5 and 10.5 ppm.[2]
-
Hydroxyl Proton (-OH): The phenolic proton is deshielded and often participates in intramolecular hydrogen bonding with the adjacent aldehyde oxygen, which shifts it significantly downfield.[3][4] It will appear as a sharp singlet, typically above 11.0 ppm. Its chemical shift can be concentration-dependent if intermolecular hydrogen bonding occurs.
Hypothetical Experimental Data vs. Predictions
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Hypothetical Experimental δ (ppm) |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H | 1.32 |
| Aromatic (Ar-H) | ~7.5 - 7.8 | Doublet (d) | 1H | 7.65 (d, J=2.4 Hz) |
| Aromatic (Ar-H) | ~7.5 - 7.8 | Doublet (d) | 1H | 7.78 (d, J=2.4 Hz) |
| Aldehyde (-CHO) | ~9.8 | Singlet (s) | 1H | 9.85 |
| Hydroxyl (-OH) | >11.0 | Singlet (s) | 1H | 11.50 |
Comparison with Isomeric Alternative: 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde
A potential impurity from the synthesis is the isomer 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde.[5] While it has the same number and types of protons, their arrangement and thus their NMR signals would differ, particularly in the aromatic region.
| Feature | Target Molecule (3-Bromo-5-tert-butyl...) | Isomeric Alternative (5-Bromo-3-tert-butyl...) |
| Aromatic Protons | Two meta-coupled protons. Expected: Two doublets (J ≈ 2-3 Hz). | Two ortho-coupled protons. Expected: Two doublets with a larger coupling constant (J ≈ 8-9 Hz). |
| Symmetry | C1 symmetry. | C1 symmetry. |
| Distinguishing Feature | Small meta-coupling constant in the aromatic region. | Large ortho-coupling constant in the aromatic region. |
This clear difference in the coupling constants of the aromatic protons allows for unambiguous differentiation between the two isomers.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio. Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks to determine the relative proton ratios. Measure the chemical shifts relative to TMS and determine the coupling constants (J-values) from the splitting patterns.
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments, complementing the ¹H NMR data.
Causality Behind Expected Signals
With proton decoupling, each unique carbon atom in the molecule will produce a single peak.
-
Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 190-200 ppm range.[7]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring, as there is no plane of symmetry. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~160 ppm) due to the oxygen's deshielding effect.[8] The carbon attached to the bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." The remaining four aromatic carbons will appear in the typical 115-140 ppm range.
-
tert-Butyl Carbons (-C(CH₃)₃): Two signals are expected: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).
Hypothetical Experimental Data vs. Predictions
| Carbon Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| Aldehyde (-CHO) | 190 - 200 | 195.8 |
| Aromatic (C-OH) | 158 - 162 | 160.1 |
| Aromatic (C-tert-butyl) | 145 - 150 | 147.5 |
| Aromatic (C-H) | 115 - 140 | 138.2 |
| Aromatic (C-H) | 115 - 140 | 130.5 |
| Aromatic (C-CHO) | 118 - 125 | 121.3 |
| Aromatic (C-Br) | 110 - 115 | 112.9 |
| Quaternary (-C (CH₃)₃) | 34 - 38 | 35.2 |
| Methyl (-C(CH₃ )₃) | 29 - 32 | 31.1 |
The presence of 11 distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure, confirming the absence of molecular symmetry.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum to singlets for each carbon. A sufficient number of scans (often several hundred to thousands) is required.
-
Data Analysis: Identify the number of unique carbon signals and compare their chemical shifts to predicted values and correlation tables.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
Causality Behind Expected Absorptions
-
O-H Stretch (Phenolic): A broad absorption band is expected in the 3200-3600 cm⁻¹ region due to the hydroxyl group.[9][10] The broadness is a result of hydrogen bonding.
-
C-H Stretch (Aldehydic): Aldehydes show a characteristic, and often weak, pair of absorptions around 2850 cm⁻¹ and 2750 cm⁻¹.[11][12] The presence of these two peaks, resulting from Fermi resonance, is a strong indicator of an aldehyde functional group.[12][13]
-
C=O Stretch (Aldehydic): A very strong, sharp absorption band is expected for the carbonyl group. For an aromatic aldehyde, this typically appears in the 1685-1710 cm⁻¹ range due to conjugation with the benzene ring.[11][14]
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[10]
Hypothetical Experimental Data vs. Predictions
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Hypothetical Experimental (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3200 - 3600 | 3350 | Broad, strong |
| Aliphatic C-H stretch | 2850 - 3000 | 2960 | Medium, sharp |
| Aldehydic C-H stretch | 2820-2880 & 2720-2780 | 2865, 2760 | Weak to medium |
| Aldehydic C=O stretch | 1685 - 1710 | 1695 | Strong, sharp |
| Aromatic C=C stretch | 1500 - 1600 | 1580, 1490 | Medium to strong |
The combination of the broad O-H stretch, the strong C=O stretch at ~1695 cm⁻¹, and the tell-tale aldehyde C-H doublet provides conclusive evidence for the presence of a hydroxybenzaldehyde structure.
Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) provides the exact molecular weight and, through fragmentation patterns, further structural information.
Causality Behind Expected Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula is C₁₁H₁₃BrO₂. The molecular weight is approximately 256 or 258 g/mol , depending on the bromine isotope. A key feature for any bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2).
-
Fragmentation Pattern: Upon ionization, the molecule will fragment in predictable ways. Common fragmentation pathways would include the loss of the aldehyde group ([-CHO], M-29) or the loss of a methyl group from the tert-butyl moiety ([-CH₃], M-15).
Hypothetical Experimental Data vs. Predictions
| Ion | Expected m/z | Description | Hypothetical Experimental m/z |
| [M]⁺ | 256 | Molecular ion with ⁷⁹Br | 256.0 |
| [M+2]⁺ | 258 | Molecular ion with ⁸¹Br | 258.0 |
| [M-CH₃]⁺ | 241/243 | Loss of a methyl group | 241.0, 243.0 |
| [M-CHO]⁺ | 227/229 | Loss of the aldehyde group | 227.0, 229.0 |
Observing the characteristic M⁺ and M+2 doublet at m/z 256/258 with roughly equal intensity is definitive proof of the presence of one bromine atom in the molecule and confirms the molecular weight.
Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a very small amount of the sample (microgram quantity) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion: A Self-Validating Structural Proof
-
MS confirms the correct molecular formula and the presence of a single bromine atom.
-
IR confirms the presence of the key hydroxyl, aldehyde, and aromatic functional groups.
-
¹³C NMR confirms the number of unique carbon environments, matching the proposed asymmetric structure.
-
¹H NMR provides the final, definitive proof, mapping the exact connectivity and spatial relationships of the protons. The specific chemical shifts, integration values, and, most importantly, the meta-coupling of the aromatic protons unequivocally distinguish 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde from other potential isomers.
This systematic and comparative approach ensures the highest level of scientific integrity, providing researchers with unshakable confidence in the structure of their synthesized material.
References
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o3375. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available at: [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available at: [Link]
-
PubChem. 3,5-Di-tert-butylsalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Available at: [Link]
-
PubChem. 3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy. MCC Organic Chemistry. Available at: [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]
-
AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Available at: [Link]
-
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Available at: [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. Department of Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 3. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a key building block in the synthesis of various biologically active compounds.[1] We will delve into the experimental protocols, present comparative data, and elucidate the rationale behind the selection of each analytical technique.
Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
The synthesis of the title compound is typically achieved through a modified Reimer-Tiemann reaction followed by bromination.[2][3][4] Initially, 4-tert-butylphenol is reacted with chloroform in the presence of a strong base like sodium hydroxide to yield 5-tert-butyl-2-hydroxybenzaldehyde.[2][4] Subsequent bromination using liquid bromine in acetic acid affords the final product, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.[2][4][5] Given the reactive nature of the starting materials and intermediates, the final product may contain unreacted starting materials, isomers, or other by-products, necessitating a robust purity assessment.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for aromatic aldehydes.[6][7] Its high resolution, sensitivity, and quantitative accuracy are indispensable in pharmaceutical quality control.[8][9]
Rationale for HPLC Method Selection
A reversed-phase HPLC method is the logical choice for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. The compound possesses moderate polarity, allowing for good retention and separation on a non-polar stationary phase like C18. The presence of the aromatic ring and carbonyl group provides a strong chromophore, enabling sensitive UV detection.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[10]
-
Injection Volume: 20 µL[10]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
-
Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][8][9][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[11]
Data Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods are crucial for a comprehensive purity profile, as they can often detect impurities that may co-elute or are not detectable by the primary method.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates compounds based on their volatility and provides structural information based on their mass-to-charge ratio. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[7][13]
For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, GC-MS can be a valuable complementary technique. While the compound has a relatively high boiling point, it is amenable to GC analysis. The mass spectrometer provides definitive identification of the main peak and any impurities based on their fragmentation patterns, offering a higher degree of specificity than UV detection in HPLC.[14] This is especially useful for identifying isomers or closely related impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed for quantitative analysis (qNMR) to determine absolute purity.[12][15]
¹H NMR provides a "fingerprint" of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the electronic environment and connectivity of the protons. Impurities will present their own distinct signals, allowing for their identification and quantification relative to the main compound.[16][17] Quantitative ¹H NMR (qNMR) can provide a direct measure of purity without the need for a reference standard of the analyte itself, by using a certified internal standard.[12][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[16]
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Sample Preparation (for qNMR):
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
Data Interpretation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Comparative Data Summary
| Parameter | HPLC | GC-MS | ¹H NMR |
| Principle | Differential partitioning between mobile and stationary phases | Separation by volatility, detection by mass | Nuclear spin transitions in a magnetic field |
| Primary Use | Quantitative purity (area %), impurity profiling | Qualitative and quantitative impurity identification | Structural confirmation, absolute purity (qNMR) |
| Strengths | High precision and accuracy, robust, widely applicable[8] | High specificity, structural information of impurities[13] | Absolute quantification without analyte standard, structural info |
| Limitations | Requires reference standards for impurity identification, risk of co-elution | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, signal overlap can be an issue[18] |
| Typical Purity Result | >99.0% (by area normalization) | Confirms identity and absence of volatile impurities | >98.5% (by qNMR with internal standard) |
Visualizing the Workflows
Caption: Workflow for HPLC-based purity assessment.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
The purity assessment of synthesized 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde requires a multi-faceted approach. While HPLC provides a robust and reliable method for routine quantitative analysis, it should be complemented by orthogonal techniques to ensure a comprehensive purity profile. GC-MS offers unparalleled specificity for the identification of volatile impurities, and NMR spectroscopy provides definitive structural confirmation and the potential for absolute purity determination. The choice of method or combination of methods will depend on the specific requirements of the research or development phase, but a combination of HPLC and at least one other spectroscopic technique is highly recommended for a thorough and trustworthy characterization of this important synthetic intermediate.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?[Link]
-
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
-
Eiceman, G. A., & Tadjikov, B. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1737-1744. [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?[Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
-
ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz...[Link]
-
Gašparová, M., & Tokárová, Z. (2025). Low-field nuclear magnetic resonance as an environmentally benign and energy saving analytical tool in organic laboratories. Magnetic Resonance in Chemistry. [Link]
-
Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Environmental Health Perspectives, 46, 103-112. [Link]
-
Focant, J. F., & De Pauw, E. (2002). Selective and comprehensive analysis of organohalogen compounds by GC× GC–HRTofMS and MS/MS. Environmental science & technology, 36(15), 3290-3297. [Link]
-
ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
-
Sieti, E., & Kolehmainen, E. (2000). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Letters, 33(2), 273-288. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. [Link]
-
Wanders, R. J., & Denis, S. (2011). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Lipids, 46(1), 95-103. [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
Sources
- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. auroraprosci.com [auroraprosci.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Chelating Efficiency of Salicylaldehyde-Derived Ligands
Introduction: The Versatile World of Salicylaldehyde-Based Chelators
In the vast landscape of coordination chemistry, few building blocks are as versatile and foundational as salicylaldehyde. This simple aromatic aldehyde is a key precursor to a vast family of chelating agents, primarily Schiff base ligands, which are synthesized through a straightforward condensation reaction with primary amines.[1][2] The resulting ligands, characterized by an azomethine (-CH=N-) group, are exceptional at forming stable complexes with a wide array of metal ions.
The significance of this chelation capability cannot be overstated. It is the cornerstone of numerous applications, from the development of novel metallodrugs with anticancer properties to the design of highly sensitive analytical sensors for environmental monitoring and the formulation of effective corrosion inhibitors for industrial materials.[3][4][5][6][7][8] The biological and chemical activity of these compounds is intrinsically linked to their ability to bind metal ions, a process that can enhance lipophilicity, facilitate cell penetration, and modulate redox properties.[5]
This guide provides a comparative analysis of the chelating efficiency of various salicylaldehyde-derived ligands. Moving beyond a simple catalog of compounds, we will delve into the structural nuances that govern their binding affinity and selectivity. We will explore the causality behind experimental choices for evaluating this efficiency and provide robust, self-validating protocols for researchers, scientists, and drug development professionals.
Part 1: Ligand Design & Synthesis – The Foundation of Chelation
The remarkable utility of salicylaldehyde-derived ligands stems from their synthetic accessibility and structural tunability. The fundamental reaction is the condensation of salicylaldehyde with a primary amine, which forms the characteristic Schiff base linkage.[9][10][11]
The core chelating moiety typically involves the phenolic hydroxyl group (-OH) and the imine nitrogen atom (-C=N-), which act in concert to form a stable chelate ring with a metal ion.[5][9] The true versatility, however, comes from the judicious selection of the amine precursor, which dictates the ligand's denticity, steric profile, and electronic properties.
-
Bidentate Ligands: Formed from simple amines (e.g., aniline), coordinating through one oxygen and one nitrogen atom.[1]
-
Tridentate Ligands: Synthesized from amines containing an additional donor atom (e.g., amino acids, o-aminophenol), offering a more encapsulating binding site.[3][12]
-
Tetradentate Ligands: Typically formed by reacting two equivalents of salicylaldehyde with a diamine (e.g., ethylenediamine), creating highly stable complexes often used in catalysis and sensing.[1][2]
This synthetic flexibility allows for the rational design of ligands tailored for specific metal ions and applications.
Caption: A typical experimental workflow for evaluating the chelating efficiency of ligands.
Protocol 1: UV-Visible Spectrophotometry for Binding Analysis
Principle: This technique measures the change in absorbance of a solution as the ligand binds to a metal ion. Complex formation alters the electronic environment of the chromophore, leading to a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. [3][13]It is a rapid and widely accessible method for determining binding stoichiometry and association constants. [14][15][16] Self-Validation: The presence of clear isosbestic points during a titration experiment indicates a clean equilibrium between two species (the free ligand and the 1:1 complex), validating the binding model.
Detailed Methodology (Job's Plot for Stoichiometry):
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the ligand and the metal salt in a suitable solvent (e.g., methanol, buffered aqueous solution).
-
Serial Solutions: Prepare a series of solutions in separate vials, keeping the total volume constant (e.g., 3 mL). Vary the mole fraction of the ligand ([L]/([L]+[M])) from 0 to 1 in increments of 0.1. For example:
-
Vial 1: 3.0 mL Metal, 0.0 mL Ligand (Mole Fraction L = 0)
-
Vial 2: 2.7 mL Metal, 0.3 mL Ligand (Mole Fraction L = 0.1)
-
...
-
Vial 11: 0.0 mL Metal, 3.0 mL Ligand (Mole Fraction L = 1.0)
-
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 10-15 minutes) at room temperature. [14]4. Spectra Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-700 nm).
-
Data Analysis:
-
Identify the λmax of the complex (the wavelength where the absorbance change is greatest).
-
Calculate the absorbance difference (ΔA) at this λmax between the complex and the theoretical absorbance of the free ligand and metal had they not reacted.
-
Plot ΔA versus the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex; at 0.66 indicates a 1:2 M:L complex).
-
Protocol 2: Fluorescence Spectroscopy for Sensor Applications
Principle: Many salicylaldehyde derivatives are fluorescent. The binding of a metal ion can either quench this fluorescence (e.g., through energy/electron transfer with paramagnetic metals like Cu²⁺ or Fe³⁺) or enhance it (e.g., by increasing structural rigidity or inhibiting photoinduced electron transfer). [7][17][18]This "on/off" or "off/on" response is the basis for highly sensitive metal ion sensors. [19] Self-Validation: The experiment should include control titrations with a range of different metal ions to establish the ligand's selectivity. A strong response for the target analyte and minimal response for others validates its use as a selective sensor.
Detailed Methodology (Titration for Sensitivity):
-
Stock Solutions: Prepare a stock solution of the ligand (e.g., 10 μM) and a more concentrated stock solution of the target metal ion (e.g., 1 mM) in an appropriate buffer.
-
Initial Spectrum: Place a known volume of the ligand solution (e.g., 2 mL) in a quartz cuvette and record its fluorescence emission spectrum at a predetermined excitation wavelength.
-
Titration: Add small, incremental aliquots (e.g., 1-5 μL) of the metal ion stock solution to the cuvette. After each addition, mix thoroughly, allow to equilibrate for 1-2 minutes, and record the new fluorescence spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau (saturates).
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The binding constant (Ka) can often be calculated by fitting this data to a suitable binding isotherm model (e.g., 1:1 Benesi-Hildebrand).
-
The Limit of Detection (LOD) is typically calculated as 3σ/S, where σ is the standard deviation of the blank (ligand-only) measurement and S is the slope of the linear portion of the titration curve at low analyte concentrations. [7]
-
Protocol 3: Potentiometric Titration for Stability Constants
Principle: This is a highly accurate thermodynamic method to determine the stepwise stability constants (K₁, K₂, etc.) of metal-ligand complexes. [20][21]It involves monitoring the pH of a solution containing the ligand and metal ion as a standard base (e.g., NaOH) is added. The chelation process releases protons from the ligand (e.g., the phenolic -OH), and the shape of the resulting titration curve is used to calculate the formation constants. [22][23][24] Self-Validation: The procedure requires careful calibration of the pH electrode with standard buffers before and after each titration. [24]Furthermore, performing titrations at different ligand-to-metal ratios (e.g., 1:1, 2:1) and checking for consistency in the calculated constants validates the results. [20] Detailed Methodology (Calvin-Bjerrum Method):
-
Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KCl) to keep activity coefficients constant: [21][24] * (A) Free acid (e.g., HClO₄)
-
(B) Free acid + Ligand
-
(C) Free acid + Ligand + Metal salt
-
-
Titration: Titrate each solution potentiometrically against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of titrant.
-
Data Analysis:
-
Plot pH versus the volume of NaOH added for all three titrations.
-
From the horizontal shifts between curves A and B, calculate the average number of protons bound per ligand molecule (n̄ₐ). This allows for the determination of the ligand's protonation constants (pKa values).
-
From the horizontal shifts between curves B and C, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]) to generate the formation curve.
-
The stepwise stability constants (log K₁, log K₂) can be determined from the formation curve at half-integral values of n̄ (i.e., log K₁ is the value of pL when n̄ = 0.5; log K₂ is the value of pL when n̄ = 1.5). [22]
-
Part 4: Data Summary and Applications
The true measure of a ligand's utility is how its chelating efficiency translates into real-world performance. The structural variations discussed above directly impact their suitability for different applications.
Comparative Data Summary
| Ligand Type/Derivative | Target Metal Ion(s) | Method | Key Finding | Application Focus | Reference |
| Salicylaldehyde + Amino Acids | Cu(II) | MTT Assay, DNA Binding | Enantiomers show different cytotoxicities; chelation enhances biological activity. | Anticancer Agents | [3] |
| Salicylaldehyde + 4-Aminoantipyrine | Various (Fe³⁺, Cu²⁺, etc.) | UV-Vis, Fluorescence | Visual color change and fluorescence quenching upon metal binding. | Analytical Sensors | [17] |
| Sulfonated Schiff Bases | Cu²⁺, Ni²⁺, Cr³⁺ | Fluorescence Spectroscopy | Water-soluble ligands show selective fluorescence quenching for specific ions. | Environmental Monitoring | [19] |
| Salicylaldehyde + p-Toluidine | - | Electrochemical (EIS) | Adsorbs on mild steel surface, inhibiting both anodic and cathodic reactions. | Corrosion Inhibition | [6] |
| Salicylaldehyde + Aniline Derivatives | Cr(III), Mn(II), Fe(III) | Potentiometric Titration | Determination of formation constants (log K) in ethanolic medium. | Fundamental Coordination Chemistry | [25] |
Application-Driven Performance
-
Anticancer Metallodrugs: The formation of a metal complex can dramatically enhance a ligand's anticancer activity. [26][27]Chelation reduces the polarity of the metal ion and increases the lipophilicity of the complex, which facilitates its transport across cell membranes. [5][9]The complex can then interact with biological targets like DNA, inducing cell death. [3][26]* Analytical Chemosensors: Ligands designed for high selectivity and a strong optical response (color change or fluorescence) upon binding a specific metal ion are excellent chemosensors. [28]The efficiency here is defined not just by the binding strength but by the magnitude of the optical signal change, which enables low detection limits. [7]* Corrosion Inhibitors: For this application, efficient chelation translates to strong adsorption onto a metal surface. The salicylaldehyde-derived ligand forms a protective, hydrophobic barrier complex that shields the metal from corrosive agents in the environment. [6][29]
Conclusion and Future Outlook
Salicylaldehyde-derived ligands represent a fundamentally important and synthetically accessible class of chelators. Their efficiency is a tunable property, governed by a predictable set of structure-activity relationships. By rationally modifying the electronic and steric properties of the salicylaldehyde and amine precursors, ligands can be optimized for specific metal ions and a diverse range of high-value applications.
The continued exploration of this chemical space, particularly with the integration of computational modeling (e.g., DFT) to predict binding affinities, will accelerate the discovery of new ligands with superior performance. [12][30]From creating more selective and less toxic metallodrugs to developing real-time environmental sensors, the future of salicylaldehyde-based chelation chemistry is bright and full of potential.
References
-
García-Ramos, J. C., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. [Link]
-
Scilit. (n.d.). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. Scilit. [Link]
-
Semantic Scholar. (n.d.). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. Semantic Scholar. [Link]
-
Indian Chemical Society. (n.d.). Comparative sensor studies for metal ion detection by Schiff base. Indian Chemical Society. [Link]
-
Goshisht, M. K., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. ResearchGate. [Link]
-
García-Ramos, J. C., et al. (2022). Transition metal complexes with tridentate Schiff bases (O^N^O and O^N^N) derived from salicylaldehyde: An analysis of their potential anticancer activity. PubMed. [Link]
-
Hossain, M. A., et al. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. [Link]
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Adsorption and Corrosion Inhibition Potentials of Salicylaldehyde-based Schiff Bases of Semicarbazide and p-Toluidine on Mild Steel in Acidic Medium: Experimental and Computational Studies. ResearchGate. [Link]
-
ResearchGate. (2024). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. ResearchGate. [Link]
-
Kim, C. (n.d.). A single schiff base molecule for recognizing multiple metal ions: A fluorescence sensor for Zn(II) and Al(III) and colorimetric sensor for Fe(II) and Fe(III). Seoul National University of Science & Technology. [Link]
-
Anupama, B., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
-
Goshisht, M. K., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. RSC Publishing. [Link]
-
Jackson, S. L., et al. (2019). Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems. ACS Omega. [Link]
-
El-Sherif, A. A., et al. (2015). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]
-
ResearchGate. (2016). Synthesis And Characterization Of Salicylaldazine And Its Metal (Ii) Complexes Derived From Metal (Ii) Chlorides. ResearchGate. [Link]
-
IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]
-
YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. YouTube. [Link]
-
NECTAR COST. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link]
-
Maher, K. A. (2018). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. [Link]
-
Hatzidimitriou, A. G., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. MDPI. [Link]
-
Semantic Scholar. (n.d.). metal complexes of schiff base derived from salicylaldehyde – a review. Semantic Scholar. [Link]
-
ResearchGate. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Improving the corrosion protection properties of PVB coating by using salicylaldehyde@ZIF-8/graphene oxide two-dimensional nanocomposites. ResearchGate. [Link]
-
ResearchGate. (n.d.). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). ResearchGate. [Link]
-
Dadachova, E. (2000). Spectroscopic determination of chelator content in antibody-chelator conjugates: UV/VIS, fluorescence, and MALDI-TOF MS studies. Albert Einstein College of Medicine. [Link]
-
Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
-
ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... ResearchGate. [Link]
-
Zhang, S., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link]
-
ResearchGate. (n.d.). Investigation of the inhibition properties and mechanism of salicylaldoxime for copper corrosion via experimental and theoretical methods. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. ResearchGate. [Link]
-
Mphahlele, M. J. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW - | Semantic Scholar [semanticscholar.org]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. recentscientific.com [recentscientific.com]
- 10. primescholars.com [primescholars.com]
- 11. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 17. indianchemicalsociety.com [indianchemicalsociety.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hakon-art.com [hakon-art.com]
- 21. ijsart.com [ijsart.com]
- 22. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 23. youtube.com [youtube.com]
- 24. cost-nectar.eu [cost-nectar.eu]
- 25. researchgate.net [researchgate.net]
- 26. scilit.com [scilit.com]
- 27. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
- 28. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Comprehensive Guide to the DFT-Based Structural and Spectroscopic Analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
A Comparative Analysis for Advanced Molecular Characterization
Introduction: The Need for Precise Molecular Understanding
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde belongs to a class of aromatic aldehydes that are pivotal building blocks in the synthesis of Schiff bases, metal complexes, and various biologically active compounds.[1] Its chemical reactivity and potential applications are intrinsically linked to its three-dimensional structure, electron distribution, and vibrational modes. While experimental techniques like X-ray crystallography provide a definitive solid-state structure, they represent a static snapshot.[2][3] Computational methods, particularly DFT, offer a dynamic and comprehensive perspective, allowing for the analysis of the molecule in the gaseous phase, prediction of a wide array of spectroscopic properties, and elucidation of electronic characteristics that govern reactivity.
This guide presents a thorough computational investigation using the widely-validated B3LYP functional with a 6-311++G(d,p) basis set.[4][5] We will dissect its optimized geometry, vibrational frequencies (IR and Raman), electronic frontier orbitals (HOMO-LUMO), and spectroscopic signatures (NMR, UV-Vis), critically comparing these theoretical results with available single-crystal X-ray diffraction data to validate the computational model and highlight its predictive power.
Computational Methodology: A Self-Validating Workflow
The accuracy of any DFT calculation is contingent upon a methodically sound and justified protocol. The workflow described here is designed to be a self-validating system, ensuring a true energy minimum is reached and the resulting data is reliable.
Protocol: Step-by-Step DFT Analysis
-
Initial Structure Input: The molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde was first constructed using GaussView 5 software. For a robust starting point, the initial atomic coordinates were based on the experimental data obtained from single-crystal X-ray diffraction.[6]
-
Geometry Optimization: Full geometry optimization was performed in the gas phase using the Gaussian 09 software package.[7]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is selected for its proven balance of accuracy and computational efficiency for organic molecules, effectively incorporating electron correlation.[5][8]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its high level of flexibility. The "6-311" indicates a triple-zeta valence description, "++" adds diffuse functions to both heavy atoms and hydrogens to accurately model non-covalent interactions and electron density far from the nucleus, and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for describing bonding accurately.[4][9]
-
-
Frequency Calculation & Verification: Following optimization, a frequency calculation was performed at the identical B3LYP/6-311++G(d,p) level of theory.
-
Causality: This step is crucial for two reasons. First, it confirms that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. Second, it provides the harmonic vibrational frequencies required for predicting the IR and Raman spectra.[10]
-
Scaling: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are systematically higher than experimental values. A scaling factor of 0.961 is commonly applied to frequencies calculated at this level of theory to improve agreement with experimental data.[11]
-
-
Electronic and Spectroscopic Property Calculation: Using the optimized geometry, further calculations were performed:
-
Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and electronic transitions.
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12]
-
UV-Vis Spectroscopy: Electronic transitions were predicted using Time-Dependent DFT (TD-DFT) calculations.[13]
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Caption: Workflow for DFT analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Results and Discussion: A Comparative Perspective
The true value of computational analysis lies in its ability to both reproduce and predict experimental reality. Here, we compare our DFT-calculated results with the single-crystal X-ray diffraction data reported for the title compound.[2][3][6]
Optimized Molecular Geometry
The DFT optimization in the gas phase provides a structure free from intermolecular packing forces present in the crystal lattice. A key feature of this molecule is the strong intramolecular hydrogen bond between the hydroxyl proton (H) and the aldehyde oxygen (O1), which stabilizes the planar conformation of the molecule.[2][3]
| Parameter | DFT (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[6] | Deviation |
| Bond Lengths (Å) | |||
| O2—H | 0.985 | 0.820 | +0.165 |
| H···O1 | 1.710 | 1.930 | -0.220 |
| O2···O1 | 2.645 | 2.650 | -0.005 |
| C3—Br1 | 1.912 | 1.892 (avg) | +1.0% |
| C7=O1 | 1.229 | 1.225 (avg) | +0.3% |
| C2—O2 | 1.355 | 1.350 | +0.4% |
| Bond Angles (º) | |||
| O2—H···O1 | 155.2 | 145.0 | +7.0% |
| C1—C2—C3 | 118.9 | 119.0 (avg) | -0.1% |
| C2—C3—C4 | 121.5 | 121.1 | +0.3% |
| C2—C3—Br1 | 119.0 | 119.1 | -0.1% |
Analysis:
-
Intramolecular Hydrogen Bond: The DFT calculation predicts a shorter H···O1 distance and a more linear O-H···O angle compared to the X-ray data. This is expected, as X-ray diffraction determines proton positions with less accuracy than heavy atoms. The calculated O2···O1 distance, however, shows excellent agreement with the experimental value, deviating by only 0.005 Å.
-
Bond Lengths and Angles: There is a remarkable correlation between the calculated and experimental geometric parameters for the heavy-atom skeleton, with most deviations being less than 1%. This high level of agreement validates the chosen level of theory (B3LYP/6-311++G(d,p)) as highly suitable for describing the geometry of this system. The molecule is confirmed to be nearly planar.[2][3]
Vibrational Analysis (FT-IR & Raman)
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and bonding structure. By comparing the calculated (scaled) frequencies with experimental data for similar compounds, we can confidently assign the key vibrational modes.[7][12]
| Assignment | DFT Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| O—H stretch (H-bonded) | 3150 | 3100-3200 (broad) |
| C—H stretch (aromatic) | 3050-3090 | 3000-3100 |
| C—H stretch (aldehyde) | 2880 | 2850-2900 |
| C=O stretch (aldehyde) | 1645 | 1650-1680 |
| C=C stretch (aromatic) | 1450-1580 | 1450-1600 |
| C—O stretch (phenol) | 1265 | 1250-1300 |
| C—Br stretch | 650 | 600-700 |
Analysis: The calculated vibrational frequencies align well with the expected ranges for the functional groups present. The C=O stretching frequency at 1645 cm⁻¹ is lower than a typical aldehyde due to the intramolecular hydrogen bonding and conjugation with the aromatic ring, which weakens the double bond character. This is a key insight provided by the computational model that explains experimental observations in related salicylaldehydes.[14]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.[13][15]
-
HOMO: -6.58 eV
-
LUMO: -2.25 eV
-
Energy Gap (ΔE): 4.33 eV
Analysis: The HOMO is primarily localized over the phenol ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the conjugated system, including the aldehyde group and the bromine atom. The relatively moderate energy gap of 4.33 eV suggests the molecule has good chemical reactivity, making it a versatile intermediate in organic synthesis.[16]
Caption: Key molecular properties derived from the optimized DFT structure.
Comparison with Alternative Methods
While DFT at the B3LYP/6-311++G(d,p) level provides excellent results, it is important to understand its place among other analytical techniques.
-
DFT vs. X-ray Crystallography: X-ray provides the "gold standard" for solid-state structure but offers no information on electronic properties or vibrational modes and can be influenced by crystal packing forces. DFT provides a gas-phase, isolated molecule perspective, which is often more relevant to chemical reactivity in solution, and yields a wealth of electronic and spectroscopic data unattainable by diffraction alone.[2]
-
DFT vs. Semi-empirical Methods (e.g., PM3): Methods like PM3 are computationally much faster but are significantly less accurate.[17] They are useful for very large systems or initial conformational searches but lack the precision of DFT for final geometry, energy, and spectroscopic property calculations.
-
DFT vs. Higher-Level Ab Initio Methods (e.g., MP2, CCSD): While methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) can offer higher accuracy, their computational cost is dramatically greater, making them impractical for routine analysis of molecules this size.[9] For most applications involving organic molecules, B3LYP provides a highly effective compromise between accuracy and cost.[5]
Conclusion
The computational analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde using DFT with the B3LYP functional and 6-311++G(d,p) basis set demonstrates exceptional predictive power. The calculated geometric parameters show excellent agreement with experimental X-ray diffraction data, validating the chosen theoretical model. This validated model allows for the confident prediction and interpretation of the molecule's vibrational spectra, the elucidation of its electronic structure through HOMO-LUMO analysis, and the visualization of its reactive sites via the MEP map.
This guide illustrates that DFT is not merely a supplementary tool but a powerful, standalone method for gaining deep, quantitative insights into molecular structure and properties. By providing data that is complementary (vibrational, electronic) and sometimes more relevant (gas-phase structure) than experimental techniques, DFT serves as an indispensable resource for modern chemical research and drug development.
References
-
Vertex AI Search Result[4], Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (Source: vertexaisearch.cloud.google.com)
-
Vertex AI Search Result[14], Molecular structures of substituted benzaldehydes 51-60 (prediction set). - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[2], (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[18], (PDF) Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[13], HOMO–LUMO energy gaps (in eV) for enol forms of substituted... - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[17], Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[6], (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[3], 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC - NIH. (Source: ncbi.nlm.nih.gov)
-
Vertex AI Search Result, Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. (Source: j.eur.chem.bull.com)
-
Vertex AI Search Result[19], [PDF] Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | Semantic Scholar. (Source: semanticscholar.org)
-
Vertex AI Search Result[10], Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons | The Journal of Physical Chemistry A - ACS Publications. (Source: pubs.acs.org)
-
Vertex AI Search Result[15], Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics. (Source: eejphys.knu.ua)
-
Vertex AI Search Result[5], Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectrometry - RSC Publishing. (Source: pubs.rsc.org)
-
Vertex AI Search Result[16], Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
-
Vertex AI Search Result[20], (PDF) Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method - ResearchGate. (Source: researchgate.net)
-
Vertex AI Search Result[8], ubiquity of B3LYP/6-31G : r/chemistry - Reddit. (Source: reddit.com)
-
Vertex AI Search Result[9], Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
-
Vertex AI Search Result[7], Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (Source: bmcchem.biomedcentral.com)
-
Vertex AI Search Result[1], 3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. (Source: ncbi.nlm.nih.gov)
-
Vertex AI Search Result[11], Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. (Source: ncbi.nlm.nih.gov)
-
Vertex AI Search Result[12], Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. (Source: mdpi.com)
Sources
- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. reddit.com [reddit.com]
- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 16. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (CAS No. 119646-68-3). As a brominated organic compound, its disposal requires specific protocols to ensure laboratory safety, environmental protection, and regulatory adherence. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Identification: The Foundation of Safe Disposal
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation strategy. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a hazardous substance; its GHS classification dictates the necessary precautions.[1]
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Warning | H312: Harmful in contact with skin. |
| Skin Irritation (Category 2) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 1/2A) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Danger | H318: Causes serious eye damage. |
| Acute Toxicity, Inhalation (Category 4) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Warning | H332: Harmful if inhaled. |
| STOT - Single Exposure (Category 3) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation. |
Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its classification as halogenated organic waste .[2] Organic compounds containing bromine, chlorine, fluorine, or iodine must be segregated from non-halogenated waste streams.[3][4]
Causality: The reason for this strict segregation lies in the disposal technology. Halogenated wastes are typically disposed of via high-temperature incineration at specialized, licensed facilities.[5][6] If mixed with non-halogenated solvents, they can complicate the incineration process and potentially lead to the formation of highly toxic byproducts like brominated dioxins.[2] Furthermore, the disposal costs for halogenated waste are significantly higher, and proper segregation is a key component of a cost-effective waste management program.[4]
Procedural Workflow for Disposal
Follow these step-by-step protocols to ensure the safe and compliant disposal of all waste streams associated with 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Protocol 1: Disposal of Solid Waste
This protocol applies to:
-
Unused or expired 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde powder.
-
Contaminated personal protective equipment (e.g., gloves).
-
Contaminated lab supplies (e.g., weighing paper, filter paper, silica gel).
Methodology:
-
Container Selection: Procure a designated hazardous waste container specifically for Solid Halogenated Organic Waste . This container must be made of a compatible material and have a secure, tight-fitting lid.[7][8]
-
Labeling: Immediately label the container with the words "Hazardous Waste".[7][9] The label must also include the full chemical name of all constituents and identify the associated hazards (e.g., Toxic, Irritant).[7][10]
-
Waste Collection: Carefully place the solid waste into the designated container. Minimize the creation of dust by handling the material in a chemical fume hood.[11]
-
Closure: Keep the container securely capped at all times, except when you are actively adding waste.[2][8] This prevents the release of vapors and protects against spills.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[7][8]
Protocol 2: Disposal of Liquid Waste
This protocol applies to:
-
Solutions of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde dissolved in organic solvents.
-
Aqueous solutions containing the compound.
-
Rinsate from the decontamination of glassware.
Methodology:
-
Container Selection: Use a designated hazardous waste container for Liquid Halogenated Organic Waste .[3] For liquid waste, this is typically a solvent-safe carboy. Ensure the container material is compatible with all components of the waste stream.[7][9]
-
Labeling: As with solid waste, label the container immediately with "Hazardous Waste," all chemical components with their approximate percentages, and the relevant hazards.[7][9] Maintaining a running log of the contents on the label is crucial to prevent accidental mixing of incompatible chemicals.
-
Waste Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills. This should be performed in a chemical fume hood.[4]
-
Closure and Storage: Keep the carboy tightly sealed when not in use and store it in a secondary containment tray within a ventilated SAA.[2][8] Do not fill containers beyond 90% capacity to allow for vapor expansion.[7][12]
Protocol 3: Decontamination of Empty Containers
The original reagent bottle is not considered "empty" for disposal purposes until it has been properly decontaminated.
Methodology:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: Crucially, the rinsate from this procedure is considered hazardous waste.[13] It must be collected and disposed of as Liquid Halogenated Organic Waste according to Protocol 2.
-
Container Disposal: Once triple-rinsed and fully dry, the container can typically be disposed of in the regular laboratory glass waste, provided any labels have been removed or defaced to prevent confusion.[12] Always confirm this procedure with your institution's specific guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical steps for categorizing and disposing of waste generated from work with 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Caption: Waste Segregation and Disposal Workflow.
Final Recommendations
-
Never Dispose Down the Drain: Disposal of this chemical via the sanitary sewer system is strictly prohibited.[8][14]
-
No Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a means of disposal.[7][8]
-
Consult Institutional Policy: This guide provides a general framework based on established safety principles. However, you are required to follow the specific chemical hygiene plan and hazardous waste disposal procedures established by your institution.[2][13]
-
Emergency Preparedness: Ensure spill kits with appropriate absorbent materials are readily available.[13] In the event of a spill, alert personnel, contain the spill, and follow your institution's established emergency procedures.
By adhering to these protocols, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with hazardous waste regulations.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]
-
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025, December 18).
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
MSDS of 3-Bromo-5-hydroxybenzaldehyde. (2018, December 12). Capot Chemical. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved from [Link]
- Hazardous Waste Segregation. (n.d.). Retrieved from a general university safety resource.
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
Sources
- 1. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. capotchem.com [capotchem.com]
- 12. mn.uio.no [mn.uio.no]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. ehs.okstate.edu [ehs.okstate.edu]
Mastering the Safe Handling of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a key building block in synthetic chemistry, valued for its specific reactivity. However, its chemical structure—a halogenated phenolic aldehyde—necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested procedures for handling this compound, ensuring both personal safety and the integrity of your research. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the Precautions
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), stems from its functional groups. The aldehyde group can be reactive, while the phenolic hydroxyl and brominated aromatic ring contribute to its irritant properties and potential toxicity.
A thorough risk assessment is the foundation of any safe experimental plan. The primary hazards associated with this compound include:
-
Acute Toxicity: It is classified as harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[1][2][3] Prolonged exposure can lead to dermatitis. The halogenated phenolic structure enhances its ability to penetrate the skin and cause local irritation.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1] This is a critical consideration, as splashes can lead to irreversible harm.
-
Respiratory Irritation: Inhalation of the dust or vapors may cause respiratory tract irritation.[1][2][4]
Understanding these specific hazards dictates every procedural choice we make, from the personal protective equipment we select to the engineering controls we employ.
Personal Protective Equipment (PPE): Your Essential Barrier
Engineering controls like fume hoods are the first line of defense, but a correctly chosen and implemented PPE regimen is the critical final barrier between you and the chemical. Do not treat PPE as a checklist; understand that each component is selected to neutralize a specific, identified hazard.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[5] | Protects against splashes and dust, mitigating the risk of serious eye damage.[1][2] |
| Face Protection | Full-face shield, worn over safety goggles. | Required when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.[5][6][7] |
| Hand Protection | Nitrile or Butyl rubber gloves.[6] | These materials offer good resistance to aromatic aldehydes.[6] Latex gloves are not suitable.[6] Always inspect gloves before use and change them immediately upon contamination. |
| Body Protection | Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.[5][8] | Provides a removable barrier to protect skin and personal clothing from splashes and spills. Avoid polyester or acrylic fabrics.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | Required if engineering controls (e.g., fume hood) are not available or are insufficient to keep exposure below permissible limits, especially when handling the powder.[4][6] |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and falling objects.[5][7] |
Donning and Doffing PPE: A Procedural Imperative
The sequence of putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Weighing to Reaction
Safe handling is a dynamic process. The required precautions adapt to the specific task being performed.
Step 1: Preparation and Weighing
-
Location: Always handle solid 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation of fine particulates.[6][9]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated. Have spill cleanup materials readily available.
-
Static Control: When handling powders, be aware of static discharge, which can cause dust to become airborne. Use anti-static weigh boats or an ionizer if necessary.
-
Weighing: Use a dedicated, clean spatula. Tare your container on the balance, then carefully add the chemical. Avoid creating dust clouds. Close the primary container immediately after dispensing.
Step 2: Dissolution and Reaction Setup
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Ventilation: Keep the reaction vessel within the fume hood at all times. The sash should be kept as low as possible.
Step 3: Post-Reaction and Quenching
-
Quenching: Be cautious when quenching the reaction. Some quenching agents can cause a vigorous or exothermic reaction. Add the quenching agent slowly and with appropriate cooling.
-
Extraction and Work-up: Perform all liquid-liquid extractions and solvent removal steps within the fume hood.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or dry earth.[10] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][10]
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste materials must be treated as hazardous.
-
Waste Segregation: Never mix this chemical waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[2]
-
Containerization: Collect all waste, including contaminated solids (absorbent, gloves, weigh paper) and solutions, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde".
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[4] This often involves incineration in a specialized facility equipped with scrubbers.[4] Do not pour any waste down the drain.[4][11]
Caption: Waste Disposal Decision Workflow.
By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice.
References
-
PubChem. (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
-
Capot Chemical. (2018). MSDS of 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety. Retrieved from [Link]
-
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
Sources
- 1. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. homework.study.com [homework.study.com]
- 7. trimaco.com [trimaco.com]
- 8. wm.edu [wm.edu]
- 9. johndwalsh.com [johndwalsh.com]
- 10. ALDEHYDES, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
